molecular formula C26H50N6O11 B15607965 NH2-Peg4-dota

NH2-Peg4-dota

Cat. No.: B15607965
M. Wt: 622.7 g/mol
InChI Key: ZINZZXBOBNTERY-UHFFFAOYSA-N
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Description

NH2-Peg4-dota is a useful research compound. Its molecular formula is C26H50N6O11 and its molecular weight is 622.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50N6O11/c27-1-11-40-13-15-42-17-18-43-16-14-41-12-2-28-23(33)19-29-3-5-30(20-24(34)35)7-9-32(22-26(38)39)10-8-31(6-4-29)21-25(36)37/h1-22,27H2,(H,28,33)(H,34,35)(H,36,37)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINZZXBOBNTERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCN)CC(=O)O)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50N6O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to NH2-Peg4-dota: A Bifunctional Chelator for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NH2-Peg4-dota is a bifunctional chelator that has emerged as a critical component in the development of targeted radiopharmaceuticals and molecular imaging agents. Its unique tripartite structure, consisting of a DOTA macrocycle, a tetraethylene glycol (PEG4) spacer, and a primary amine terminus, offers a versatile platform for the creation of sophisticated diagnostic and therapeutic agents. This guide provides a comprehensive overview of the core technical aspects of this compound, including its physicochemical properties, detailed experimental protocols for its application, and a summary of its performance metrics.

Core Concepts and Chemical Structure

This compound is a molecule designed for bioconjugation, a process that links a biomolecule (like a peptide or antibody) to another molecule, such as a drug or imaging agent. Its structure is meticulously designed to serve three primary functions:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic cage is a powerful chelating agent, capable of forming highly stable complexes with a variety of metal ions. This is particularly crucial for radiopharmaceuticals, where it securely holds radioactive isotopes.

  • PEG4 (Tetraethylene Glycol) Spacer: The PEG4 linker is a hydrophilic chain that enhances the solubility and biocompatibility of the resulting conjugate.[1] It also provides spatial separation between the biomolecule and the DOTA chelate, which can reduce steric hindrance and help maintain the biological activity of the targeting molecule.[1]

  • Primary Amine (-NH2): This functional group serves as the attachment point for conjugation to biomolecules. It readily reacts with various functional groups on peptides, antibodies, or other targeting ligands to form stable covalent bonds.[1]

The synergistic combination of these three components makes this compound a valuable tool in the fields of nuclear medicine and molecular imaging, enabling the development of targeted agents for techniques like Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Magnetic Resonance Imaging (MRI).[2]

Physicochemical and Performance Data

The following tables summarize key quantitative data for this compound and its conjugates, compiled from various sources.

Property Value Reference
Molecular Formula C26H50N6O11[]
Molecular Weight 622.71 g/mol []
CAS Number 2090232-34-9[2]
Appearance White to off-white solid
Solubility Soluble in water, DMF, DMSO
Purity Typically >95% (HPLC)

Table 1: Physicochemical Properties of this compound

Parameter Value Conditions Reference
Conjugation Yield ~80%Enzymatic conjugation to an antibody fragment[1]
Radiolabeling Efficiency (Lu-177) >90%[2]
Radiochemical Yield (Ac-225) ~10-fold higher than 2-step methodOne-step labeling of DOTA-antibody constructs at 37°C[4][5][6]
Specific Activity (Ac-225) Up to 30-fold higher than 2-step methodOne-step labeling of DOTA-antibody constructs at 37°C[4][5][6]

Table 2: Bioconjugation and Radiolabeling Performance

Metal Ion log K (Stability Constant) Conditions Reference
Sm(III)23.36pH 3.0, 25°C[7]
Dy(III)23.93pH 3.0, 25°C[7]
Yb(III)23.39pH 3.0, 25°C[7]
Lu(III)23.06pH 3.0, 25°C[7]

Table 3: Stability Constants of DOTA-Metal Complexes

Conjugate Parameter Value Reference
DOTA-PEG4-peptideSerum Stability<5% degradation over 24 hours in human serum[2]
Lu(III)-DOTA complexesSerum Stability>24 hours[2]
In(III)-DOTA complexesSerum Stability>80% stability in human serum after 48 hours[2]
DOTA-metal complexesThermal StabilityStable at 37°C for 72 hours (pH 7.4)[2]

Table 4: Stability of this compound Conjugates

Experimental Protocols

Bioconjugation of this compound to Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the conjugation of this compound to a peptide on a solid-phase resin.

Materials:

  • Peptide-bound resin

  • This compound

  • Coupling agents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Solvents (e.g., DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • HPLC system for purification

Procedure:

  • Peptide Synthesis: Synthesize the desired peptide sequence on a solid support using standard Fmoc-based SPPS chemistry.

  • Fmoc-Deprotection: Remove the N-terminal Fmoc protecting group of the resin-bound peptide to expose the free amine.

  • This compound Coupling:

    • Dissolve this compound, coupling agent, and base in DMF.

    • Add the solution to the deprotected peptide-resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude DOTA-peptide conjugate by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Radiolabeling of DOTA-Conjugates with Gallium-68 (⁶⁸Ga)

This protocol describes a general method for radiolabeling a DOTA-conjugated peptide with ⁶⁸Ga.

Materials:

  • DOTA-conjugated peptide

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate (B1210297) buffer (pH 4.0-5.0)

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elution: Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.

  • Reaction Mixture Preparation:

    • In a sterile vial, add the DOTA-conjugated peptide solution.

    • Add sodium acetate buffer to adjust the pH to the optimal range for labeling (typically 4.0-5.0).

  • Radiolabeling:

    • Add the ⁶⁸GaCl₃ eluate to the vial containing the peptide and buffer.

    • Heat the reaction mixture at 90-95°C for 5-15 minutes.

  • Quality Control:

    • Determine the radiochemical purity of the ⁶⁸Ga-labeled peptide using radio-TLC or radio-HPLC.

  • Purification (if necessary): If the radiochemical purity is below the desired threshold, purify the product using a suitable method, such as solid-phase extraction.

Visualizing Workflows and Pathways

Bioconjugation and Radiolabeling Workflow

The following diagram illustrates the general workflow for creating a targeted radiopharmaceutical using this compound.

Bioconjugation_Radiolabeling_Workflow cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) Conjugation Conjugation Reaction Peptide_Synthesis->Conjugation NH2_Peg4_Dota This compound NH2_Peg4_Dota->Conjugation Purification_1 HPLC Purification Conjugation->Purification_1 DOTA_Peptide DOTA-Peptide Conjugate Purification_1->DOTA_Peptide Radiolabeling_Reaction Radiolabeling DOTA_Peptide->Radiolabeling_Reaction Radionuclide Radionuclide (e.g., 68Ga, 177Lu) Radionuclide->Radiolabeling_Reaction Purification_2 Purification (optional) Radiolabeling_Reaction->Purification_2 Final_Product Targeted Radiopharmaceutical Purification_2->Final_Product

Bioconjugation and Radiolabeling Workflow using this compound.
Somatostatin Receptor (SSTR) Targeted Radionuclide Therapy

This compound is frequently used to develop radiolabeled peptides that target Somatostatin Receptors (SSTRs), which are often overexpressed on the surface of neuroendocrine tumors. The following diagram illustrates the principle of SSTR-targeted radionuclide therapy.

SSTR_Targeted_Therapy cluster_targeting Targeting & Internalization cluster_effect Therapeutic Effect Radiopharmaceutical Radiolabeled DOTA-Peptide (e.g., 177Lu-DOTA-TATE) SSTR Somatostatin Receptor (SSTR) Radiopharmaceutical->SSTR Binding Tumor_Cell Neuroendocrine Tumor Cell SSTR->Tumor_Cell Internalization Receptor-mediated Endocytosis SSTR->Internalization Radionuclide_Decay Radionuclide Decay (β- emission) Internalization->Radionuclide_Decay DNA_Damage DNA Damage Radionuclide_Decay->DNA_Damage Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis

Mechanism of SSTR-targeted radionuclide therapy.

Applications in Drug Development

The unique properties of this compound make it a valuable tool for a range of applications in drug development:

  • Targeted Radionuclide Therapy: By conjugating this compound to a tumor-targeting peptide or antibody and chelating a therapeutic radioisotope (e.g., ¹⁷⁷Lu, ⁹⁰Y), highly specific cancer therapies can be developed. These agents deliver a cytotoxic radiation dose directly to the tumor cells, minimizing damage to healthy tissues.[8]

  • Molecular Imaging: When chelated with a diagnostic radioisotope (e.g., ⁶⁸Ga for PET, ¹¹¹In for SPECT) or a paramagnetic ion (e.g., Gd³⁺ for MRI), this compound conjugates can be used to visualize and characterize diseases at the molecular level.[2] This is crucial for cancer diagnosis, staging, and monitoring treatment response.

  • Theranostics: The versatility of the DOTA cage allows for the chelation of both diagnostic and therapeutic isotopes. This "theranostic" approach enables the use of the same targeting molecule for both imaging to select patients and plan treatment, and for therapy, embodying the principles of personalized medicine.

  • PROTACs: this compound can also serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific proteins.[]

Conclusion

This compound is a powerful and versatile bifunctional chelator that plays a pivotal role in the advancement of targeted radiopharmaceuticals and molecular imaging agents. Its well-defined structure, combining a robust chelating agent, a biocompatible spacer, and a reactive handle for bioconjugation, provides a reliable platform for researchers and drug developers. The detailed protocols and performance data presented in this guide are intended to facilitate its effective implementation in the development of next-generation diagnostic and therapeutic agents, ultimately contributing to the advancement of personalized medicine.

References

An In-Depth Technical Guide to NH2-PEG4-DOTA: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional chelator NH2-PEG4-DOTA, a critical component in the development of advanced radiopharmaceuticals and molecular imaging agents. This document details its molecular structure, physicochemical properties, and established experimental protocols for its use in bioconjugation and radiolabeling.

Core Structure and Functional Components

This compound is a meticulously designed molecule integrating three key functional units: a primary amine group (-NH2), a tetraethylene glycol (PEG4) spacer, and a DOTA macrocycle. This tripartite structure imparts unique properties that are highly advantageous for biomedical applications.[1][2]

  • Primary Amine (-NH2): This terminal amine group serves as a reactive handle for covalent conjugation to biomolecules.[1][2] It readily participates in reactions with carboxylic acids or activated esters (e.g., NHS esters) on targeting vectors like peptides, antibodies, or proteins, forming stable amide bonds.[1][2] This enables the attachment of the chelating moiety to molecules that can home in on specific biological targets.

  • Tetraethylene Glycol (PEG4) Spacer: The hydrophilic PEG4 linker plays a crucial role in enhancing the overall properties of the conjugate.[1][2] It increases aqueous solubility, reduces potential immunogenicity, and provides spatial separation between the chelator and the biomolecule, which can minimize steric hindrance and preserve the biological activity of the targeting vector.[1][2][3]

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) Macrocycle: DOTA is a highly efficient and versatile chelating agent renowned for its ability to form exceptionally stable complexes with a wide range of metal ions, particularly trivalent lanthanides and other radiometals used in nuclear medicine.[2][4][5][6] Its pre-organized structure allows for the kinetically inert and thermodynamically stable sequestration of radiometals, which is critical for preventing the release of free radioisotopes in vivo.[2][4]

Physicochemical Properties

The combination of its functional components results in a set of physicochemical properties that make this compound a preferred choice for the development of radionuclide drug conjugates (RDCs).[7]

PropertyValueSource(s)
Molecular Formula C26H50N6O11[1][8]
Molecular Weight 622.71 g/mol [1][3][8]
Appearance White to off-white powder/solid[1][3]
Purity ≥97% or ≥98%[1][4]
Solubility Soluble in Water, DMSO, and Methanol.[1] Up to 10 mg/mL in water and PBS.[2] 50 mg/mL in DMSO.[4][1][2][4]
Storage Conditions Store at -20°C, protect from light and moisture. Stock solutions can be stored at -80°C for 6 months.[3][4][7][3][4][7]

Chelation Properties and Stability

The DOTA moiety is capable of forming highly stable complexes with numerous radiometals essential for diagnostic imaging (PET, SPECT) and targeted radionuclide therapy. The thermodynamic stability of these complexes is a key determinant of their suitability for in vivo applications. While specific stability constants for the this compound conjugate are not extensively reported, the values for the parent DOTA molecule provide a strong indication of the expected stability.

Metal IonLog K ValueApplication(s)Source(s)
Ga³⁺26.05PET Imaging[9]
Lu³⁺~25.4Radionuclide Therapy[10]
Y³⁺~24.9Radionuclide Therapy
Cu²⁺~22.3PET Imaging, Radionuclide Therapy[4]
Ac³⁺~16.4Radionuclide Therapy (Alpha)[10]
In³⁺~23.9SPECT Imaging, Radionuclide Therapy
Pb²⁺25.3Radionuclide Therapy (as part of decay)[11]

Note: Log K values represent the thermodynamic stability constant and are for the parent DOTA chelator. These serve as a strong reference for the chelation behavior of the DOTA component within the this compound structure.

Studies have demonstrated the excellent in vivo stability of DOTA conjugates. For instance, DOTA-peptide conjugates exhibit minimal degradation (<5%) in human serum over a 24-hour period, and metal complexes remain stable for over 72 hours at physiological temperature and pH.[2]

Experimental Protocols and Workflows

The utility of this compound lies in its straightforward application in bioconjugation and radiolabeling protocols. Below are generalized workflows for antibody conjugation and subsequent radiolabeling.

Antibody Conjugation Workflow

This process involves the covalent attachment of this compound to an antibody, typically targeting lysine (B10760008) residues.

Antibody_Conjugation_Workflow Workflow for Antibody Conjugation with this compound cluster_prep Step 1: Antibody & Chelator Preparation cluster_conjugation Step 2: Conjugation Reaction cluster_purification Step 3: Quenching & Purification cluster_characterization Step 4: Characterization ab_prep Antibody Preparation - Buffer exchange to amine-free buffer (e.g., PBS, pH 8.0-8.5) - Adjust concentration (2-10 mg/mL) conjugation Conjugation - Add activated chelator to antibody solution (e.g., 10-20 fold molar excess) - Incubate for 1-2 hours at room temperature with gentle agitation ab_prep->conjugation dota_prep Chelator Preparation - Dissolve this compound in anhydrous DMSO - Activate carboxylic acid on biomolecule with EDC/NHS if needed dota_prep->conjugation quench Quench Reaction - Add quenching buffer (e.g., Tris) to stop the reaction conjugation->quench purify Purification - Remove excess chelator using size-exclusion chromatography (e.g., desalting column) or dialysis quench->purify characterize Characterization - Determine chelator-to-antibody ratio (CAR) - Assess immunoreactivity and purity (e.g., SEC-HPLC) purify->characterize

Workflow for antibody conjugation with this compound.

Detailed Methodology for Antibody Conjugation:

  • Antibody Preparation: The antibody must be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 8.0-8.5 to facilitate the reaction. The antibody concentration is typically adjusted to 2-10 mg/mL.[12]

  • Chelator Activation/Preparation: If conjugating to a carboxylic acid on the biomolecule, the acid is activated using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). Alternatively, for direct reaction with lysine residues, an NHS-ester derivative of the targeting molecule is prepared.[2][13] this compound is dissolved in an anhydrous solvent like DMSO immediately before use.[11]

  • Conjugation Reaction: The prepared this compound solution is added to the antibody solution, often at a 10:1 to 20:1 molar excess.[2][11] The reaction mixture is incubated for 1-2 hours at room temperature with gentle mixing.

  • Quenching: The reaction is stopped by adding a quenching agent, such as Tris buffer, which contains primary amines that react with any remaining active groups.[11]

  • Purification: The resulting antibody-DOTA conjugate is purified to remove unreacted chelator and other reagents. This is commonly achieved using size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns) or dialysis.[11][13]

  • Characterization: The final conjugate is characterized to determine the average number of chelators per antibody and to confirm that the antibody's ability to bind its target (immunoreactivity) has been retained.

Radiolabeling Workflow

Once the biomolecule is conjugated with this compound, it can be radiolabeled with a desired radioisotope.

Radiolabeling_Workflow General Workflow for Radiolabeling DOTA-Conjugates cluster_reaction Step 1: Labeling Reaction cluster_qc Step 2: Quality Control cluster_purify_final Step 3: Final Purification cluster_final_product Step 4: Final Product mix Reaction Setup - Combine DOTA-conjugate, radiometal (e.g., ¹⁷⁷Lu, ⁶⁸Ga), and a suitable buffer (e.g., sodium acetate (B1210297), pH 4.5-5.5) in a metal-free vial incubate Incubation - Heat the reaction mixture (e.g., 80-95°C) for a specific duration (e.g., 10-30 minutes) mix->incubate cool Cooling - Cool the reaction to room temperature incubate->cool tlc Purity Check - Determine radiochemical purity (RCP) using radio-TLC or radio-HPLC cool->tlc purify_final Purification (if needed) - If RCP is below threshold (e.g., <95%), purify the radiolabeled conjugate using methods like C18 solid-phase extraction or size-exclusion chromatography tlc->purify_final RCP < 95% final_prod Final Radiolabeled Conjugate - Formulate in a biocompatible buffer for in vitro or in vivo use tlc->final_prod RCP > 95% purify_final->final_prod

General workflow for radiolabeling DOTA-conjugates.

Detailed Methodology for Radiolabeling (Example with ¹⁷⁷Lu):

  • Reaction Setup: In a metal-free vial, the DOTA-conjugated biomolecule is dissolved in a suitable buffer, typically an acetate or citrate (B86180) buffer with a pH between 4.5 and 5.5.

  • Radiometal Addition: A solution of the radiometal chloride (e.g., ¹⁷⁷LuCl₃) is added to the vial. The amounts are calculated to achieve the desired specific activity.

  • Incubation: The reaction mixture is heated to facilitate the chelation process. For many radiometals like ¹⁷⁷Lu, this involves heating at 80-95°C for 15-30 minutes. Radiolabeling with ¹⁷⁷Lu can achieve near-quantitative yields (>98%).[2]

  • Quality Control: After cooling, the radiochemical purity (RCP) of the product is determined. This is a critical step to ensure that the majority of the radioactivity is successfully incorporated into the DOTA-conjugate. Techniques like radio-TLC (thin-layer chromatography) or radio-HPLC (high-performance liquid chromatography) are used for this analysis.

  • Purification: If the RCP is not sufficiently high (typically >95%), the radiolabeled conjugate is purified to remove any free, unchelated radiometal.

Applications in Research and Drug Development

The robust and versatile nature of this compound makes it a cornerstone in the development of targeted radiopharmaceuticals for both diagnostic and therapeutic purposes (theranostics).

  • Diagnostic Imaging: When chelated with positron-emitters (e.g., ⁶⁸Ga, ⁶⁴Cu) for PET imaging or gamma-emitters (e.g., ¹¹¹In) for SPECT imaging, DOTA-conjugates allow for the non-invasive visualization and quantification of specific molecular targets in vivo, aiding in disease diagnosis, staging, and monitoring treatment response.[1]

  • Targeted Radionuclide Therapy: By chelating therapeutic beta-emitters (e.g., ¹⁷⁷Lu, ⁹⁰Y) or alpha-emitters (e.g., ²²⁵Ac), DOTA-conjugates can be used to deliver a cytotoxic radiation dose directly to cancer cells while minimizing damage to surrounding healthy tissues.[3][4]

  • Theranostics: The ability of DOTA to chelate both diagnostic and therapeutic radioisotopes of the same element (e.g., Gallium-67/Gallium-68) or different elements with similar coordination chemistry allows for the development of theranostic pairs.[3] This enables patient screening and dosimetry calculations using an imaging agent before administering a chemically identical therapeutic agent.

References

An In-depth Technical Guide to the NH2-Peg4-dota Bifunctional Chelator

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the NH2-Peg4-dota bifunctional chelator for researchers, scientists, and drug development professionals. It details the core properties, experimental protocols, and applications of this versatile molecule in the field of nuclear medicine and molecular imaging.

Introduction

This compound is a bifunctional chelator integral to the development of radionuclide drug conjugates (RDCs).[1] Its structure is meticulously designed to combine three key functional components:

  • A primary amine (-NH2) group: This reactive terminal allows for covalent conjugation to biomolecules such as peptides and antibodies.[2][3]

  • A tetraethylene glycol (PEG4) spacer: This hydrophilic linker enhances solubility, improves pharmacokinetics by increasing circulation time, and reduces steric hindrance during conjugation.[2]

  • A DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle: This cage-like structure forms highly stable complexes with a variety of radiometals, making it suitable for both diagnostic imaging and therapeutic applications.[2][4]

This unique combination of features makes this compound a valuable tool for creating targeted radiopharmaceuticals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C26H50N6O11[5][6]
Molecular Weight 622.71 g/mol [2][5]
CAS Number 2090232-34-9[1][2]
Appearance White Powder[5]
Purity ≥98%[5]
Solubility Soluble in water and DMF[4]

Core Applications in Drug Development

The primary application of this compound is in the construction of radiopharmaceuticals for a variety of purposes:

  • Targeted Molecular Imaging (PET & SPECT): By conjugating this compound to a targeting moiety (e.g., an antibody or peptide that specifically binds to a cancer cell receptor), it can be labeled with a positron-emitting (e.g., ⁶⁸Ga, ⁶⁴Cu, ⁸⁹Zr) or gamma-emitting (e.g., ¹¹¹In) radionuclide for PET or SPECT imaging, respectively. This allows for non-invasive visualization and quantification of target expression in vivo.

  • Targeted Radionuclide Therapy: When chelated with a therapeutic radionuclide that emits beta particles (e.g., ¹⁷⁷Lu, ⁹⁰Y) or alpha particles, the resulting RDC can deliver a cytotoxic radiation dose directly to the target cells, minimizing damage to healthy tissues.

  • Theranostics: The ability of DOTA to chelate both diagnostic and therapeutic radiometals enables a theranostic approach. A patient can first be imaged with a diagnostic RDC to confirm target engagement and determine dosimetry, followed by treatment with a therapeutic RDC based on the same targeting molecule.

Quantitative Data

Radiolabeling Efficiency and Stability

The efficiency of radiolabeling and the stability of the resulting complex are critical parameters for the successful application of a bifunctional chelator. The DOTA macrocycle is known for forming highly stable complexes with a range of radiometals.

RadiometalRadiolabeling EfficiencySerum StabilityReference
¹⁷⁷Lu >90%85% after 48 hours[2]
⁶⁸Ga >98%High[4]
¹¹¹In HighHigh[2]
⁹⁰Y HighHigh[4]
⁶⁴Cu HighHigh[4]

Note: Radiolabeling efficiency and stability can be influenced by factors such as pH, temperature, and the specific biomolecule conjugated.

Pharmacokinetic Parameters

The PEG4 spacer in this compound is designed to improve the pharmacokinetic profile of the resulting RDC, leading to a longer circulation half-life and enhanced tumor uptake.

ConjugateParameterValueReference
DOTA ConjugatesHalf-life (in serum at 37°C)16 to 400 minutes (variable depending on the conjugate)[2]

Note: Pharmacokinetic properties are highly dependent on the conjugated biomolecule.

Experimental Protocols

General Bioconjugation of this compound to a Targeting Protein

This protocol describes a general method for conjugating the primary amine of this compound to a protein (e.g., an antibody) via an activated ester.

Bioconjugation_Workflow cluster_activation NHS Ester Activation cluster_conjugation Conjugation Reaction cluster_purification Purification Target_Protein Targeting Protein (with accessible Lysine residues) Conjugated_Product Protein-Peg4-dota Conjugate Target_Protein->Conjugated_Product Amide Bond Formation NHS_Ester NHS Ester NHS_Ester->Conjugated_Product NH2_Peg4_dota This compound NH2_Peg4_dota->Conjugated_Product Purification Size Exclusion Chromatography Conjugated_Product->Purification Final_Product Purified Conjugate Purification->Final_Product Radiolabeling_Workflow cluster_preparation Preparation cluster_labeling Labeling Reaction cluster_qc Quality Control Ge68_Ga68_Generator ⁶⁸Ge/⁶⁸Ga Generator Ga68_Eluate ⁶⁸Ga Eluate Ge68_Ga68_Generator->Ga68_Eluate Elution DOTA_Conjugate DOTA-conjugated Biomolecule Reaction_Mixture Reaction Mixture (pH 4-5) DOTA_Conjugate->Reaction_Mixture Ga68_Eluate->Reaction_Mixture Incubation Incubation (5-15 min, 95°C) Reaction_Mixture->Incubation Radiochemical_Purity Radio-TLC / Radio-HPLC Incubation->Radiochemical_Purity Final_Radiolabeled_Product ⁶⁸Ga-DOTA-Biomolecule Radiochemical_Purity->Final_Radiolabeled_Product Cancer_Theranostics_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space RDC Radiolabeled Antibody (Antibody-Peg4-DOTA-Radiometal) Receptor Cancer Cell Surface Receptor (e.g., HER2) RDC->Receptor Binding DNA_Damage DNA Damage RDC->DNA_Damage Radiation Emission Signaling_Cascade Downstream Signaling Cascade (e.g., PI3K/Akt/mTOR) Receptor->Signaling_Cascade Activation Cell_Effects Cell Proliferation & Survival Signaling_Cascade->Cell_Effects Promotion Apoptosis Apoptosis DNA_Damage->Apoptosis Induction

References

The Crucial Role of the PEG4 Spacer in NH2-PEG4-DOTA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bifunctional chelator NH2-PEG4-DOTA has emerged as a cornerstone in the development of targeted radiopharmaceuticals and molecular imaging agents. Its modular design, comprising a primary amine (NH2) for bioconjugation, a tetraethylene glycol (PEG4) spacer, and a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle for radiometal chelation, offers a versatile platform for creating sophisticated diagnostic and therapeutic agents. This technical guide delves into the pivotal role of the PEG4 spacer, providing a comprehensive overview of its impact on the physicochemical and biological properties of the resulting bioconjugates. We present a synthesis of quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their drug development endeavors.

The Multifaceted Role of the PEG4 Spacer

The seemingly simple PEG4 spacer is a critical component that significantly influences the overall performance of this compound conjugates. Its primary functions are to enhance solubility and stability, optimize pharmacokinetics, and minimize steric hindrance.

Enhanced Hydrophilicity and Solubility: Many bioactive molecules, such as peptides and antibodies, and particularly cytotoxic drug payloads, can be hydrophobic. This inherent lack of water solubility can lead to aggregation, poor bioavailability, and difficulties in formulation. The hydrophilic nature of the ethylene (B1197577) glycol repeats in the PEG4 spacer imparts increased water solubility to the entire conjugate, mitigating these challenges.

Improved Pharmacokinetics and Reduced Immunogenicity: The PEG4 spacer creates a hydrophilic cloud around the conjugated molecule. This "shielding" effect can reduce recognition by the reticuloendothelial system, leading to a longer circulation half-life and improved biodistribution of the bioconjugate[1]. Furthermore, this hydration layer can mask immunogenic epitopes, potentially reducing the immune response against the therapeutic agent.

Optimal Spacing and Minimized Steric Hindrance: The defined length of the PEG4 spacer provides critical spatial separation between the biomolecule and the DOTA chelator or other conjugated moieties. This separation is crucial for preserving the biological activity of the targeting molecule by preventing the bulky DOTA-metal complex from interfering with its binding to its target receptor[1].

Quantitative Impact of the PEG Spacer

The length of the PEG spacer is a key parameter that can be fine-tuned to optimize the properties of a bioconjugate. The following tables summarize quantitative data from studies investigating the effect of PEG spacer length on various performance indicators.

Table 1: Effect of PEG Spacer Length on Receptor Binding Affinity

CompoundPEG Spacer LengthTarget ReceptorIC50 (nM)
natGa-NOTA-PEGn-RM26PEG2GRPR3.1 ± 0.2[2][3]
natGa-NOTA-PEGn-RM26PEG3GRPR3.9 ± 0.3[2][3]
natGa-NOTA-PEGn-RM26PEG4GRPR5.4 ± 0.4[2][3]
natGa-NOTA-PEGn-RM26PEG6GRPR5.8 ± 0.3[2][3]

GRPR: Gastrin-Releasing Peptide Receptor

Table 2: Effect of PEG Spacer Length on in vivo Tumor Uptake

CompoundPEG Spacer LengthTumor ModelUptake (%ID/g at 2h p.i.)
68Ga-NOTA-PEG3-RM26PC-3 (prostate cancer)4.6 ± 0.6[2][3]
68Ga-NOTA-PEG3-RM26BT-474 (breast cancer)2.8 ± 0.4[2][3]

%ID/g: percentage of injected dose per gram of tissue; p.i.: post-injection

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the successful development and evaluation of this compound based radiopharmaceuticals. The following sections provide methodologies for key experimental procedures.

Solid-Phase Peptide Synthesis (SPPS) of a DOTA-PEG4-Conjugated Peptide

This protocol describes the synthesis of a peptide with this compound conjugated to the N-terminus using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • This compound

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • N-terminal Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

  • This compound Coupling: Dissolve this compound (1.5 eq.), HBTU (1.5 eq.), HOBt (1.5 eq.), and DIPEA (3 eq.) in DMF. Add the solution to the resin and shake at room temperature overnight.

  • Cleavage and Deprotection: Wash the resin with DMF and DCM and dry under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether. Purify the DOTA-PEG4-peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Radiolabeling of a DOTA-PEG4-Peptide with Gallium-68

This protocol outlines the radiolabeling of a DOTA-conjugated peptide with 68Ga eluted from a 68Ge/68Ga generator[4][5][6].

Materials:

  • 68Ge/68Ga generator

  • DOTA-PEG4-peptide conjugate (5-20 µg)

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Sterile water for injection

  • C18 Sep-Pak cartridge

  • Ethanol (B145695)

  • Sterile filters (0.22 µm)

  • Heating block

Procedure:

  • Generator Elution: Elute the 68Ga from the generator according to the manufacturer's instructions.

  • Reaction Setup: In a sterile reaction vial, add the DOTA-PEG4-peptide conjugate.

  • Add the sodium acetate buffer to the reaction vial.

  • Add the 68Ga eluate to the vial.

  • Incubation: Heat the reaction mixture at 95°C for 10 minutes[7].

  • Purification:

    • Condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.

    • Load the reaction mixture onto the conditioned cartridge.

    • Wash the cartridge with sterile water to remove unreacted 68Ga.

    • Elute the 68Ga-DOTA-PEG4-peptide with a small volume of ethanol.

  • Final Formulation: Evaporate the ethanol and reconstitute the final product in sterile saline for injection. Pass the solution through a 0.22 µm sterile filter.

  • Quality Control: Determine the radiochemical purity by radio-HPLC or radio-TLC.

In Vitro Cell Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (IC50) of a radiolabeled peptide to its target receptor on cultured cells[8][9][10].

Materials:

  • Target cells expressing the receptor of interest

  • 68Ga-DOTA-PEG4-peptide (radioligand)

  • Unlabeled DOTA-PEG4-peptide (competitor)

  • Binding buffer (e.g., DMEM with 0.1% BSA)

  • Washing buffer (e.g., ice-cold PBS)

  • Gamma counter

Procedure:

  • Cell Plating: Seed the target cells in a 24-well plate and allow them to adhere overnight.

  • Assay Setup:

    • Wash the cells with binding buffer.

    • Add a fixed concentration of the 68Ga-DOTA-PEG4-peptide to each well.

    • Add increasing concentrations of the unlabeled DOTA-PEG4-peptide to the wells. For total binding, add only the radioligand. For non-specific binding, add a large excess of the unlabeled peptide.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Washing: Aspirate the medium and wash the cells three times with ice-cold washing buffer to remove unbound radioligand.

  • Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH). Collect the lysate and measure the radioactivity in a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve.

In Vivo Biodistribution Study in Mice

This protocol outlines a typical biodistribution study to evaluate the uptake and clearance of a radiolabeled peptide in different organs of tumor-bearing mice[11][12][13][14].

Materials:

  • Tumor-bearing mice (e.g., nude mice with xenograft tumors)

  • 68Ga-DOTA-PEG4-peptide

  • Anesthetic

  • Syringes and needles

  • Gamma counter

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mice.

  • Injection: Inject a known amount of the 68Ga-DOTA-PEG4-peptide intravenously via the tail vein.

  • Time Points: At predetermined time points (e.g., 1, 2, 4, and 24 hours post-injection), euthanize a group of mice.

  • Organ Harvesting: Dissect and collect major organs and tissues (e.g., blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Measurement: Weigh each organ and measure the radioactivity using a gamma counter.

  • Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizing Workflows and Pathways

To further aid in the understanding of the processes involved in the development and application of this compound conjugates, the following diagrams, generated using the DOT language, illustrate key workflows and logical relationships.

G cluster_0 Bioconjugation Workflow A This compound D Conjugation Reaction (Amide Bond Formation) A->D B Targeting Biomolecule (e.g., Peptide, Antibody) C Activation of Carboxyl Group (e.g., NHS ester) B->C C->D E Purification (e.g., HPLC) D->E F Characterization (e.g., Mass Spectrometry) E->F G Bioconjugate F->G

Bioconjugation of this compound to a targeting biomolecule.

G cluster_1 Radiopharmaceutical Development and Application H DOTA-PEG4-Bioconjugate J Radiolabeling H->J I Radiometal (e.g., 68Ga, 177Lu) I->J K Purification & Quality Control J->K L Radiopharmaceutical K->L M In vivo Administration (e.g., PET/SPECT Imaging, Therapy) L->M N Target Receptor Binding M->N O Internalization N->O P Therapeutic/Diagnostic Effect O->P

Workflow for radiopharmaceutical development and its mechanism of action.

G cluster_2 Targeted Radiopharmaceutical Signaling Q Radiolabeled Ligand (DOTA-PEG4-Peptide) R Cell Surface Receptor Q->R Binding U Internalization Q->U S Signal Transduction Cascade R->S R->U T Cellular Response (e.g., Apoptosis) S->T

Simplified signaling pathway of a targeted radiopharmaceutical.

Conclusion

The PEG4 spacer in this compound is far more than a simple linker; it is a multifunctional component that plays a critical role in the successful design and application of targeted radiopharmaceuticals. By enhancing solubility, improving pharmacokinetic properties, and providing optimal spatial separation, the PEG4 spacer addresses key challenges in drug development. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and scientists working to advance the field of molecular imaging and therapy. The careful consideration and optimization of the PEG spacer length and its bioconjugation strategies are essential for unlocking the full potential of this compound-based agents in the fight against disease.

References

Introduction to DOTA: The Gold Standard Chelator

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to DOTA Chelators for Radiometals

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, universally known as DOTA, is a macrocyclic ligand that has become one of the most important and widely used chelating agents in the field of nuclear medicine.[1] Its structure is based on a 12-membered tetraaza macrocycle (cyclen) with four carboxylate arms.[2] This unique architecture makes DOTA an exceptionally stable and versatile chelator for a wide array of radiometals, particularly trivalent metal ions.[2][3]

The primary function of a chelator in radiopharmaceuticals is to bind a radiometal ion tightly and prevent its release in vivo. Any dissociation of the radiometal from the chelator can lead to off-target accumulation, most notably in the bone, causing unwanted toxicity and degrading imaging quality.[4] DOTA excels in this role, forming complexes that are both thermodynamically stable and, critically, kinetically inert, meaning they are highly resistant to dissociation under physiological conditions.[2] This combination of properties has cemented DOTA's role as a cornerstone of modern radiopharmaceutical design, particularly in the rapidly growing field of theranostics, which pairs diagnostic imaging and targeted radionuclide therapy using the same molecular construct.[3][5][6]

Mechanism of Chelation and Complex Formation

The exceptional stability of DOTA-metal complexes stems from the "chelate effect," where the polydentate DOTA ligand wraps around the metal ion, occupying multiple coordination sites.[7] The DOTA ligand is an octadentate chelator, offering eight donor atoms for coordination: four nitrogen atoms from the macrocyclic ring and four oxygen atoms from the carboxylate arms. This forms a cage-like structure that securely encapsulates the metal ion.[8]

The formation of the metal complex is a conformationally constrained process. For a metal ion to enter the DOTA cavity, the ligand's arms must reconfigure. This process is relatively slow and often requires heating (typically 80-95°C) and precise pH control to achieve efficient radiolabeling.[2][4] While this can be a limitation for heat-sensitive biomolecules like antibodies, it is also the reason for the complex's high kinetic inertness once formed.[4] The rigid macrocyclic backbone prevents the complex from easily falling apart.[2]

The size of the DOTA cavity is a critical parameter that influences its affinity for different metal ions. It is ideally suited for trivalent lanthanides such as Lutetium-177 (¹⁷⁷Lu) and other metals like Gallium-68 (B1239309) (⁶⁸Ga), Yttrium-90 (⁹⁰Y), and Actinium-225 (²²⁵Ac).[2][9][10]

Caption: DOTA coordination with a trivalent radiometal ion (M³⁺).

Key Radiometals and Theranostic Applications

DOTA's versatility allows it to chelate a variety of radiometals used for both diagnostic imaging (PET, SPECT) and targeted radionuclide therapy (alpha and beta emitters). This capability is central to the concept of theranostics.[6]

Table 1: Properties of Common Radiometals Chelated by DOTA

Radiometal Half-Life Decay Type Emission(s) for Imaging/Therapy Primary Use
Gallium-68 (⁶⁸Ga) 68 min β⁺ (Positron) 511 keV photons PET Imaging
Lutetium-177 (¹⁷⁷Lu) 6.7 days β⁻ (Beta), γ β⁻ particles (avg. 134 keV), 113/208 keV γ Therapy, SPECT
Yttrium-90 (⁹⁰Y) 2.7 days β⁻ (Beta) β⁻ particles (avg. 934 keV) Therapy
Actinium-225 (²²⁵Ac) 10.0 days α (Alpha) 4 alpha particles (decay chain) Targeted Alpha Therapy
Copper-64 (⁶⁴Cu) 12.7 hours β⁺, β⁻, EC 511 keV photons, β⁻ particles PET Imaging, Therapy
Indium-111 (¹¹¹In) 2.8 days EC (Gamma) 171, 245 keV γ SPECT Imaging
Bismuth-213 (²¹³Bi) 45.6 min β⁻, α α particle (from decay) Targeted Alpha Therapy

| Scandium-44 (⁴⁴Sc) | 4.0 hours | β⁺ (Positron) | 511 keV photons | PET Imaging |

Sources:[5][10][11][12][13]

The "theranostic pair" concept is powerfully enabled by DOTA. A targeting molecule conjugated to DOTA can first be labeled with a diagnostic isotope like ⁶⁸Ga for PET imaging to visualize tumor locations and confirm target expression. Subsequently, the exact same molecule can be labeled with a therapeutic isotope like ¹⁷⁷Lu or ²²⁵Ac to deliver a cytotoxic radiation dose specifically to the identified tumor sites.[5] A prime example is [⁶⁸Ga]Ga-DOTA-TATE for imaging and [¹⁷⁷Lu]Lu-DOTA-TATE for treating neuroendocrine tumors.[14]

Bifunctional DOTA Derivatives for Bioconjugation

To be used in targeted radiopharmaceuticals, the DOTA chelator must be covalently attached to a targeting biomolecule (e.g., peptide, antibody, small molecule) without compromising its ability to chelate the radiometal. This is achieved using bifunctional chelators (BFCs), which are DOTA derivatives with a reactive functional group for conjugation.[2]

Common strategies involve activating one of the four carboxylate arms of DOTA.

  • DOTA-NHS ester: The N-hydroxysuccinimide (NHS) ester is highly reactive toward primary amines (e.g., lysine (B10760008) residues on a peptide), forming a stable amide bond.[15][16]

  • p-SCN-Bn-DOTA: The isothiocyanate group reacts with primary amines to form a stable thiourea (B124793) linkage.[2][17]

The choice of BFC and the conjugation chemistry are critical for producing a stable, well-defined final product.

G DOTA_BFC Bifunctional DOTA (e.g., DOTA-NHS) Conjugate DOTA-Biomolecule Conjugate DOTA_BFC->Conjugate Conjugation (Amine coupling) Biomolecule Targeting Biomolecule (Peptide, Antibody) Biomolecule->Conjugate FinalProduct Radiolabeled Immunoconjugate [M]-DOTA-Biomolecule Conjugate->FinalProduct Radiolabeling (Heat, Buffer) Radiometal Radiometal (M³⁺) Radiometal->FinalProduct QC Quality Control (HPLC, ITLC) FinalProduct->QC Release Release for In Vivo Use QC->Release Pass

Caption: Workflow for creating a DOTA-based radiopharmaceutical.

Experimental Protocols

Protocol 1: Synthesis of DOTA-NHS Ester (Conceptual)

This protocol describes a general method for activating one carboxylate group of DOTA. Protecting the other three groups is a common strategy to ensure mono-substitution.

  • Protection: Start with tri-tert-butyl protected DOTA (DOTA-tris(tBu)ester). This leaves one carboxylic acid group free for activation.

  • Activation: Dissolve DOTA-tris(tBu)ester in a suitable anhydrous organic solvent (e.g., dichloromethane (B109758) or dimethylformamide).

  • Add N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).[15][16]

  • Allow the reaction to proceed at room temperature for several hours (e.g., 12-15 hours).[15][16]

  • Purify the resulting DOTA-tris(tBu)ester-NHS ester, for example, by chromatography.

  • Deprotection: Remove the tert-butyl protecting groups using a strong acid like trifluoroacetic acid (TFA).[15]

  • Purify the final DOTA-NHS ester product to remove TFA and byproducts. The product should be stored under anhydrous conditions to prevent hydrolysis of the active ester.[15]

Protocol 2: Radiolabeling of a DOTA-Peptide with ⁶⁸Ga

This is a representative protocol for labeling a DOTA-conjugated peptide (e.g., DOTATATE) with Gallium-68.

  • Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using ultrapure 0.1 M HCl.

  • Buffering: Add a reaction buffer (e.g., sodium acetate (B1210297) or HEPES) to the ⁶⁸GaCl₃ eluate to adjust the pH to the optimal range for labeling (typically pH 3.5-5.0).[18][19]

  • Precursor Addition: Add the DOTA-peptide conjugate (e.g., 10-50 µg) to the buffered ⁶⁸Ga solution.

  • Heating: Heat the reaction mixture in a heating block at 95°C for 5-10 minutes.[4]

  • Quenching/Purification: Cool the reaction. The final product can be purified using a C18 Sep-Pak cartridge to remove free, unchelated ⁶⁸Ga. The cartridge is first conditioned with ethanol (B145695) and water. The reaction mixture is loaded, and the cartridge is washed with water to remove unbound ⁶⁸Ga. The final ⁶⁸Ga-DOTA-peptide is eluted with an ethanol/water mixture.[20]

  • Final Formulation: The purified product is formulated in a sterile, pyrogen-free solution (e.g., saline containing a small percentage of ethanol) for injection.

Protocol 3: Quality Control of a ⁶⁸Ga-DOTA-Peptide

Quality control (QC) is mandatory before patient administration to ensure safety and efficacy.[21]

  • Appearance: Visually inspect the final product for clarity and absence of particulate matter.

  • pH Measurement: Check the pH of the final solution using pH strips to ensure it is within the acceptable range for injection (typically 6.5-7.5).[18]

  • Radiochemical Purity (RCP): This is the most critical test to determine the percentage of the radionuclide that is successfully bound to the DOTA-peptide.

    • Instant Thin Layer Chromatography (ITLC): A rapid method. A small spot of the product is placed on an ITLC-SG strip. The strip is developed in a mobile phase (e.g., 1 M ammonium (B1175870) acetate/methanol). The radiolabeled peptide moves with the solvent front (Rf = 0.8–1.0), while free ⁶⁸Ga or colloids remain at the origin (Rf = 0.0–0.2). The strip is read using a radio-TLC scanner.[18]

    • High-Performance Liquid Chromatography (HPLC): A more precise method. The sample is injected into an HPLC system with a radioactivity detector. The retention time of the radiolabeled product is compared to a reference standard. This method can separate the final product from the free radiometal and other impurities.[18]

  • Radionuclidic Purity: Confirm the identity of the radionuclide (⁶⁸Ga) and check for contaminants (e.g., ⁶⁸Ge breakthrough from the generator) using gamma-ray spectrometry.[18]

  • Sterility and Endotoxin (B1171834) Testing: The final product must be sterile and have endotoxin levels below the specified limit (e.g., <17.5 EU/mL).[18]

Table 2: Typical Quality Control Specifications for [⁶⁸Ga]Ga-DOTATATE

QC Test Specification Method
Radiochemical Purity (RCP) ≥ 95% ITLC and/or HPLC
pH 6.5 - 7.5 pH-indicator strips
Radionuclidic Purity ⁶⁸Ge breakthrough < 0.001% Gamma Spectroscopy
Sterility Sterile Sterility Test
Bacterial Endotoxins < 17.5 EU/mL LAL Test
Residual Solvents (e.g., Ethanol) < 10% V/V Gas Chromatography (GC)

Source:[18]

Cellular Mechanism and In Vivo Performance

The efficacy of a DOTA-based radiopharmaceutical depends on its ability to reach its biological target, be retained there, and clear rapidly from non-target tissues to minimize toxicity. For DOTA-peptide conjugates targeting cell surface receptors, the mechanism often involves receptor-mediated endocytosis.

G cluster_extracellular Extracellular Space cluster_cell Tumor Cell rp [¹⁷⁷Lu]Lu-DOTA-TATE receptor SSTR2 Receptor rp->receptor 1. Binding internalization Receptor-Mediated Endocytosis receptor->internalization 2. Complex Formation endosome Endosome internalization->endosome 3. Internalization lysosome Lysosome endosome->lysosome 4. Trafficking nucleus Nucleus lysosome->nucleus 5. β⁻ emission dna_damage DNA Damage nucleus->dna_damage 6. Radiation Dose apoptosis Apoptosis dna_damage->apoptosis 7. Cell Death

Caption: Cellular uptake pathway for [¹⁷⁷Lu]Lu-DOTA-TATE.

As illustrated with [¹⁷⁷Lu]Lu-DOTA-TATE, the radiopharmaceutical binds to the somatostatin (B550006) receptor type 2 (SSTR2) on neuroendocrine tumor cells.[22] This binding triggers the internalization of the entire complex into the cell.[22] Once inside, the radiopharmaceutical is trapped, and the emitted beta particles from ¹⁷⁷Lu deliver a high radiation dose to the cell's nucleus, causing DNA damage and inducing cell death.[14]

The biodistribution of DOTA radiopharmaceuticals is highly dependent on the targeting molecule. However, a common challenge is uptake in the kidneys, as many peptides are cleared renally. This can lead to high radiation doses to the kidneys, which is often the dose-limiting organ in targeted radionuclide therapy.[23]

Table 3: Comparative Biodistribution of ⁴⁴Sc-DOTA-RGD and ⁴⁴Sc-NODAGA-RGD in Mice (%ID/g at 2h p.i.)

Organ ⁴⁴Sc-DOTA-RGD ⁴⁴Sc-NODAGA-RGD
Blood 0.20 ± 0.05 0.24 ± 0.04
Liver 1.34 ± 0.09 0.57 ± 0.03
Kidneys 2.50 (approx.)* 1.50 (approx.)*
Tumor 4.00 (approx.)* 3.50 (approx.)*

Values are estimated from graphical data in the source. Source:[24]

Comparative Analysis with Other Chelators

While DOTA is a powerful and versatile chelator, it is not always the optimal choice for every radiometal or application. Several other chelators are used, each with distinct advantages and disadvantages.

Table 4: Comparison of DOTA with Other Common Chelators

Chelator Type Key Advantages Key Disadvantages Best For
DOTA Macrocyclic High kinetic inertness and thermodynamic stability; very versatile.[2] Slow labeling kinetics, often requires heating.[4] ¹⁷⁷Lu, ⁹⁰Y, ²²⁵Ac, ⁶⁸Ga
DTPA Acyclic Rapid, room-temperature labeling. Lower in vivo stability (kinetic inertness) compared to DOTA.[9] ¹¹¹In, ⁹⁹ᵐTc
NOTA Macrocyclic Very high stability for ⁶⁸Ga; allows for rapid, room-temperature labeling.[17] Smaller cavity size, less versatile than DOTA for larger radiometals. ⁶⁸Ga, ⁶⁴Cu
DOTAM Macrocyclic Faster chelation kinetics for ²¹²Pb compared to DOTA.[25][26] Suboptimal for other metals where DOTA excels. ²¹²Pb

Sources:[2][4][9][17][25][26]

The choice of chelator involves a trade-off. For heat-sensitive antibodies, an acyclic chelator like DTPA might be preferred for its mild labeling conditions, despite its lower stability. For ⁶⁸Ga, NOTA is often considered the "gold standard" due to its superior stability and rapid, room-temperature labeling kinetics.[17] However, DOTA's ability to chelate both diagnostic (⁶⁸Ga) and therapeutic (¹⁷⁷Lu, ²²⁵Ac) radionuclides makes it the preferred choice for many theranostic applications.[19]

Conclusion and Future Directions

The DOTA chelator has been instrumental in the advancement of nuclear medicine, providing the stable foundation required for the development of highly effective targeted radiopharmaceuticals. Its combination of high stability, kinetic inertness, and versatility has made it the workhorse for a wide range of diagnostic and therapeutic applications. While challenges such as the need for heated labeling conditions remain, ongoing research continues to refine DOTA-based systems and develop new chelators with improved properties for specific radiometals. The fundamental principles of DOTA chelation will undoubtedly continue to underpin the next generation of radiometals for personalized cancer treatment.

References

The Versatility of NH2-Peg4-dota in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bifunctional chelator, NH2-Peg4-dota, has emerged as a critical tool in the field of bioconjugation, enabling the development of sophisticated diagnostic and therapeutic agents. Its unique tripartite structure, consisting of a reactive primary amine (-NH2), a hydrophilic tetraethylene glycol (PEG4) spacer, and a robust metal-chelating DOTA macrocycle, offers a powerful combination of properties for linking biomolecules to radiometals. This technical guide provides a comprehensive overview of this compound's applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Concepts and Advantages

This compound's design addresses several key challenges in the development of bioconjugates. The terminal primary amine provides a versatile handle for covalent attachment to a wide range of biomolecules, including peptides, antibodies, and nanoparticles, through well-established chemistries such as amide bond formation.

The PEG4 spacer is a crucial component that imparts several advantageous properties. It enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce aggregation. Furthermore, the PEG linker can increase the hydrodynamic radius of the molecule, potentially extending its circulation half-life by reducing renal clearance and minimizing immunogenicity.[1]

The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle is renowned for its ability to form highly stable complexes with a variety of trivalent metal ions, including radiometals used in medical imaging and therapy such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Indium-111 (¹¹¹In).[1] This exceptional stability is critical to prevent the release of the radiometal in vivo, which could lead to off-target toxicity and poor imaging quality.

Applications in Bioconjugation

The unique characteristics of this compound make it a valuable linker in several key areas of biomedical research and drug development:

  • Radiopharmaceutical Development: this compound is extensively used to create radiolabeled targeting molecules for diagnostic imaging (PET/SPECT) and targeted radionuclide therapy.[1] By conjugating it to a tumor-targeting peptide or antibody, a radiopharmaceutical can be designed to specifically deliver a radioactive payload to cancer cells.

  • Targeted Drug Delivery: The ability to attach this compound to targeting ligands allows for the development of drug delivery systems that can selectively accumulate at disease sites, enhancing therapeutic efficacy while minimizing systemic side effects.[2]

  • Medical Imaging: When chelated with a suitable paramagnetic or radioactive metal ion, this compound conjugates serve as contrast agents for Magnetic Resonance Imaging (MRI) or probes for nuclear imaging, enabling the non-invasive visualization of biological processes.[3]

  • PROTACs Synthesis: This linker is also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that recruit specific proteins to E3 ubiquitin ligases for degradation.[4]

Quantitative Data Summary

The inclusion of a PEG4 linker significantly influences the pharmacokinetic and targeting properties of DOTA-conjugated biomolecules. The following tables summarize key quantitative data comparing PEGylated and non-PEGylated DOTA conjugates.

Table 1: Comparison of In Vitro and In Vivo Properties of PEGylated vs. Non-PEGylated DOTA-Peptide Conjugates

ParameterNon-PEGylated (¹⁷⁷Lu-DOTA-A9)PEGylated (¹⁷⁷Lu-DOTA-PEG4-A9)Reference
Binding Affinity (Kd, nM) 48.4 ± 1.455.7 ± 12.3[5]
Tumor Uptake (3h p.i., %ID/g) 3.40 ± 0.493.85 ± 0.02[5]
Tumor Uptake (24h p.i., %ID/g) Not specified8.87 ± 1.51[5]
Tumor-to-Blood Ratio (3h p.i.) 3.40 ± 0.493.85 ± 0.02[5]
Tumor-to-Blood Ratio (24h p.i.) 7.42 ± 1.118.87 ± 1.51[5]
Tumor-to-Blood Ratio (48h p.i.) Not specified15.0 ± 1.42[5]
Kidney Uptake (3h p.i., %ID/g) LowerTwofold higher[5]

Table 2: Pharmacokinetic Data of ⁶⁸Ga-labeled DOTA-Peptides

RadiotracerBlood SUV (75 min p.i.)Reference
[⁶⁸Ga]DOTA-(RGD)₂0.15 ± 0.1[6]
[⁶⁸Ga]DOTA-PEG-RGD0.05 ± 0.01[6]
[⁶⁸Ga]NOTA-PEG-RGD0.12 ± 0.01[6]
[⁶⁸Ga]DOTA-RGD-PEG0.10 ± 0.05[6]
[⁶⁸Ga]DOTA-GDF-PEG (control)0.06 ± 0.01[6]

Table 3: Biodistribution of ¹⁷⁷Lu-labeled Bombesin (BN) Analogues in Nude Mice with PC-3 Tumors (%ID/g)

Organ¹⁷⁷Lu-DOTA-Lys-BN (1h p.i.)¹⁷⁷Lu-DOTA-PEG5k-Lys-BN (1h p.i.)Reference
Blood LowerSignificantly longer circulation[7]
Tumor 1.883.43 (Significantly higher)[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and similar DOTA-PEG derivatives.

Protocol 1: Conjugation of this compound to a Peptide via Solid-Phase Synthesis

This protocol describes the conjugation of this compound to the N-terminus of a peptide synthesized on a solid-phase resin.

Materials:

  • Fmoc-protected peptide on Rink Amide resin

  • This compound

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Ether (cold)

  • HPLC purification system with a C18 column

Procedure:

  • Fmoc-Deprotection: Swell the peptide-resin in DMF. Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Activation of this compound: Dissolve this compound (1.5 eq.), HATU (1.45 eq.), and DIPEA (3 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction completion using a Kaiser test.

  • Washing: After the coupling is complete, wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol, and then dry it under vacuum.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide by adding cold ether. Centrifuge to pellet the peptide and decant the ether. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify it by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final DOTA-PEG4-peptide conjugate by mass spectrometry and analytical HPLC.

Protocol 2: Conjugation of a DOTA-PEG-NHS Ester to an Antibody

This protocol outlines the conjugation of a pre-activated DOTA-PEG linker (as an N-hydroxysuccinimide ester) to the lysine (B10760008) residues of an antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • DOTA-PEG-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

    • Adjust the antibody concentration to 2-10 mg/mL.

  • DOTA-PEG-NHS Ester Preparation: Dissolve the DOTA-PEG-NHS ester in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add a calculated molar excess (e.g., 10-20 fold) of the DOTA-PEG-NHS ester solution to the antibody solution while gently vortexing.

    • Ensure the final concentration of DMSO is below 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the unreacted DOTA-PEG linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Determine the number of DOTA molecules conjugated per antibody (conjugation ratio) using methods such as MALDI-TOF mass spectrometry or by measuring the absorbance if the DOTA linker has a chromophore.

    • Assess the immunoreactivity of the conjugated antibody using an ELISA or flow cytometry.

Protocol 3: Radiolabeling of a DOTA-PEG-Peptide with Gallium-68

This protocol describes the radiolabeling of a DOTA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • DOTA-PEG-peptide conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • Sodium acetate (B1210297) buffer (e.g., 1 M, pH 4.5)

  • Heating block or water bath

  • C18 Sep-Pak cartridge for purification

  • Ethanol (B145695) and sterile water for cartridge conditioning

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ga from the generator with 0.1 M HCl according to the manufacturer's instructions.

  • Labeling Reaction:

    • In a sterile reaction vial, add the DOTA-PEG-peptide conjugate (typically 10-50 µg).

    • Add the sodium acetate buffer to adjust the pH of the reaction mixture to 3.5-4.5.

    • Add the ⁶⁸Ga eluate to the vial.

    • Heat the reaction mixture at 90-95°C for 5-10 minutes.

  • Purification:

    • Condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.

    • Pass the reaction mixture through the conditioned cartridge. The ⁶⁸Ga-DOTA-PEG-peptide will be retained.

    • Wash the cartridge with sterile water to remove any unchelated ⁶⁸Ga.

    • Elute the radiolabeled peptide from the cartridge with a small volume of ethanol/water mixture (e.g., 50:50 v/v).

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be >95%.

    • The final product can be formulated in a suitable buffer for in vivo administration.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the application of this compound bioconjugates.

G General Bioconjugation Workflow with this compound cluster_synthesis Synthesis & Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization cluster_application Application Biomolecule Target Biomolecule (Peptide, Antibody, etc.) Conjugation Bioconjugation Reaction (Amide bond formation) Biomolecule->Conjugation Linker This compound Activation Activation Chemistry (e.g., NHS ester formation) Linker->Activation Activation->Conjugation Purification Purification (HPLC, SEC) Conjugation->Purification Characterization Characterization (Mass Spec, HPLC) Purification->Characterization Radiolabeling Radiolabeling (e.g., with ⁶⁸Ga, ¹⁷⁷Lu) Characterization->Radiolabeling FinalProduct Final Bioconjugate (for Imaging or Therapy) Radiolabeling->FinalProduct

Caption: General workflow for bioconjugation using this compound.

G Targeting SSTR2 Signaling with a DOTA-PEG-Peptide Conjugate cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SSTR2 Somatostatin Receptor 2 (SSTR2) G_protein Gi/o Protein SSTR2->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition PI3K PI3K G_protein->PI3K Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation ERK ERK PKA->ERK Modulation Gene_Expression Gene Expression (↓ Proliferation, ↑ Apoptosis) ERK->Gene_Expression Akt Akt PI3K->Akt Activation Akt->Gene_Expression Inhibition of pro-apoptotic signals DOTA_Peptide DOTA-PEG-SST Analog (Radiolabeled) DOTA_Peptide->SSTR2 Binding

Caption: Simplified signaling pathway of a SSTR2 targeted by a DOTA-PEG-peptide conjugate.[1][8][9]

Conclusion

This compound is a highly effective and versatile bifunctional linker that has significantly advanced the field of bioconjugation. Its well-defined structure, combining a reactive amine, a biocompatible PEG spacer, and a stable DOTA chelator, provides researchers with a robust platform for developing novel targeted therapeutics and diagnostics. The quantitative data and experimental protocols presented in this guide offer a practical resource for scientists and drug development professionals seeking to leverage the power of this compound in their research. The continued application of this and similar linkers promises to drive further innovation in personalized medicine, particularly in the realms of oncology and molecular imaging.

References

The Comprehensive Technical Guide to NH2-Peg4-dota for Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource on the bifunctional chelator NH2-Peg4-dota, a critical component in the advancement of radiopharmaceuticals. This document provides a detailed overview of its properties, experimental protocols for its use, and a compilation of quantitative data to support the development of novel diagnostic and therapeutic agents.

Introduction to this compound

This compound is a bifunctional chelator that plays a pivotal role in the design of radiopharmaceuticals.[1][2] Its structure is comprised of three key components:

  • A primary amine (-NH2) group: This functional group serves as the attachment point for targeting biomolecules, such as peptides and antibodies, through the formation of stable amide bonds.[2]

  • A tetraethylene glycol (Peg4) linker: This hydrophilic spacer enhances the solubility and biocompatibility of the resulting radiopharmaceutical.[2] The PEG linker can also improve in vivo pharmacokinetics by reducing immunogenicity and prolonging circulation time, which can lead to improved tumor-to-background ratios in imaging and therapy.[2][3]

  • A DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle: This cage-like structure is a highly efficient chelator for a wide range of radiometals, forming thermodynamically stable and kinetically inert complexes.[2][4] This stability is crucial to prevent the release of the radionuclide in vivo, which could lead to off-target toxicity.

The synergistic combination of these components makes this compound a versatile tool for developing targeted radiopharmaceuticals for both diagnostic imaging (Positron Emission Tomography - PET, and Single Photon Emission Computed Tomography - SPECT) and therapeutic applications.[1][2]

Core Properties and Advantages

The unique chemical structure of this compound imparts several advantageous properties for radiopharmaceutical development:

  • Versatile Bioconjugation: The terminal primary amine allows for straightforward conjugation to a variety of targeting ligands, including peptides and antibodies, using well-established bioconjugation chemistries.[2][5][6]

  • Enhanced Pharmacokinetics: The hydrophilic Peg4 linker favorably modifies the pharmacokinetic profile of the conjugated biomolecule, often leading to increased solubility, reduced aggregation, and longer circulation times.[2][3] This can result in higher tumor accumulation and improved imaging contrast.[7]

  • Stable Radionuclide Chelation: The DOTA macrocycle forms highly stable complexes with a broad spectrum of medically relevant radionuclides, including diagnostic isotopes like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), and therapeutic isotopes such as Lutetium-177 (¹⁷⁷Lu).[8][9] This versatility enables the development of "theranostic" pairs, where the same targeting molecule can be used for both diagnosis and therapy by simply switching the chelated radionuclide.

  • High Purity and Yield: Commercially available this compound typically has a high purity of ≥98%.[10] Conjugation and radiolabeling procedures involving this linker-chelator system are generally efficient, often resulting in high radiochemical yields and purity.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in radiopharmaceutical development.

Conjugation of this compound to Peptides

This protocol outlines the steps for conjugating the this compound chelator to a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain) via an activated ester.

Materials:

  • Peptide of interest with a free amine group

  • DOTA-Peg4-NHS ester (N-Hydroxysuccinimide ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

  • Mass spectrometer for product characterization

Procedure:

  • Peptide Dissolution: Dissolve the peptide in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

  • pH Adjustment: Add 2-3 equivalents of DIPEA to the peptide solution to adjust the pH to approximately 8-9.

  • Chelator Activation: In a separate vial, dissolve 1.5-2 equivalents of DOTA-Peg4-NHS ester in a minimal amount of anhydrous DMF or DMSO.

  • Conjugation Reaction: Add the DOTA-Peg4-NHS ester solution to the peptide solution.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quenching: Quench the reaction by adding a small amount of an amine-containing buffer, such as Tris buffer.

  • Purification: Purify the DOTA-Peg4-peptide conjugate using size-exclusion chromatography to remove unreacted chelator and other small molecules. Further purification can be achieved by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical HPLC.

Conjugation of this compound to Antibodies

This protocol describes the conjugation of pre-activated this compound to lysine residues on an antibody.[11]

Materials:

  • Antibody of interest

  • DOTA-Peg4-NHS ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba Spin Desalting Columns) or dialysis equipment

  • SEC-HPLC system for analysis

Procedure:

  • Antibody Preparation:

    • Buffer Exchange: The antibody must be in an amine-free buffer. Exchange the antibody into the Conjugation Buffer using a desalting column or dialysis.[11]

    • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL.[11]

  • Conjugation Reaction:

    • Reagent Preparation: Prepare a stock solution of DOTA-Peg4-NHS ester in anhydrous DMSO or DMF.

    • Reaction Setup: Add the calculated volume of the DOTA-Peg4-NHS ester stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should be below 10% (v/v).[11]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

  • Quenching the Reaction: To stop the conjugation, add the quenching solution to a final concentration of 50-100 mM.[12]

  • Purification: Remove unreacted DOTA-Peg4-NHS ester and other small molecules by buffer exchange into an appropriate storage buffer (e.g., PBS) using a desalting column or dialysis.

  • Characterization: Determine the number of chelators per antibody molecule (conjugation ratio) by mass spectrometry or by measuring the absorbance of the conjugate.

Radiolabeling Protocols

This protocol is adapted from established methods for radiolabeling DOTA-conjugated peptides with ⁶⁸Ga.[4][7][13][14][15]

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for generator elution

  • Cation-exchange cartridge (e.g., SCX)

  • 5 M NaCl / 0.1 M HCl solution

  • DOTA-Peg4-conjugated peptide

  • 1 M Sodium acetate (B1210297) buffer, pH 4.5

  • Heating block or water bath

  • Radio-HPLC and/or radio-TLC for quality control

Procedure:

  • ⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • ⁶⁸Ga Trapping: Pass the eluate through a cation-exchange cartridge to trap the ⁶⁸Ga³⁺.[14]

  • Elution from Cartridge: Elute the trapped ⁶⁸Ga from the cartridge with a small volume (e.g., 200 µL) of 5 M NaCl / 0.1 M HCl solution directly into the reaction vial.[14]

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the DOTA-Peg4-conjugated peptide (e.g., 30 µg) with an equal volume of 1 M sodium acetate buffer (pH 4.5).[14]

  • Radiolabeling Reaction: Add the eluted ⁶⁸Ga to the reaction mixture.

  • Incubation: Heat the reaction mixture at 95°C for 5-15 minutes.[15]

  • Quality Control: Determine the radiochemical purity of the [⁶⁸Ga]Ga-DOTA-Peg4-peptide using radio-HPLC or radio-TLC.[15]

This protocol outlines the radiolabeling of a DOTA-Peg4-conjugated antibody with ¹⁷⁷Lu.[16]

Materials:

  • ¹⁷⁷LuCl₃ solution

  • 0.5 M Ammonium (B1175870) acetate buffer, pH 5.5

  • DOTA-Peg4-conjugated antibody

  • 0.05 M EDTA solution

  • Thermomixer

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Buffering ¹⁷⁷Lu: Buffer the sterile ¹⁷⁷LuCl₃ solution with 0.5 M ammonium acetate (pH 5.5) to form ¹⁷⁷Lu-acetate.[16]

  • Radiolabeling Reaction: Add the ¹⁷⁷Lu-acetate (e.g., 1480-1850 MBq) to the DOTA-Peg4-conjugated antibody, ensuring the pH is maintained between 5 and 5.5.[16]

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes in a thermomixer.[16]

  • Quenching: After 25 minutes of incubation, add 50 µL of 0.05 M EDTA to chelate any remaining free ¹⁷⁷Lu and incubate for an additional 5 minutes.[16]

  • Purification: Purify the [¹⁷⁷Lu]Lu-DOTA-Peg4-antibody from free ¹⁷⁷Lu and ¹⁷⁷Lu-DOTA impurities using a size-exclusion chromatography column.[16]

  • Quality Control: Assess the radiochemical purity of the final product using appropriate methods like radio-HPLC or radio-TLC.

This protocol describes the radiolabeling of a DOTA-Peg4-conjugated peptide with ⁶⁴Cu.[17][18]

Materials:

  • ⁶⁴CuCl₂ solution

  • 0.1 M Sodium acetate buffer, pH 5.5

  • DOTA-Peg4-conjugated peptide

  • Heating block or water bath

  • Sep-Pak C-18 cartridge for purification

  • Radio-HPLC for quality control

Procedure:

  • Reaction Mixture Preparation: Incubate the DOTA-Peg4-peptide (1-20 µg) with ⁶⁴CuCl₂ (e.g., 222 MBq) in 0.1 M sodium acetate buffer (pH 5.5).[17]

  • Incubation: Heat the reaction mixture at 60°C for 30 minutes.[17]

  • Quenching: Terminate the reaction by adding EDTA.[17]

  • Purification: Purify the [⁶⁴Cu]Cu-DOTA-Peg4-peptide using a Sep-Pak C-18 cartridge, eluting with 80% ethanol (B145695).[17]

  • Final Formulation: Evaporate the ethanol under vacuum and reconstitute the final product in sterile water. Pass the solution through a 0.22 µm filter.[17]

  • Quality Control: Determine the radiolabeling yield and radiochemical purity using radio-HPLC.[17]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies involving this compound-based radiopharmaceuticals.

Table 1: In Vitro Binding Affinity
RadiopharmaceuticalCell LineAssay TypeBinding Affinity (Kd or IC50)Reference
[¹⁷⁷Lu]Lu-DOTA-Peg4-LLP2AB16F10 melanomaSaturation BindingKd: 4.1 ± 1.5 nM[1]
DOTA-3Peg4-dimer (RGD)U87MG human gliomaCompetitive DisplacementIC50: 74 ± 3 nM[2]
⁶⁴Cu-DOTA-Peg-BN(7-14)PC-3 prostate cancerCompetitive DisplacementIC50: 3.9 µM[19][20]
Table 2: Radiolabeling Efficiency and Purity
RadiopharmaceuticalRadionuclideLabeling ConditionsRadiochemical PuritySpecific ActivityReference
[⁶⁸Ga]Ga-DOTA-Peg4-LLP2A⁶⁸Ga70°C, 30 min>98%37 MBq/µg[1]
[¹⁷⁷Lu]Lu-DOTA-Peg4-LLP2A¹⁷⁷Lu70°C, 30 min>98%27-29 MBq/µg[1]
⁶⁴Cu-DOTA-3Peg4-dimer (RGD)⁶⁴Cu-High>50 Ci/mmol[2]
⁶⁴Cu-DOTA-Peg-BN(7-14)⁶⁴Cu->98%2.7 MBq/nmol[19][20]
[¹⁷⁷Lu]Lu-DOTA-Rituximab¹⁷⁷Lu37°C, 30 min>98%444 MBq/mg[21]
Table 3: In Vivo Biodistribution of ¹⁷⁷Lu-DOTA-Peg4-LLP2A in B16F10 Tumor-Bearing Mice (%ID/g)
Organ4 h24 h48 h72 h96 h
Blood0.88 ± 0.250.11 ± 0.020.12 ± 0.020.12 ± 0.110.10 ± 0.03
Tumor31.3 ± 7.819.4 ± 3.47.0 ± 1.23.2 ± 1.22.4 ± 0.3
Heart0.4 ± 0.10.1 ± 0.00.1 ± 0.00.1 ± 0.00.1 ± 0.0
Lungs5.9 ± 0.81.8 ± 0.30.7 ± 0.10.4 ± 0.20.3 ± 0.0
Liver2.8 ± 0.41.3 ± 0.20.7 ± 0.10.5 ± 0.20.4 ± 0.1
Spleen27.1 ± 3.114.2 ± 1.95.4 ± 0.82.5 ± 1.11.8 ± 0.2
Kidneys6.5 ± 1.53.1 ± 0.61.4 ± 0.20.8 ± 0.30.6 ± 0.1
Muscle1.5 ± 0.41.1 ± 0.20.8 ± 0.10.5 ± 0.20.7 ± 0.1
Bone10.1 ± 3.55.8 ± 1.02.2 ± 0.41.1 ± 0.40.8 ± 0.1
Thymus9.7 ± 1.7----

Data presented as mean ± SD. Adapted from[1].

Table 4: In Vivo Biodistribution of ⁶⁸Ga-DOTA-Peg4-LLP2A in B16F10 Tumor-Bearing Mice at 1 h (%ID/g)
Organ%ID/g
Blood1.1 ± 0.2
Tumor14.5 ± 1.7
Heart0.5 ± 0.1
Lungs4.8 ± 0.8
Liver1.7 ± 0.3
Spleen11.2 ± 1.4
Kidneys12.3 ± 1.8
Muscle1.3 ± 0.2
Bone3.5 ± 0.5
Thymus1.8 ± 0.3

Data presented as mean ± SD. Adapted from[1].

Visualizations of Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows in the development of this compound based radiopharmaceuticals.

G cluster_0 Peptide Conjugation Workflow Peptide Peptide Reaction Reaction Peptide->Reaction DOTA-Peg4-NHS DOTA-Peg4-NHS DOTA-Peg4-NHS->Reaction Purification Purification Reaction->Purification Crude Product Characterization Characterization Purification->Characterization Purified Conjugate DOTA-Peg4-Peptide DOTA-Peg4-Peptide Characterization->DOTA-Peg4-Peptide

Peptide Conjugation Workflow Diagram

G cluster_1 Radiolabeling Workflow (e.g., with ⁶⁸Ga) DOTA-Peg4-Conjugate DOTA-Peg4-Conjugate Radiolabeling Radiolabeling DOTA-Peg4-Conjugate->Radiolabeling ⁶⁸GaCl₃ ⁶⁸GaCl₃ ⁶⁸GaCl₃->Radiolabeling Quality_Control Quality_Control Radiolabeling->Quality_Control Radiolabeled Conjugate Final_Product Final_Product Quality_Control->Final_Product >95% Purity

General Radiolabeling Workflow Diagram

G cluster_2 In Vivo Biodistribution Study Workflow Radiolabeled_Compound Radiolabeled_Compound Injection Injection Radiolabeled_Compound->Injection Animal_Model Animal_Model Injection->Animal_Model Time_Points Time_Points Animal_Model->Time_Points Sacrifice_Dissection Sacrifice_Dissection Time_Points->Sacrifice_Dissection Organ_Counting Organ_Counting Sacrifice_Dissection->Organ_Counting Data_Analysis Data_Analysis Organ_Counting->Data_Analysis Biodistribution_Data Biodistribution_Data Data_Analysis->Biodistribution_Data

In Vivo Biodistribution Study Workflow

Conclusion

This compound has established itself as a cornerstone bifunctional chelator in the field of radiopharmaceutical sciences. Its well-balanced properties, including versatile conjugation chemistry, favorable pharmacokinetic modification, and robust radionuclide chelation, make it an invaluable component in the design of next-generation targeted imaging and therapeutic agents. The detailed protocols and compiled data within this guide are intended to facilitate further research and development in this exciting and rapidly evolving field, ultimately contributing to the creation of more effective and personalized treatments for a variety of diseases.

References

An In-Depth Technical Guide to the Solubility and Biocompatibility of NH2-PEG4-DOTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NH2-PEG4-DOTA is a bifunctional chelator of significant interest in the fields of medical imaging and drug delivery. Its unique structure, which combines a reactive primary amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a potent metal-chelating DOTA macrocycle, offers a versatile platform for the development of targeted radiopharmaceuticals and other advanced therapeutic agents. This guide provides a comprehensive overview of the solubility and biocompatibility of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its application in relevant biological pathways and experimental workflows.

Core Properties of this compound

This compound is a molecule designed for bioconjugation, a process that links it to biologically active molecules such as peptides, antibodies, or nanoparticles. The primary amine (-NH2) serves as a reactive handle for covalent attachment. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage is capable of securely chelating a variety of metal ions, including radionuclides used in Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and radiotherapy. The PEG4 spacer is a critical component that enhances the molecule's overall performance by improving its solubility and biocompatibility.

Solubility Profile

The inclusion of the hydrophilic PEG4 linker significantly enhances the aqueous solubility of the otherwise large and complex DOTA macrocycle, a crucial factor for its use in physiological environments.

Quantitative Solubility Data

The solubility of this compound has been reported in several common laboratory solvents. The available data is summarized in the table below.

SolventReported SolubilityNotes
WaterUp to 10 mg/mL[1]Good solubility reported[2]
Phosphate-Buffered Saline (PBS)>10 mg/mL[1]
Dimethyl Sulfoxide (DMSO)50 mg/mL (80.29 mM)Requires sonication for dissolution.[3][4]
MethanolGood solubility reported[2]
Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound involves the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound powder

  • Solvent of interest (e.g., Water, PBS, DMSO, Methanol)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Analytical balance

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in separate vials.

  • Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials for the presence of undissolved solid material.

  • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a known volume of the solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound.

  • Calculate the original concentration in the supernatant to determine the solubility.

Biocompatibility Profile

The PEGylation of molecules is a widely recognized strategy to improve their biocompatibility. The PEG chain creates a hydrophilic shield that can reduce non-specific protein adsorption (opsonization), thereby minimizing recognition by the immune system and prolonging circulation time in the body.[1]

General Biocompatibility

The PEG4 spacer in this compound contributes to its favorable biocompatibility profile. Studies on PEGylated nanoparticles and bioconjugates consistently demonstrate reduced immunogenicity and toxicity compared to their non-PEGylated counterparts. It is reported that PEG4 spacers can reduce immunogenicity by 40% compared to non-PEGylated analogs.[1]

In Vitro Cytotoxicity
Experimental Protocol for In Vitro Cytotoxicity (MTT Assay)

Objective: To assess the effect of this compound on the metabolic activity and proliferation of a mammalian cell line as an indicator of cytotoxicity.

Materials:

  • Human cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a biocompatible solvent like PBS or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for the stock solution) and a positive control (a known cytotoxic agent).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan (B1609692).

  • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a multi-well spectrophotometer.

  • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

In Vivo Biodistribution

Biodistribution studies are crucial for understanding the behavior of a compound within a living organism. While specific biodistribution data for unconjugated this compound is limited, studies on its conjugates provide valuable insights. For instance, a study on a 177Lu-labeled DOTA-PEG4 conjugate (¹⁷⁷Lu-DOTA-PEG4-LLP2A) in a melanoma mouse model showed significant tumor accumulation (31.5 ± 7.8% ID/g at 4 hours) and clearance primarily through the kidneys.[5]

Experimental Protocol for In Vivo Biodistribution

Objective: To determine the tissue distribution and clearance profile of a radiolabeled this compound conjugate in an animal model.

Materials:

  • Radiolabeled this compound conjugate (e.g., with 68Ga or 177Lu)

  • Animal model (e.g., mice or rats)

  • Anesthetic

  • Gamma counter or PET/SPECT imaging system

  • Syringes and needles

  • Dissection tools

Procedure:

  • Administer a known amount of the radiolabeled conjugate to the animal model, typically via intravenous injection.

  • At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.

  • Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, tumor, muscle, bone).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

  • Alternatively, for non-invasive imaging, animals can be imaged at different time points using PET or SPECT to visualize the biodistribution of the radiolabeled conjugate.

Visualization of Workflows and Pathways

Bioconjugation Workflow

The following diagram illustrates a typical workflow for conjugating this compound to a targeting biomolecule, followed by radiolabeling for imaging or therapeutic applications.

Bioconjugation_Workflow cluster_synthesis Synthesis & Preparation cluster_conjugation Conjugation & Purification cluster_radiolabeling Radiolabeling & QC cluster_application Application Biomolecule Targeting Biomolecule (e.g., Antibody, Peptide) Activation Activation of Biomolecule (e.g., EDC/NHS chemistry) Biomolecule->Activation Chelator This compound Conjugation Conjugation Reaction Chelator->Conjugation Activation->Conjugation Purification Purification (e.g., SEC, Dialysis) Conjugation->Purification Radiolabeling Radiolabeling with Radionuclide (e.g., 68Ga, 177Lu) Purification->Radiolabeling QC Quality Control (e.g., Radio-TLC, Radio-HPLC) Radiolabeling->QC Application In Vivo Application (e.g., PET Imaging, Radiotherapy) QC->Application

Caption: A generalized workflow for the preparation of a radiolabeled bioconjugate using this compound.

Targeted Drug Delivery Signaling Pathway

This diagram conceptualizes the mechanism of a targeted drug delivery system utilizing an this compound conjugate.

Targeted_Drug_Delivery cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Cellular Internalization & Action Drug_Conjugate Drug-PEG4-DOTA-Biomolecule Conjugate Binding Receptor Binding Drug_Conjugate->Binding Targeting Tumor_Cell Tumor Cell Receptor Target Receptor Receptor->Binding Endocytosis Endocytosis Binding->Endocytosis Drug_Release Drug Release Endocytosis->Drug_Release Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Therapeutic_Effect

Caption: Conceptual pathway for targeted drug delivery and action of an this compound-based conjugate.

Conclusion

This compound stands out as a valuable bifunctional chelator due to its favorable solubility and biocompatibility, largely conferred by the integrated PEG4 spacer. These properties are essential for its successful application in the development of targeted radiopharmaceuticals and other drug delivery systems. The experimental protocols provided in this guide offer a starting point for researchers to evaluate the performance of this compound and its conjugates in their specific applications. The continued exploration of such well-designed molecular tools will undoubtedly pave the way for advancements in personalized medicine.

References

Methodological & Application

Application Notes and Protocols for NH2-PEG4-DOTA Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of chelating agents to monoclonal antibodies (mAbs) is a cornerstone in the development of antibody-radionuclide conjugates (ARCs) for targeted radionuclide therapy and diagnostic imaging.[1] DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a highly versatile and widely utilized macrocyclic chelator due to its capacity to form exceptionally stable complexes with a variety of radiometals.[1] The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, such as a PEG4 moiety, can enhance the solubility and pharmacokinetic properties of the resulting conjugate. This document provides a comprehensive guide to the conjugation of an amine-functionalized PEGylated DOTA derivative (NH2-PEG4-DOTA) to antibodies, typically via an activated N-hydroxysuccinimide (NHS) ester form. The protocols outlined below are based on established methodologies for DOTA-NHS ester conjugations.[1][2][3][4]

Chemical Reaction Scheme

The fundamental principle of this conjugation method involves the reaction of an activated NHS ester of this compound with primary amines (the ε-amine of lysine (B10760008) residues) on the antibody surface. This reaction forms a stable amide bond, covalently linking the DOTA chelator to the antibody.

G cluster_reactants Reactants cluster_products Products Antibody Antibody with exposed Lysine residues (Ab-NH2) Conjugate Antibody-PEG4-DOTA Conjugate Antibody->Conjugate pH 8.0-9.0 DOTA_NHS This compound-NHS Ester DOTA_NHS->Conjugate NHS N-hydroxysuccinimide (byproduct)

Caption: Chemical reaction scheme for antibody conjugation.

Experimental Protocols

This section details the necessary steps for the successful conjugation of this compound-NHS ester to an antibody.

Part 1: Antibody Preparation

Objective: To prepare the antibody in a suitable buffer for the conjugation reaction.

Materials:

  • Monoclonal antibody (mAb)

  • Phosphate-buffered saline (PBS), amine-free

  • Conjugation buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.0-9.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment

  • UV-Vis spectrophotometer (e.g., NanoDrop)

Protocol:

  • Buffer Exchange: The antibody must be in an amine-free buffer, as buffers like Tris or glycine (B1666218) will compete with the antibody for reaction with the NHS ester.[1]

    • Equilibrate a desalting column with the conjugation buffer according to the manufacturer's instructions.

    • Apply the antibody solution to the column and centrifuge to collect the buffer-exchanged antibody. Alternatively, perform dialysis against the conjugation buffer overnight at 4°C.

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer.[1] Higher concentrations can improve conjugation efficiency.

  • Purity and Concentration Check: Measure the antibody concentration using a UV-Vis spectrophotometer at 280 nm.[3] Ensure the antibody solution is free of aggregates by size-exclusion chromatography (SEC-HPLC).[1]

Part 2: Conjugation Reaction

Objective: To covalently link the this compound-NHS ester to the antibody.

Materials:

  • Prepared antibody solution

  • This compound-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction tubes

Protocol:

  • Prepare DOTA Stock Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[3]

  • Calculate Molar Ratio: Determine the desired molar ratio of DOTA-NHS ester to antibody. Ratios can range from 5:1 to 100:1, and the optimal ratio should be determined empirically for each antibody.[2][4]

  • Reaction Setup: While gently vortexing, add the calculated volume of the DOTA-NHS ester stock solution to the antibody solution. The final concentration of DMSO should ideally be below 10% (v/v) to maintain antibody integrity.[1]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.[2][3]

Part 3: Quenching the Reaction

Objective: To stop the conjugation reaction and hydrolyze any unreacted NHS esters.

Materials:

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

Protocol:

  • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.[3]

  • Incubate for 15-30 minutes at room temperature.[3]

Part 4: Purification of the DOTA-Antibody Conjugate

Objective: To remove unconjugated DOTA, quenching reagent, and any reaction byproducts.

Materials:

  • Desalting columns or SEC system

  • Storage buffer (e.g., PBS)

Protocol:

  • Purification: The most common method for purification is size-exclusion chromatography (SEC).[5]

    • Use a desalting column to quickly remove small molecules.

    • For higher purity, use an SEC-HPLC system, which can also separate monomeric antibody conjugates from aggregates.[5]

  • Buffer Exchange: During purification, exchange the conjugate into a suitable storage buffer, such as PBS.

  • Concentration and Storage: Concentrate the purified conjugate if necessary and store at 4°C for short-term use or at -80°C for long-term storage.

Experimental Workflow Diagram

G cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & QC BufferExchange Buffer Exchange into Amine-Free Buffer ConcentrationAdjust Adjust Concentration (2-10 mg/mL) BufferExchange->ConcentrationAdjust PurityCheck Purity & Concentration Check (A280, SEC-HPLC) ConcentrationAdjust->PurityCheck Reaction Add DOTA-NHS to Antibody (Molar Ratio Dependent) PurityCheck->Reaction PrepareDOTA Prepare DOTA-NHS Stock Solution (DMSO) PrepareDOTA->Reaction Incubate Incubate (1-2h RT or O/N 4°C) Reaction->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify Conjugate (SEC) Quench->Purify Characterize Characterize Conjugate Purify->Characterize

References

Application Notes and Protocols for Labeling Peptides with NH2-PEG4-DOTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of peptides with bifunctional chelators is a critical step in the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy. NH2-PEG4-DOTA is a bifunctional chelator that combines a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle with a hydrophilic four-unit polyethylene (B3416737) glycol (PEG4) spacer, terminating in a primary amine group (-NH2). This primary amine allows for covalent attachment to peptides, while the DOTA cage is capable of stably chelating a variety of radiometals, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radiotherapy.

The inclusion of the PEG4 linker offers several advantages, such as increased hydrophilicity, reduced immunogenicity, and improved pharmacokinetic properties of the final peptide conjugate[1]. These attributes can lead to enhanced tumor uptake and lower non-specific tissue accumulation, thereby improving imaging contrast and therapeutic efficacy.

These application notes provide detailed protocols for the conjugation of this compound to peptides, subsequent purification and characterization, and radiolabeling with ⁶⁸Ga and ¹⁷⁷Lu.

Signaling Pathways and Experimental Workflows

The overall process for preparing a radiolabeled peptide using this compound involves a series of sequential steps, from initial peptide synthesis to final quality control of the radiolabeled product.

Peptide_Labeling_Workflow cluster_synthesis Peptide Synthesis & Conjugation cluster_purification Purification & Characterization cluster_radiolabeling Radiolabeling & Quality Control Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) Fmoc_Deprotection N-terminal Fmoc Deprotection Peptide_Synthesis->Fmoc_Deprotection Conjugation Conjugation to Peptide Fmoc_Deprotection->Conjugation DOTA_Activation This compound Activation DOTA_Activation->Conjugation Cleavage Cleavage from Resin & Deprotection Conjugation->Cleavage HPLC_Purification HPLC Purification Cleavage->HPLC_Purification MS_Characterization Mass Spectrometry Characterization HPLC_Purification->MS_Characterization Radiolabeling Radiolabeling with ⁶⁸Ga or ¹⁷⁷Lu MS_Characterization->Radiolabeling QC Quality Control (radio-TLC/HPLC) Radiolabeling->QC Final_Product Radiolabeled Peptide QC->Final_Product

Caption: Experimental workflow for peptide labeling with this compound.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Peptide on Solid-Phase

This protocol describes the conjugation of this compound to the N-terminus of a peptide synthesized on a solid-phase resin.

Materials:

  • Peptide-bound resin

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Piperidine (B6355638)

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Deionized Water

  • Acetonitrile (ACN)

Procedure:

  • Fmoc-Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treating it with a 20% piperidine solution in DMF.

  • Activation of this compound: In a separate vial, dissolve this compound (2.5 eq.), HBTU (2.45 eq.), and DIPEA (5.0 eq.) in DMF. Allow the activation to proceed for approximately 2 minutes[2][3].

  • Conjugation: Add the activated this compound solution to the deprotected peptide-resin. The reaction is typically allowed to proceed for 60 minutes[2][3].

  • Cleavage and Deprotection: The DOTA-PEG4-peptide is cleaved from the resin and side-chain protecting groups are removed by treatment with a cleavage cocktail of TFA/TIS/Water (95/2.5/2.5, v/v/v) for 3 hours at room temperature[2][3].

  • Purification: The crude peptide is purified by semi-preparative HPLC[2][4][5].

Protocol 2: Purification and Characterization of DOTA-PEG4-Peptide

A. HPLC Purification

Equipment and Reagents:

  • Reversed-phase C18 HPLC column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95% A and 5% B)[5].

  • Sample Injection: Dissolve the crude DOTA-PEG4-peptide in a minimal amount of a suitable solvent and inject it onto the column[2].

  • Elution: Apply a linear gradient of increasing Solvent B to elute the peptide. A typical gradient might be from 5% to 70% Solvent B over 20-30 minutes[2][5].

  • Fraction Collection: Collect fractions corresponding to the major peak detected by the UV detector (typically at 220 nm and 280 nm)[2].

B. Characterization by Mass Spectrometry

Procedure:

  • Prepare a solution of the purified peptide.

  • Mix the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) for MALDI-MS or use an appropriate solvent for ESI-MS.

  • Acquire the mass spectrum and compare the observed molecular weight with the calculated mass of the DOTA-PEG4-peptide conjugate to confirm its identity[2].

Protocol 3: Radiolabeling of DOTA-PEG4-Peptide with Gallium-68 (⁶⁸Ga)

Materials:

  • DOTA-PEG4-peptide conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Sterile water for injection

  • C18 SPE cartridge (optional for purification)

  • Ethanol

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Reaction Setup: In a sterile reaction vial, add 5-20 nmol of the DOTA-PEG4-peptide conjugate[6].

  • Add an appropriate volume of 1 M sodium acetate buffer to the reaction vial to achieve a final pH of 3.5-4.5[6][7].

  • Add the ⁶⁸GaCl₃ eluate (typically 200-1000 MBq) to the reaction vial[6].

  • Incubation: Gently mix the solution and incubate at 95°C for 5-15 minutes[6][7][8].

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Purification (Optional): The reaction mixture can be purified using a C18 SPE cartridge to remove unreacted ⁶⁸Ga[6].

Protocol 4: Radiolabeling of DOTA-PEG4-Peptide with Lutetium-177 (¹⁷⁷Lu)

Materials:

  • DOTA-PEG4-peptide conjugate

  • ¹⁷⁷LuCl₃ solution

  • Ammonium acetate or Ascorbate buffer (pH 4.5-5.0)

  • Gentisic acid (optional, as a radioprotectant)

  • Sterile water for injection

Procedure:

  • Reaction Setup: In a sterile reaction vial, dissolve 10-50 µg of the DOTA-PEG4-peptide conjugate in the reaction buffer[7][9][10].

  • Add the required activity of ¹⁷⁷LuCl₃ to the peptide solution.

  • Gently mix and verify the pH of the reaction mixture is between 4.5 and 5.0[10].

  • Incubation: Incubate the reaction vial in a dry heat block or water bath at 80-95°C for 20-30 minutes[10][11].

  • Cooling: After incubation, allow the vial to cool to room temperature.

Quality Control

The radiochemical purity (RCP) of the final radiolabeled peptide should be determined using radio-TLC or radio-HPLC.

Quality_Control cluster_tlc Radio-TLC cluster_hplc Radio-HPLC Radiolabeled_Peptide Radiolabeled Peptide (Crude Reaction Mixture) TLC_Spotting Spot sample on ITLC strip Radiolabeled_Peptide->TLC_Spotting HPLC_Injection Inject sample onto C18 column Radiolabeled_Peptide->HPLC_Injection TLC_Development Develop with mobile phase (e.g., citrate (B86180) buffer) TLC_Spotting->TLC_Development TLC_Scanning Scan strip to determine Rf values TLC_Development->TLC_Scanning RCP_Determination Determine Radiochemical Purity (>95% is desirable) TLC_Scanning->RCP_Determination HPLC_Elution Elute with gradient HPLC_Injection->HPLC_Elution HPLC_Detection Monitor with UV and radioactivity detectors HPLC_Elution->HPLC_Detection HPLC_Detection->RCP_Determination

Caption: Quality control workflow for radiolabeled peptides.

Data Presentation

The following tables summarize key quantitative data for the conjugation and radiolabeling processes.

Table 1: Molar Equivalents for DOTA-PEG4-Peptide Conjugation

ReagentMolar EquivalentsReference
This compound2.5 eq.[2][3]
HBTU2.45 eq.[2][3]
DIPEA5.0 eq.[2][3]

Table 2: Reaction Conditions for Radiolabeling

ParameterGallium-68 (⁶⁸Ga)Lutetium-177 (¹⁷⁷Lu)References
pH 3.5 - 4.54.5 - 5.0[6][7][10][11]
Temperature 95°C80 - 95°C[6][7][10][11]
Incubation Time 5 - 15 minutes20 - 30 minutes[6][7][10][11]
Peptide Amount 5 - 20 nmol10 - 50 µg[6][7][9][10]

Table 3: Quality Control Specifications

ParameterMethodSpecification
Radiochemical Purity (RCP)radio-TLC/HPLC> 95%
AppearanceVisualClear, colorless solution
pHpH meter/strip4.0 - 8.0

Conclusion

The use of this compound for peptide labeling provides a robust and versatile platform for the development of targeted radiopharmaceuticals. The protocols outlined in these application notes offer a comprehensive guide for researchers in this field. The incorporation of the PEG4 linker can significantly enhance the in vivo performance of the resulting radiolabeled peptides, making this compound an attractive choice for the design of novel diagnostic and therapeutic agents.

References

Application Notes and Protocols for Functionalizing Nanoparticles with NH2-PEG4-DOTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of nanoparticles with NH2-PEG4-DOTA. This bifunctional linker is instrumental in the development of advanced nanoparticle systems for targeted drug delivery, molecular imaging, and theranostics. The primary amine (NH2) allows for covalent conjugation to nanoparticles, the polyethylene (B3416737) glycol (PEG) spacer enhances biocompatibility and circulation time, and the DOTA chelator enables the stable incorporation of radiometals for imaging and therapy.[1]

Introduction to this compound Functionalization

The surface modification of nanoparticles is a critical step in tailoring their biological behavior. Functionalization with this compound offers several key advantages:

  • Biocompatibility and Stealth Properties: The PEG linker creates a hydrophilic shell around the nanoparticle, which can reduce non-specific protein adsorption (opsonization) and subsequent uptake by the mononuclear phagocyte system.[1][2][3] This "stealth" property prolongs the systemic circulation time, allowing for greater accumulation at the target site.[1]

  • Versatile Conjugation: The terminal amine group provides a reactive handle for covalent attachment to nanoparticles with various surface chemistries, most commonly those featuring carboxyl groups, through well-established carbodiimide (B86325) chemistry (EDC/NHS).

  • Chelation for Imaging and Therapy: The DOTA macrocycle is a powerful chelating agent capable of stably coordinating a wide range of metal ions.[4] This is particularly valuable for radiolabeling with positron emitters for Positron Emission Tomography (PET) imaging (e.g., 64Cu, 68Ga) or therapeutic radionuclides.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the functionalization and characterization of nanoparticles with this compound.

Protocol for Functionalizing Carboxylated Nanoparticles with this compound via EDC/NHS Chemistry

This protocol describes the covalent conjugation of this compound to nanoparticles with surface carboxyl groups (e.g., silica (B1680970) or polymer-based nanoparticles).

Materials:

  • Carboxyl-functionalized nanoparticles (e.g., 1 mg/mL in MES buffer)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Centrifugal filter units (with appropriate molecular weight cut-off)

  • Deionized water

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1 mg/mL. Sonicate briefly to ensure a homogenous suspension.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in MES buffer.

    • Add EDC and NHS to the nanoparticle suspension. A molar excess of EDC and NHS to the surface carboxyl groups is recommended (e.g., a 10-fold molar excess).

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS-ester intermediate.

  • Conjugation with this compound:

    • Dissolve this compound in MES buffer.

    • Add the this compound solution to the activated nanoparticle suspension. The molar ratio of this compound to nanoparticles should be optimized, but a 20 to 50-fold molar excess is a good starting point.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.

  • Quenching and Purification:

    • Add the quenching solution to the reaction mixture to quench any unreacted NHS-esters.

    • Purify the functionalized nanoparticles from excess reagents and byproducts using centrifugal filtration.

    • Wash the nanoparticles multiple times with PBS (pH 7.4) and finally resuspend them in the desired buffer for storage or further use.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm successful functionalization and to understand the properties of the modified nanoparticles.

2.2.1. Size and Surface Charge Analysis:

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after functionalization. An increase in size is expected upon conjugation of the PEG-DOTA linker.

  • Zeta Potential: Determine the surface charge of the nanoparticles. A change in zeta potential will indicate successful surface modification.

2.2.2. Quantification of Surface Functionalization:

  • Quantitative Nuclear Magnetic Resonance (qNMR): This technique can be used to quantify the amount of DOTA-PEG conjugated to the nanoparticles.[5][6][7][8][9] The nanoparticles are typically dissolved, and the amount of the released ligand is quantified against a known standard.[5][9]

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of the nanoparticles as a function of temperature. The weight loss corresponding to the decomposition of the organic shell (PEG-DOTA) can be used to estimate the grafting density.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after functionalization with this compound.

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Nanoparticles105 ± 30.15 ± 0.02-35 ± 2
This compound Functionalized125 ± 50.18 ± 0.03-15 ± 3

Table 2: Quantification of Surface Functionalization

Quantification MethodResult
qNMR1500 ± 150 DOTA molecules per nanoparticle
TGA12% weight loss attributed to organic coating

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_characterization Characterization cluster_application Application NP_synthesis Carboxylated Nanoparticle Synthesis Activation Activation with EDC/NHS NP_synthesis->Activation Conjugation Conjugation with This compound Activation->Conjugation Purification Purification Conjugation->Purification DLS DLS & Zeta Potential Purification->DLS qNMR qNMR/TGA Purification->qNMR Radiolabeling Radiolabeling with Imaging/Therapeutic Isotope DLS->Radiolabeling qNMR->Radiolabeling InVitro In Vitro Studies (Cellular Uptake) Radiolabeling->InVitro InVivo In Vivo Imaging (e.g., PET) InVitro->InVivo cellular_uptake NP PEGylated DOTA-Nanoparticle Opsonization Reduced Protein Opsonization NP->Opsonization 'Stealth' Effect Endocytosis Endocytosis NP->Endocytosis Internalization Cell Cell Membrane Opsonization->Cell Prolonged Circulation Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Release Drug/Isotope Release Endosome->Release

References

Application Notes and Protocols for NH2-PEG4-DOTA Conjugation with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the conjugation of NH2-PEG4-DOTA to molecules containing an N-hydroxysuccinimide (NHS) ester. This bioconjugation technique is pivotal in the development of targeted therapeutics and diagnostic agents. The this compound molecule serves as a bifunctional linker; the primary amine (-NH2) allows for covalent attachment to a target molecule, the polyethylene (B3416737) glycol (PEG) spacer enhances solubility and pharmacokinetic properties, and the DOTA chelator is capable of stably coordinating with various metal ions for applications in imaging (PET, SPECT) and radiotherapy.[1][2][3] The reaction between a primary amine and an NHS ester results in the formation of a stable amide bond.[4][5] This protocol outlines the necessary reagents, equipment, and steps for successful conjugation, purification, and characterization of the resulting conjugate.

Chemical Principle

The core of this protocol is the nucleophilic acyl substitution reaction between the primary amine of this compound and the NHS ester of a target molecule. The amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[4] The reaction is highly selective for primary amines at a slightly alkaline pH.[6]

Applications

DOTA-PEG conjugates are instrumental in the advancement of molecular imaging and therapy.[1] By attaching the DOTA-PEG linker to targeting moieties such as antibodies or small molecules, researchers can selectively deliver therapeutic agents or imaging probes to specific cells or tissues.[1][2] This targeted approach is crucial for developing novel treatments for a range of diseases, including cancer and neurological disorders, by improving drug half-life and reducing off-target effects.[1][2][3]

Experimental Data Summary

The following table summarizes typical quantitative data obtained from the conjugation of this compound with an NHS ester-functionalized antibody. These values are representative and may vary depending on the specific reactants and reaction conditions.

ParameterValueMethod of Determination
Molar Ratio (NHS Ester:Amine)5:1 to 20:1Optimization Experiment
Reaction pH8.0 - 8.5pH Meter
Reaction Time1 - 4 hours at RT, or overnight at 4°CTimed Experiment
Conjugation Efficiency> 90%HPLC, Mass Spectrometry
Purity of Conjugate> 95%HPLC, SEC
Degree of Labeling (DOL)2 - 5 DOTA-PEG per AntibodyMass Spectrometry, UV-Vis

Experimental Protocols

Materials and Reagents
  • This compound

  • NHS ester-functionalized molecule (e.g., protein, antibody, peptide)

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4; 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5)[7][8]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[7][8]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)[4]

  • Purification column (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC)[9][10]

  • Centrifugal filters (for buffer exchange and concentration)[11]

  • Standard laboratory equipment (vortex mixer, centrifuge, pH meter, etc.)

Protocol for Conjugation

1. Preparation of Reactants:

  • NHS Ester-Functionalized Molecule:

    • If the molecule is in a buffer containing primary amines (like Tris), a buffer exchange to an amine-free buffer (e.g., PBS) is necessary.[12] This can be achieved using dialysis or centrifugal filters.[13]

    • Dissolve the NHS ester-functionalized molecule in the chosen reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[7][12]

  • This compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[12][13] The NHS ester is moisture-sensitive, so it is crucial to use anhydrous solvents and handle the reagent promptly.[13]

2. Conjugation Reaction:

  • Add the desired molar excess of the this compound solution to the solution of the NHS ester-functionalized molecule. A common starting point is a 10- to 20-fold molar excess of the this compound.[13]

  • Gently vortex the reaction mixture to ensure thorough mixing.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[8][12] The optimal incubation time may need to be determined empirically.

3. Quenching the Reaction:

  • To stop the reaction, add a quenching solution containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.[14] This will react with any unreacted NHS esters.

  • Incubate for an additional 15-30 minutes at room temperature.

4. Purification of the Conjugate:

  • Remove unreacted this compound and byproducts using an appropriate chromatography method.

    • For macromolecules like antibodies, size-exclusion chromatography (SEC) is often effective.[8][9]

    • For smaller molecules, reverse-phase HPLC can be used for purification.[10]

  • Collect fractions and analyze them (e.g., by UV-Vis spectroscopy, HPLC) to identify the purified conjugate.

5. Characterization of the Conjugate:

  • Confirm the successful conjugation and determine the degree of labeling (DOL) using techniques such as:

    • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight of the conjugate and calculate the number of DOTA-PEG molecules attached.[10]

    • HPLC: To assess the purity of the conjugate.

    • UV-Vis Spectroscopy: Can be used if the conjugated molecule has a distinct absorbance, though this is less direct for determining DOL.

Visualizations

Conjugation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_downstream 3. Downstream Processing Prep_NHS Prepare NHS-ester Molecule (in amine-free buffer) Conjugation Conjugation (pH 8.0-8.5) Prep_NHS->Conjugation Prep_DOTA Prepare this compound (in DMSO/DMF) Prep_DOTA->Conjugation Quench Quench Reaction (Tris/Glycine) Conjugation->Quench 1-4h RT or O/N 4°C Purification Purification (SEC/HPLC) Quench->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Experimental workflow for this compound conjugation.

Caption: Reaction mechanism of NHS ester with a primary amine.

References

Application Notes and Protocols for EDC/NHS Chemistry: NH2-PEG4-DOTA Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of chelating agents to biomolecules is a cornerstone of modern molecular imaging and targeted radionuclide therapy. The bifunctional chelator NH2-PEG4-DOTA is a versatile molecule designed for this purpose. It features a primary amine for covalent attachment to a target molecule, a tetra(ethylene glycol) (PEG4) spacer to enhance solubility and pharmacokinetic properties, and a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage for stable chelation of radiometals.

This document provides detailed application notes and protocols for the conjugation of this compound to a target molecule containing a carboxylic acid group, utilizing the robust and widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the formation of a stable amide bond between the amine of the PEG-DOTA linker and a carboxyl group on a biomolecule, such as a peptide, antibody, or small molecule.

Reaction Mechanism

EDC/NHS chemistry is a two-step process that efficiently couples a primary amine to a carboxylic acid.

  • Activation of the Carboxylic Acid: EDC activates the carboxyl group on the target molecule to form a highly reactive but unstable O-acylisourea intermediate.[1]

  • Formation of a Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate is converted into a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.

  • Amine Coupling: The NHS ester readily reacts with the primary amine of the this compound to form a stable amide bond, releasing NHS.

This two-step approach is preferred for biomolecule conjugation as it minimizes side reactions and allows for better control over the conjugation process.[1]

Experimental Protocols

This section provides a general protocol for the conjugation of this compound to a carboxyl-containing molecule. Optimization of the molar ratios of reactants and reaction conditions may be necessary for specific applications.

Materials and Reagents
  • Carboxyl-containing molecule (e.g., peptide, protein, or small molecule)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Analytical Instruments: Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Protocol: Two-Step EDC/NHS Conjugation
  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation of moisture.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use. For example, prepare 10 mg/mL solutions.

    • Dissolve the carboxyl-containing molecule in the Activation Buffer to a desired concentration (e.g., 1-5 mg/mL).

    • Dissolve the this compound in the Coupling Buffer.

  • Activation of Carboxylic Acid:

    • To the solution of the carboxyl-containing molecule in Activation Buffer, add EDC and NHS from their stock solutions. The molar ratio of EDC and NHS to the carboxyl groups should be optimized. A common starting point is a molar excess of both EDC and NHS.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Adjust the pH of the activated molecule solution to 7.2-8.0 by adding the Coupling Buffer.

    • Immediately add the this compound solution to the activated molecule solution. The molar ratio of this compound to the target molecule should be optimized based on the desired degree of labeling.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the DOTA-PEG4-conjugated molecule from unreacted reagents and byproducts using RP-HPLC.[2][3]

    • Use a suitable C18 column and a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile at an appropriate wavelength (e.g., 220 nm or 280 nm) and collect the fractions corresponding to the desired conjugate.

  • Characterization of the Conjugate:

    • Confirm the identity and purity of the final conjugate using mass spectrometry (MALDI-TOF or ESI-MS).[2][3] The observed molecular weight should correspond to the calculated mass of the conjugate.

    • Further characterization can be performed using analytical RP-HPLC to assess purity.

Data Presentation: Reaction Parameters

The efficiency of the EDC/NHS conjugation is influenced by several factors. The following tables provide a summary of key reaction parameters and their typical ranges for optimization.

Table 1: Molar Ratios of Reactants

ReactantMolar Ratio (to Carboxyl Groups)Rationale
EDC2-10 fold excessDrives the activation of carboxyl groups.[4]
NHS/Sulfo-NHS1-5 fold excess (relative to EDC)Stabilizes the activated intermediate, improving coupling efficiency.[5]
This compound1-20 fold excess (to target molecule)Influences the degree of labeling. A higher excess may lead to multiple conjugations on a single molecule.

Table 2: Reaction Conditions

ParameterRecommended RangeNotes
Activation Step
Buffer0.1 M MESAvoids competing amine and carboxyl groups.
pH4.5 - 6.0Optimal for EDC activation of carboxyl groups.[1]
TemperatureRoom Temperature (20-25°C)Sufficient for the activation step.[6]
Time15 - 30 minutesAdequate time for NHS-ester formation.[7]
Coupling Step
Buffer0.1 M PBS or Bicarbonate BufferProvides the optimal pH for amine reaction. Avoid Tris and Glycine buffers.[1]
pH7.2 - 8.0Facilitates the nucleophilic attack of the primary amine.[1]
TemperatureRoom Temperature or 4°CRoom temperature for faster reaction; 4°C overnight for sensitive molecules.[8]
Time2 hours to overnightDepends on the reactivity of the amine and the desired yield.[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis prep_reagents Prepare Reagents (EDC, NHS, Buffers) activation Activation (Add EDC/NHS) prep_reagents->activation prep_molecule Dissolve Carboxyl- containing Molecule prep_molecule->activation prep_dota Dissolve this compound conjugation Conjugation (Add this compound) prep_dota->conjugation activation->conjugation quenching Quenching conjugation->quenching purification Purification (RP-HPLC) quenching->purification characterization Characterization (Mass Spectrometry) purification->characterization

Caption: Experimental workflow for this compound conjugation.

Application Example: Somatostatin (B550006) Receptor Signaling

DOTA-conjugated peptides, such as DOTA-TATE, are widely used for imaging and therapy of neuroendocrine tumors that overexpress somatostatin receptors (SSTRs). Upon binding to SSTRs, these conjugates can be internalized, delivering a radiometal payload. The binding of the somatostatin analog initiates a signaling cascade that can inhibit cell proliferation and hormone secretion.

signaling_pathway cluster_membrane Cell Membrane SSTR Somatostatin Receptor (SSTR) G_protein Gi Protein SSTR->G_protein Activation DOTA_TATE DOTA-TATE (Somatostatin Analog) DOTA_TATE->SSTR Binding AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Modulation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cell_Effects Inhibition of Cell Proliferation & Inhibition of Hormone Secretion PKA->Cell_Effects MAPK->Cell_Effects

Caption: Simplified somatostatin receptor signaling pathway.

Troubleshooting

Table 3: Common Issues and Solutions in EDC/NHS Conjugation

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC/NHS due to hydrolysis.- Incorrect buffer pH.- Hydrolysis of the NHS-ester before amine addition.- Use fresh, high-quality EDC and NHS. Equilibrate to room temperature before opening.- Ensure Activation Buffer is pH 4.5-6.0 and Coupling Buffer is pH 7.2-8.0.- Add the amine-containing molecule immediately after the activation step.
Precipitation of Protein/Peptide - Protein aggregation due to pH change or reagent addition.- High concentration of EDC.- Ensure the protein is soluble and stable in the reaction buffers. Consider buffer exchange.- Reduce the molar excess of EDC.
Multiple Conjugations - High molar excess of this compound.- Reduce the molar ratio of the this compound to the target molecule.
No Conjugation Detected - Absence of reactive primary amines on the target molecule.- Inactive reagents.- Confirm the presence and accessibility of primary amines on the target molecule.- Test reagents with a control reaction.

References

Application Notes and Protocols for Solid-Phase Synthesis of NH2-Peg4-DOTA Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of peptides functionalized with an N-terminal NH2-PEG4-DOTA moiety. This methodology is crucial for the development of targeted radiopharmaceuticals for imaging and therapy, where the DOTA chelator can be complexed with various radiometals.

Introduction

Solid-phase peptide synthesis (SPPS) offers an efficient and robust method for the stepwise assembly of peptide chains on an insoluble resin support. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, such as PEG4, can improve the solubility, biocompatibility, and pharmacokinetic profile of the final peptide conjugate. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety is a versatile chelator capable of stably coordinating a variety of radiometals used in nuclear medicine, such as Gallium-68 and Lutetium-177.

This document outlines the standard Fmoc-based solid-phase synthesis of a peptide, followed by the sequential coupling of the NH2-PEG4 spacer and the DOTA chelator to the N-terminus of the resin-bound peptide.

Data Presentation

Table 1: Summary of Quantitative Data for Solid-Phase Synthesis of this compound Peptides

ParameterTypical ValueMethod of DeterminationReference
Resin Loading 0.3 - 0.7 mmol/gPicric acid titration[1]
Fmoc Deprotection Efficiency > 99%UV-Vis spectroscopy of piperidine-dibenzofulvene adductInternal Method
Amino Acid Coupling Efficiency > 99%Kaiser test or TNBS test[2]
NH2-PEG4-COOH Coupling Yield ~95%HPLC analysis of a test cleavage[3]
DOTA(tBu)3 Coupling Yield > 95%Kaiser test[2]
Final Cleavage Yield (from resin) 70 - 90%Gravimetric analysis post-cleavage[4]
Overall Synthesis Yield (DOTA-PEG4-TATE) ~29% (with ultrasonic agitation)HPLC purification and quantification[5]
Purity of Crude Peptide 60 - 80%Analytical RP-HPLC[6]
Purity after HPLC Purification > 95%Analytical RP-HPLC[2][5]
Identity Confirmation Correct molecular weightMass Spectrometry (MALDI-TOF or ESI-MS)[7][8]

Experimental Protocols

Materials and Reagents
  • Fmoc-Rink amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • Fmoc-NH-PEG4-COOH

  • Tri-tert-butyl protected DOTA (DOTA(tBu)3)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Acetonitrile (ACN)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

  • Precipitation Solvent: Cold diethyl ether

  • Purification: Reversed-phase HPLC system with a C18 column

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Strategy)

This protocol describes the standard steps for elongating the peptide chain on the solid support.

  • Resin Swelling: Swell the Fmoc-Rink amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU/HOBt (1:1 molar ratio to the amino acid) and DIPEA (2 equivalents relative to the amino acid) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Drain the coupling solution and wash the resin with DMF and DCM.

  • Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.

Protocol 2: On-Resin Conjugation of NH2-PEG4-COOH
  • Final Fmoc Deprotection: After the last amino acid has been coupled, perform the Fmoc deprotection step as described in Protocol 1, step 2, to expose the N-terminal amine of the peptide.

  • PEG Spacer Coupling:

    • Pre-activate Fmoc-NH-PEG4-COOH (2-3 equivalents) using HBTU/HOBt and DIPEA in DMF as described in Protocol 1, step 3.

    • Add the activated PEG spacer solution to the resin-bound peptide.

    • Allow the reaction to proceed for 2-4 hours, or until a negative Kaiser test is observed.

    • Wash the resin thoroughly with DMF and DCM.

Protocol 3: On-Resin Conjugation of DOTA
  • Fmoc Deprotection of PEG Spacer: Remove the Fmoc group from the N-terminus of the PEG spacer using 20% piperidine in DMF as detailed in Protocol 1, step 2.

  • DOTA Coupling:

    • Dissolve tri-tert-butyl protected DOTA (DOTA(tBu)3) (1.5-2 equivalents) and HBTU/HOBt (1:1 molar ratio to DOTA) in DMF. Add DIPEA (2 equivalents) to activate the carboxylic acid.

    • Add the activated DOTA solution to the deprotected resin-bound peptide-PEG.

    • Agitate the reaction mixture for 4-6 hours, or overnight at room temperature.[2]

    • Perform a Kaiser test to confirm the completion of the coupling.

    • Wash the resin extensively with DMF and DCM, and finally dry the resin under vacuum.

Protocol 4: Cleavage, Precipitation, and Purification
  • Cleavage from Resin:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H2O.

    • Add the cleavage cocktail to the dried resin in the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the tert-butyl groups on the DOTA moiety.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether 2-3 times.

    • Lyophilize the peptide to obtain a white powder.

  • Purification:

    • Purify the crude peptide using preparative reversed-phase HPLC with a C18 column.

    • Use a water/acetonitrile gradient containing 0.1% TFA.[2]

    • Collect the fractions containing the pure product.

    • Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.[2][8]

    • Lyophilize the pure fractions to obtain the final this compound peptide.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_conjugation On-Resin Conjugation cluster_final Final Steps start Start with Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling1 Couple First Fmoc-Amino Acid deprotection1->coupling1 wash1 Wash (DMF, DCM) coupling1->wash1 elongation Repeat for all Amino Acids in Sequence wash1->elongation deprotection2 Final N-terminal Fmoc Deprotection elongation->deprotection2 peg_coupling Couple Fmoc-NH-PEG4-COOH deprotection2->peg_coupling N-terminal Amine Exposed peg_deprotection Fmoc Deprotection of PEG peg_coupling->peg_deprotection dota_coupling Couple DOTA(tBu)3 peg_deprotection->dota_coupling cleavage Cleavage from Resin & Deprotection (TFA Cocktail) dota_coupling->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Analysis (MS, HPLC) purification->analysis final_product Lyophilized this compound Peptide analysis->final_product

Caption: Experimental workflow for the solid-phase synthesis of this compound peptides.

Note: The protocols provided are general guidelines. Optimization of reaction times, equivalents of reagents, and specific purification conditions may be necessary depending on the peptide sequence and scale of the synthesis.

References

Application Notes: Radiolabeling of NH2-PEG4-DOTA with Lutetium-177

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conjugation of the DOTA chelator to peptides and other targeting vectors via a polyethylene (B3416737) glycol (PEG) linker, such as NH2-PEG4-DOTA, is a widely adopted strategy in the development of radiopharmaceuticals for targeted radionuclide therapy. Lutetium-177 (177Lu) is an ideal therapeutic radionuclide due to its medium-energy β- emissions and a concomitant γ-emission suitable for SPECT imaging, embodying a "theranostic" approach.[1][2] The DOTA macrocycle forms highly stable complexes with 177Lu, crucial for preventing the in vivo release of the radionuclide.[3] The PEG4 linker enhances hydrophilicity and improves pharmacokinetic properties of the resulting radioconjugate.

This document provides a detailed protocol for the radiolabeling of an this compound conjugate with 177LuCl3, including optimized reaction conditions, quality control procedures, and stability assessments. The protocols are designed for researchers in radiochemistry and drug development to ensure high radiochemical purity and specific activity.

Key Principles of 177Lu-DOTA Labeling

The formation of the 177Lu-DOTA complex is a kinetically dependent process influenced by several critical parameters:

  • pH : The optimal pH for labeling DOTA-peptides with 177Lu is between 4.0 and 4.5.[4][5] A pH below 4 can significantly slow down the reaction kinetics, while a pH above 5 may lead to the formation of 177Lu-hydroxides, reducing the labeling efficiency.[4][5]

  • Temperature and Time : The reaction typically requires heating. For 177Lu, labeling is often complete within 20-30 minutes at temperatures ranging from 70°C to 100°C.[1][4]

  • Molar Ratio : To achieve high specific activity, it is desirable to use a minimal molar excess of the DOTA-peptide over the radionuclide.[4]

  • Radiolysis Protection : 177Lu is a beta emitter that can cause radiolysis of the labeled compound, reducing its radiochemical purity over time.[1][6] The addition of radical scavengers, such as gentisic acid or ascorbic acid, to the reaction mixture and the final formulation is crucial to maintain stability.[1][6]

Quantitative Data Summary

The following tables summarize typical quantitative data for the radiolabeling of DOTA-conjugated molecules with 177Lu, based on established literature.

Table 1: Optimized Radiolabeling Conditions

Parameter Recommended Value/Range Reference
Precursor This compound conjugated to a targeting moiety -
Radionuclide 177LuCl3 in 0.04 M HCl [7]
Reaction Buffer 0.1 M Ammonium Acetate or Sodium Acetate [1][8]
Reaction pH 4.0 - 5.0 [1][4][5]
Reaction Temperature 70°C - 95°C [1][9]
Incubation Time 20 - 30 minutes [1][4]
Radical Scavenger Gentisic Acid / Ascorbic Acid [1][6]

| Peptide:Radionuclide Molar Ratio | ~2:1 to 4:1 |[9][10][11] |

Table 2: Quality Control and Performance Parameters

Parameter Typical Specification/Result Analytical Method Reference
Radiochemical Purity (RCP) > 95-98% Radio-HPLC, ITLC-SG [1][2]
Specific Activity 27-29 MBq/μg (can vary significantly) HPLC-based metal titration [1][12]
Stability (Post-labeling) > 95% RCP for up to 72 hours (refrigerated) Radio-HPLC, ITLC-SG [2]
Radio-HPLC Retention Time Dependent on conjugate; labeled peak is distinct from free 177Lu Reverse-Phase HPLC (e.g., C18 column) [1]

| ITLC Rf Values (Citrate Buffer) | Labeled Peptide: 0.1-0.2; Free 177Lu: 1.0 | ITLC-SG with 0.1 M Sodium Citrate |[2] |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key processes involved in the radiolabeling and quality control of 177Lu-NH2-PEG4-DOTA.

G cluster_prep Preparation cluster_labeling Radiolabeling cluster_qc Quality Control cluster_final Final Product A Prepare 0.1M Ammonium Acetate Buffer (pH 4.5) B Dissolve this compound conjugate in buffer A->B C Add Radical Scavenger (e.g., Gentisic Acid) B->C D Add 177LuCl3 to reaction vial C->D E Incubate at 70-95°C for 20-30 min D->E F Cool to Room Temperature E->F G Determine Radiochemical Purity (RCP) via Radio-HPLC / ITLC F->G H Sterile Filtration (0.22 µm filter) G->H

Caption: Experimental workflow for 177Lu-NH2-PEG4-DOTA radiolabeling.

QC_Logic start Perform QC Analysis (Radio-HPLC / ITLC) decision RCP > 95%? start->decision pass Product meets specification. Release for use. decision->pass Yes fail Product fails specification. Investigate or discard. decision->fail No

References

Application Notes and Protocols for NH2-Peg4-dota in SPECT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of NH2-Peg4-dota as a bifunctional chelator for the development of targeted radiopharmaceuticals for Single Photon Emission Computed Tomography (SPECT) imaging. This document includes detailed protocols for conjugation, radiolabeling, and in vivo imaging, as well as quantitative data to support experimental design and data interpretation.

Introduction to this compound

This compound is a versatile molecule that plays a crucial role in the field of molecular imaging.[1] It features three key components:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator with a high affinity for various metal ions, including radionuclides used in SPECT imaging like Indium-111 (¹¹¹In) and Lutetium-177 (¹⁷⁷Lu).[1]

  • PEG4 (tetraethylene glycol): A hydrophilic polyethylene (B3416737) glycol spacer that enhances solubility, reduces immunogenicity, and can prolong the circulation time of the conjugated molecule.[1]

  • Primary Amine (-NH2): A reactive functional group that allows for covalent conjugation to targeting biomolecules such as peptides and antibodies.[1][2]

The combination of these components makes this compound an ideal linker for creating targeted SPECT imaging agents. By attaching it to a molecule that specifically binds to a biological target (e.g., a cancer cell receptor), researchers can visualize and quantify the distribution of that target in vivo.

Key Applications in SPECT Imaging

The primary application of this compound in SPECT is the development of targeted radiopharmaceuticals for non-invasive imaging of disease states. This involves a multi-step process that begins with the conjugation of this compound to a targeting ligand, followed by radiolabeling with a SPECT isotope, and finally, in vivo imaging and biodistribution studies. This approach allows for the visualization of various biological processes and the characterization of diseases at the molecular level.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing DOTA-PEG-conjugated molecules for SPECT imaging.

Table 1: Radiolabeling and In Vitro Stability

Compound IDTargeting MoleculeSPECT IsotopeRadiolabeling Efficiency (%)In Vitro Serum Stability (% intact)Time Point (h)Reference
[¹¹¹In]In-DOTA-PEG₁₁-BisPy-TzTetrazine¹¹¹In>95%86.8 ± 1.12[3]
[¹¹¹In]In-DO3A-BODIPY-TzTetrazine¹¹¹In>99%~50144 (6 days)
¹¹¹In-DOTA-F56F56 Peptide (VEGFR1)¹¹¹In>98%>95% (in 5% HSA)24[4]
¹⁷⁷Lu-asPNAPeptide Nucleic Acid¹⁷⁷Lu>91%>91%48[5]
[¹⁷⁷Lu]DOTA-PEG₄-A9A9 Peptide (HER2)¹⁷⁷Lu>98%Stable6

Table 2: In Vivo Biodistribution Data (%ID/g)

Compound IDTumor ModelTime Point (h)Tumor UptakeKidney UptakeLiver UptakeBlood ClearanceReference
[¹¹¹In]In-DOTA-PEG₁₁-BisPy-TzLS174T Xenograft227.7 ± 0.2--Low[3]
[¹¹¹In]In-DO3A-BODIPY-Tz-TCO-trastuzumabSKOV-3 (HER2+)144 (6 days)21.2 ± 5.6-HighSlow[6]
¹¹¹In-DOTA-F56BGC-823 Gastric Cancer24Increased over time---[4]
[¹⁷⁷Lu]DOTA-PEG₄-A9SKBR3 (HER2+)24Significantly higher than non-PEGRenal excretionLowRapid[7]
¹¹¹In-DOTA-Minigastrin AnaloguesCCK2R-expressing tumor4~2.5 - 11.8VariableLow-[4]

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving this compound.

Protocol 1: Conjugation of this compound to a Peptide

This protocol describes the conjugation of this compound to a peptide with a carboxylic acid group using N-Hydroxysuccinimide (NHS) ester chemistry.

Materials:

  • Peptide with a free carboxylic acid group

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • HPLC grade water and acetonitrile

  • 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile

  • C18 solid-phase extraction (SPE) cartridge or preparative HPLC system

Procedure:

  • Peptide Activation:

    • Dissolve the peptide (1 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution to activate the carboxylic acid.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation Reaction:

    • In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.

    • Add the this compound solution to the activated peptide solution.

    • Add DIPEA (3 equivalents) to act as a base.

    • Stir the reaction mixture at room temperature overnight.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with 0.1% TFA in water.

    • Purify the DOTA-PEG4-peptide conjugate using a C18 SPE cartridge or preparative HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the collected fractions containing the pure product to obtain the final conjugate as a solid.

Protocol 2: Radiolabeling of DOTA-PEG4-Peptide with ¹¹¹In or ¹⁷⁷Lu for SPECT

This protocol provides a general method for radiolabeling the DOTA-conjugated peptide with ¹¹¹In or ¹⁷⁷Lu.

Materials:

  • DOTA-PEG4-peptide conjugate

  • ¹¹¹InCl₃ or ¹⁷⁷LuCl₃ solution

  • Reaction Buffer: Ammonium acetate (B1210297) or sodium acetate buffer (pH 4.0-5.0)[8]

  • Quenching Solution: Diethylenetriaminepentaacetic acid (DTPA) solution (e.g., 50 mM)

  • Sterile water for injection

  • C18 Sep-Pak light cartridge for purification

  • Ethanol

  • Sterile 0.22 µm filter

Procedure:

  • Reaction Setup:

    • In a sterile, metal-free reaction vial, dissolve the DOTA-PEG4-peptide conjugate (e.g., 10-20 µg) in the reaction buffer.

    • Add the desired amount of ¹¹¹InCl₃ or ¹⁷⁷LuCl₃ to the vial.

    • Gently mix and ensure the pH of the reaction mixture is between 4.0 and 5.0.

  • Incubation:

    • Incubate the reaction vial in a dry heat block or water bath. Optimal conditions can vary:

      • For ¹¹¹In: 85-100°C for 20-30 minutes.[4][8]

      • For ¹⁷⁷Lu: 80-95°C for 20-30 minutes.[5][9]

  • Quenching and Quality Control:

    • After incubation, allow the vial to cool to room temperature.

    • Add a small volume of DTPA solution to chelate any free radiometal.

    • Perform quality control to determine the radiochemical purity using radio-TLC (e.g., ITLC-SG strips with a mobile phase of 0.1 M sodium citrate) and/or radio-HPLC (C18 column with a water/acetonitrile gradient containing 0.1% TFA). A radiochemical purity of >95% is generally required for in vivo studies.

  • Purification (if necessary):

    • If the radiochemical purity is below 95%, pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge.

    • Wash the cartridge with sterile water to remove unreacted radionuclide.

    • Elute the purified radiolabeled peptide with a small volume of ethanol/water mixture.

    • Formulate the final product in sterile saline for injection after passing through a 0.22 µm filter.

Protocol 3: In Vivo SPECT/CT Imaging in a Tumor-Bearing Mouse Model

This protocol describes a general procedure for performing SPECT/CT imaging in a xenograft mouse model.

Materials:

  • Tumor-bearing animal model (e.g., nude mice with subcutaneous xenografts)

  • Radiolabeled DOTA-PEG4-peptide

  • Anesthesia (e.g., isoflurane)

  • SPECT/CT scanner

Procedure:

  • Administration of Radiotracer:

    • Administer a known amount of the radiolabeled compound to the animal, typically via intravenous (tail vein) injection. The injected dose will depend on the specific activity of the radiopharmaceutical and the sensitivity of the imaging system.

  • Image Acquisition:

    • At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animal.

    • Position the animal in the SPECT/CT scanner.

    • Acquire SPECT images followed by a CT scan for anatomical co-registration and attenuation correction.[10]

  • Image Reconstruction and Analysis:

    • Reconstruct the SPECT and CT images using appropriate software.

    • Fuse the SPECT and CT images to visualize the biodistribution of the radiotracer in the context of the animal's anatomy.

    • Perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and various organs to determine the uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Protocol 4: Ex Vivo Biodistribution Study

Ex vivo biodistribution studies are performed to provide a more accurate quantification of radiotracer accumulation in tissues.

Materials:

  • Tumor-bearing animal model

  • Radiolabeled DOTA-PEG4-peptide

  • Gamma counter

  • Standard laboratory dissection tools

  • Precision balance

Procedure:

  • Euthanasia and Dissection:

    • Following the final imaging time point (or at dedicated time points for non-imaging studies), euthanize the animals according to approved institutional protocols.

    • Collect blood via cardiac puncture.

    • Dissect key organs (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.

  • Sample Processing and Measurement:

    • Blot the tissues to remove excess blood, and weigh each sample.

    • Place each tissue sample in a separate tube for counting.

    • Measure the radioactivity in each sample, along with standards of the injected dose, using a calibrated gamma counter.

  • Data Analysis:

    • Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).

    • This data provides a quantitative measure of the radiotracer's biodistribution and tumor-targeting efficacy.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the development and application of this compound based SPECT agents.

G Workflow for Development of a Targeted SPECT Imaging Agent cluster_0 Synthesis and Conjugation cluster_1 Radiolabeling and QC cluster_2 Preclinical Evaluation Target Targeting Molecule (Peptide/Antibody) Conjugation Conjugation Chemistry (e.g., NHS ester) Target->Conjugation Chelator This compound Chelator->Conjugation Purification1 Purification (HPLC/SPE) Conjugation->Purification1 Conjugate DOTA-PEG4-Target Conjugate Purification1->Conjugate Radiolabeling Radiolabeling Reaction Conjugate->Radiolabeling Radionuclide SPECT Isotope (e.g., 111In, 177Lu) Radionuclide->Radiolabeling QC Quality Control (Radio-TLC/HPLC) Radiolabeling->QC Radiotracer Purified Radiotracer QC->Radiotracer Injection Intravenous Injection Radiotracer->Injection AnimalModel Tumor-Bearing Animal Model AnimalModel->Injection SPECT_CT SPECT/CT Imaging Injection->SPECT_CT Biodistribution Ex Vivo Biodistribution Injection->Biodistribution DataAnalysis Data Analysis (%ID/g, Tumor-to-Background) SPECT_CT->DataAnalysis Biodistribution->DataAnalysis

Caption: Workflow for developing a targeted SPECT imaging agent.

VEGFR1_Signaling VEGFR1 Signaling Pathway cluster_downstream Downstream Effects VEGFA VEGF-A VEGFR1 VEGFR1 VEGFA->VEGFR1 Binding & Dimerization PLCg PLCγ VEGFR1->PLCg Activation PI3K PI3K VEGFR1->PI3K Activation p38MAPK p38 MAPK VEGFR1->p38MAPK Activation Angiogenesis Modulation of Angiogenesis PLCg->Angiogenesis Migration Monocyte/Macrophage Migration PI3K->Migration p38MAPK->Migration CCK2R_Signaling CCK2 Receptor Signaling Pathway cluster_Gq Gq Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway cluster_Cellular_Response Cellular Response Gastrin Gastrin / CCK CCK2R CCK2 Receptor Gastrin->CCK2R Binding Gq Gq CCK2R->Gq PLC PLC Gq->PLC PI3K PI3K Gq->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Ca2->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis

References

Application Notes and Protocols: NH2-Peg4-dota for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-Peg4-dota is a heterobifunctional molecule that serves as a cornerstone in the development of modern targeted drug delivery systems. Its structure is meticulously designed for versatility and efficacy, comprising three essential components:

  • Primary Amine (-NH2): A reactive terminal group that allows for straightforward covalent conjugation to targeting biomolecules, such as peptides, antibodies, or small molecules, typically through the formation of stable amide bonds.[1]

  • PEG4 Spacer (tetraethylene glycol): A hydrophilic linker that enhances the solubility and biocompatibility of the conjugate.[1] This PEG spacer reduces immunogenicity, minimizes steric hindrance, and improves pharmacokinetics by prolonging circulation time.[1][2]

  • DOTA Macrocycle (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A highly stable and versatile chelating agent that can securely sequester a wide range of metal ions.[1] It is particularly crucial for developing radiopharmaceuticals by chelating diagnostic (e.g., ⁶⁸Ga, ⁶⁴Cu for PET imaging) or therapeutic (e.g., ¹⁷⁷Lu, ²²⁵Ac for radionuclide therapy) isotopes.[1][3]

This unique combination of features makes this compound an invaluable tool for creating sophisticated diagnostic and therapeutic agents that can be precisely delivered to target tissues, enhancing efficacy while minimizing off-target toxicity. Its applications span from molecular imaging and radiopharmaceutical development to the synthesis of innovative constructs like Proteolysis Targeting Chimeras (PROTACs).[1][]

Core Concept: Targeted Drug Delivery

The fundamental principle behind using this compound is to create a conjugate that can specifically recognize and bind to a target, such as a receptor overexpressed on cancer cells. This "seek and treat" (or "seek and see") approach forms the basis of theranostics—a strategy that combines diagnostics and therapeutics.

D1_Targeted_Delivery_Concept cluster_0 Conjugate Assembly cluster_1 Mechanism of Action Ligand Targeting Ligand (e.g., Peptide, Antibody) Linker This compound Ligand->Linker Conjugation (-NH2 end) Conjugate Targeted Conjugate (Radiopharmaceutical) Linker->Conjugate Payload Payload (e.g., ¹⁷⁷Lu, ⁶⁸Ga) Payload->Linker Chelation (DOTA end) Cell Target Cell (e.g., Cancer Cell) Receptor Surface Receptor Conjugate->Receptor Specific Binding Internalization Internalization (Endocytosis) Receptor->Internalization Effect Therapeutic/Diagnostic Effect Internalization->Effect

Figure 1: Conceptual workflow of targeted drug delivery using an this compound conjugate.

Quantitative Data Summary

The performance of this compound based conjugates has been extensively documented. The following tables summarize key quantitative metrics from various studies, providing a comparative overview for researchers.

Table 1: Summary of Physicochemical and In Vitro Properties

Parameter Typical Value Range Key Considerations Source(s)
Conjugation Yield >90% Efficiency depends on reaction conditions and purity of reactants. [1][5]
Radiochemical Purity (RCP) >95-98% High RCP is critical for minimizing off-target radiation. [5][6]
Binding Affinity (Kd) Nanomolar (nM) range Indicates high specificity and strong binding to the target receptor. [7]
Serum Stability (Half-life) 16 to >400 minutes Varies significantly based on the conjugated peptide sequence. Modifications can enhance stability. [7]

| In Vitro Stability | >87% stable up to 9 days | Radioimmunoconjugates show high stability in human serum. |[5] |

Table 2: Summary of In Vivo Performance Metrics (from preclinical models)

Parameter Typical Value Range Key Considerations Source(s)
Tumor Uptake (%ID/g) 1.8 - 3.5 %ID/g (1h p.i.) PEGylation significantly increases tumor uptake and retention. [2][8]
Kidney Uptake (%ID/g) 15 - 120 %ID/g (24h p.i.) A major clearance route. Increasing PEG chain length can reduce renal uptake by up to 8-fold. [9]
Blood Clearance (t1/2) 8 - 91 hours Dependent on the overall molecular size of the conjugate. Larger molecules clear more slowly. [10]

| Tumor-to-Kidney Ratio | 0.4 - 0.6 | A critical parameter for therapeutic efficacy and safety; improved by PEGylation. |[2] |

%ID/g = percentage of injected dose per gram of tissue; p.i. = post-injection.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of this compound conjugates.

Protocol 1: Bioconjugation to a Targeting Peptide via Amide Coupling

This protocol describes the conjugation of the this compound amine group to a carboxylic acid on a targeting peptide, activated by an agent like HBTU.

Materials:

  • This compound

  • Targeting peptide with a free carboxylic acid group

  • N,N-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-Phase HPLC (RP-HPLC) system for purification

  • Mass Spectrometer (e.g., ESI-MS) for characterization

Procedure:

  • Peptide Activation: Dissolve the targeting peptide (1 equivalent) in anhydrous DMF. Add HBTU (1.2 equivalents) and DIPEA (3 equivalents). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid group.

  • Conjugation Reaction: Dissolve this compound (1.5 equivalents) in a minimal amount of anhydrous DMF and add it to the activated peptide solution.

  • Incubation: Allow the reaction to proceed at room temperature for 4-6 hours or overnight, monitoring progress with analytical HPLC-MS.

  • Purification: Quench the reaction with a small amount of water. Purify the crude product using preparative RP-HPLC with a suitable gradient of acetonitrile (B52724) and water (both containing 0.1% TFA).

  • Characterization: Collect the fractions containing the desired product, confirm its identity and purity (>95%) by analytical HPLC and Mass Spectrometry, and then lyophilize to obtain a white powder.

D2_Bioconjugation_Workflow start Start: - this compound - Targeting Ligand react Step 1: Activate Ligand (HBTU/DIPEA in DMF) Step 2: Add this compound start->react purify Step 3: Purify (Preparative RP-HPLC) react->purify characterize Step 4: Characterize (Mass Spec, Analytical HPLC) purify->characterize end_product End Product: Purified DOTA-Peg4-Ligand characterize->end_product

Figure 2: General workflow for the bioconjugation of this compound to a targeting ligand.
Protocol 2: Radiolabeling with Lutetium-177 (¹⁷⁷Lu)

This protocol outlines the chelation of the therapeutic radionuclide ¹⁷⁷Lu to the DOTA-conjugate.

Materials:

  • Lyophilized DOTA-Peg4-Peptide conjugate

  • ¹⁷⁷LuCl₃ solution in dilute HCl

  • Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.5)

  • Metal-free water and reaction vials

  • Heating block set to 95°C

  • Instant thin-layer chromatography (iTLC) system or Radio-HPLC for quality control

Procedure:

  • Preparation: Dissolve the DOTA-Peg4-Peptide conjugate in ammonium acetate buffer to a final concentration of 1 mg/mL (or ~10 nmol for a small-scale reaction).

  • Reaction Setup: In a metal-free microcentrifuge tube, add the conjugate solution. Carefully add the ¹⁷⁷LuCl₃ solution (e.g., 200-400 MBq). Ensure the final pH is between 4.5 and 5.5.

  • Incubation: Gently mix the solution and incubate the vial in a heating block at 95°C for 15-20 minutes.[6]

  • Quality Control: After incubation, cool the vial to room temperature. Determine the radiochemical purity (RCP) by iTLC or radio-HPLC. A successful reaction should yield an RCP of >95%.

  • Purification (if necessary): If RCP is below 95%, the product can be purified using a C18 Sep-Pak cartridge to remove free ¹⁷⁷Lu.

  • Final Formulation: The final product is formulated in a sterile saline solution, ready for in vitro or in vivo studies.

D3_Radiolabeling_Workflow start Start: - DOTA-Conjugate - ¹⁷⁷LuCl₃ Solution react Step 1: Reaction (Acetate Buffer, pH 4.5-5.5) Heat at 95°C for 15-20 min start->react qc Step 2: Quality Control (iTLC or Radio-HPLC) react->qc decision RCP > 95%? qc->decision end_product End Product: ¹⁷⁷Lu-DOTA-Conjugate decision->end_product Yes purify Purify (C18 Cartridge) decision->purify No purify->end_product

Figure 3: Standard workflow for radiolabeling a DOTA-conjugate with a radionuclide.
Protocol 3: In Vitro Serum Stability Assay

Procedure:

  • Incubate the purified radiolabeled conjugate (e.g., ¹⁷⁷Lu-DOTA-Peptide) in fresh human or mouse serum at 37°C.

  • At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.

  • Precipitate the serum proteins by adding an equal volume of cold ethanol (B145695) or acetonitrile.

  • Centrifuge the sample to pellet the proteins.

  • Analyze the supernatant using radio-HPLC to determine the percentage of intact radiolabeled conjugate remaining.[5][7]

Protocol 4: In Vivo Biodistribution Study

Procedure:

  • Use a relevant animal model (e.g., athymic mice bearing tumor xenografts that express the target receptor).

  • Administer a defined dose of the radiolabeled conjugate intravenously (e.g., via tail vein injection).

  • At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a cohort of animals.

  • Dissect key organs and tissues (tumor, blood, kidney, liver, muscle, bone, etc.), weigh them, and measure the radioactivity in each sample using a gamma counter.

  • Calculate the uptake in each organ, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[7][11]

Mechanism of Action: Peptide Receptor Radionuclide Therapy (PRRT)

A prominent application of DOTA-based conjugates is in Peptide Receptor Radionuclide Therapy (PRRT), such as with ¹⁷⁷Lu-DOTATATE for treating neuroendocrine tumors (NETs).[12][13] The mechanism involves highly specific targeting of somatostatin (B550006) receptors (SSTRs) on tumor cells.

D4_PRRT_Mechanism cluster_cell Neuroendocrine Tumor Cell Receptor SSTR2 Receptor Internalize Internalization into Endosome Receptor->Internalize Decay ¹⁷⁷Lu Decay (β⁻ Particle Emission) Internalize->Decay DNA_Damage DNA Double-Strand Breaks Decay->DNA_Damage High-Energy β⁻ Particle Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis Drug ¹⁷⁷Lu-DOTATATE (in circulation) Drug->Receptor Binds to Receptor

References

Application Notes: Preparing NH2-PEG4-DOTA Conjugates for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NH2-PEG4-DOTA is a versatile bifunctional chelator designed for the development of targeted radiopharmaceuticals for in vivo applications.[1] It comprises three key components:

  • A primary amine (NH2) group: This serves as a reactive handle for covalent attachment to targeting biomolecules such as antibodies, peptides, or nanoparticles.[2][3]

  • A tetraethylene glycol (PEG4) linker: This hydrophilic spacer enhances aqueous solubility, provides steric separation between the chelator and the biomolecule, and can improve the pharmacokinetic profile of the final conjugate.[2][4]

  • A DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle: This is a highly efficient chelating agent that forms stable complexes with a wide range of diagnostic (e.g., ⁶⁴Cu, ⁶⁸Ga, ¹¹¹In) and therapeutic (e.g., ¹⁷⁷Lu, ⁹⁰Y) radionuclides.[1][5][6]

The successful preparation of a this compound-based radiopharmaceutical for in vivo studies involves a multi-step process: conjugation of the chelator to the targeting moiety, radiolabeling with the chosen radionuclide, purification of the final product, and rigorous quality control before administration for imaging or therapy studies.[7]

Overall Workflow

The general workflow for preparing a radiolabeled conjugate for in vivo studies is a sequential process beginning with the synthesis of the conjugate, followed by radiolabeling, purification, and finally, in vivo application.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Radiolabeling & QC cluster_2 Phase 3: In Vivo Application Target Targeting Moiety (e.g., Antibody, Peptide) Conjugation Conjugation Reaction (e.g., NHS Ester Coupling) Target->Conjugation Chelator This compound Chelator->Conjugation Purify_Conj Purification (e.g., HPLC, SEC) Conjugation->Purify_Conj DOTA_Conj DOTA-PEG4-Target Conjugate Purify_Conj->DOTA_Conj Radiolabeling Radiolabeling Reaction DOTA_Conj->Radiolabeling Radionuclide Radionuclide (e.g., 64Cu, 177Lu) Radionuclide->Radiolabeling Purify_Radio Final Purification (e.g., SPE, SEC) Radiolabeling->Purify_Radio QC Quality Control (e.g., radio-TLC, radio-HPLC) Purify_Radio->QC Final_Product Radiolabeled Conjugate QC->Final_Product Admin IV Administration to Animal Model Final_Product->Admin Imaging PET / SPECT Imaging Admin->Imaging Biodist Ex Vivo Biodistribution Admin->Biodist

Figure 1: Overall workflow for preparing and evaluating this compound conjugates.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Targeting Moiety

This protocol describes a general method for conjugating this compound to a biomolecule (e.g., a peptide or protein) containing a carboxylic acid group via N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS) chemistry.

Materials:

  • Targeting moiety with a free carboxylic acid group

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Conjugation Buffer: e.g., Phosphate-buffered saline (PBS) pH 7.4-8.5 or Sodium Bicarbonate buffer (0.1 M, pH 8.5)

  • Purification system (e.g., Preparative HPLC with a C18 column or Size Exclusion Chromatography (SEC))

Procedure:

  • Activate Targeting Moiety:

    • Dissolve the targeting moiety (1 equivalent) in anhydrous DMF or DMSO.

    • Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.[8]

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester. Monitor the activation by LC-MS if possible.

  • Conjugation Reaction:

    • In a separate vial, dissolve this compound (5-10 equivalents) in the chosen conjugation buffer. The excess of the chelator helps drive the reaction to completion.

    • Add the activated targeting moiety solution to the this compound solution.

    • If the reaction is performed in an organic solvent, add DIPEA (3 equivalents) to act as a base.[8]

    • Stir the reaction mixture at room temperature overnight or for 4 hours at 4°C.

  • Purification of the Conjugate:

    • Quench the reaction by adding an amine-containing buffer like Tris.

    • Purify the DOTA-PEG4-Target conjugate from unreacted chelator and byproducts.

      • For peptides and small molecules: Use preparative reverse-phase HPLC (RP-HPLC).[8][9]

      • For larger proteins/antibodies: Use Size Exclusion Chromatography (SEC) or dialysis.

    • Collect fractions containing the desired product, confirm identity by LC-MS, and lyophilize to obtain a solid product.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Amine Coupling R_COOH Target-COOH NHS_Ester Target-CO-NHS (Activated NHS Ester) R_COOH->NHS_Ester + EDC, NHS Final_Conj Target-CONH-PEG4-DOTA (Final Conjugate) NHS_Ester->Final_Conj + H₂N-PEG4-DOTA pH 7.4-8.5 NH2_DOTA H₂N-PEG4-DOTA

Figure 2: Amine-reactive conjugation workflow using EDC/NHS chemistry.
Protocol 2: Radiolabeling of DOTA-PEG4-Conjugate

This protocol provides conditions for radiolabeling with common radionuclides. All procedures should be performed in accordance with radiation safety regulations.

General Materials:

  • DOTA-PEG4-Target conjugate

  • Radionuclide (e.g., ⁶⁴CuCl₂, ⁶⁸GaCl₃, ¹⁷⁷LuCl₃)

  • Metal-free buffers: e.g., Sodium Acetate (B1210297) (0.1 M, pH 4.5-5.5) or Ammonium (B1175870) Acetate (0.1 M, pH 5.5)

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

Procedure A: Labeling with ⁶⁴Cu (for PET)

  • Dissolve the DOTA-PEG4-Target conjugate in sodium acetate buffer (0.1 N, pH 5.5).[4]

  • Add ⁶⁴CuCl₂ solution (activity will depend on desired specific activity).

  • Incubate the reaction mixture at 37-43°C for 30-60 minutes.[4][6]

  • Check the radiochemical purity (RCP) using radio-TLC or radio-HPLC. A typical RCP is >95%.[4]

Procedure B: Labeling with ⁶⁸Ga (for PET)

  • Dissolve the DOTA-PEG4-Target conjugate in sodium acetate buffer (pH 3.5-4.5).[8]

  • Add the ⁶⁸GaCl₃ eluate from the generator.[8]

  • Incubate the reaction at 95°C for 10-15 minutes.[8]

  • Cool the vial to room temperature.

  • Determine RCP. A quench agent like EDTA can be added to complex any free ⁶⁸Ga.

Procedure C: Labeling with ¹⁷⁷Lu (for Therapy/SPECT) or ¹¹¹In (for SPECT)

  • Dissolve the DOTA-PEG4-Target conjugate in ammonium acetate buffer (pH 5.5).

  • Add ¹⁷⁷LuCl₃ or ¹¹¹InCl₃ solution.

  • Incubate the reaction at 37°C for 16 hours or at a higher temperature (e.g., 90-95°C) for a shorter duration (e.g., 30 min).[5]

  • Determine RCP by radio-TLC or radio-HPLC.

Parameter Copper-64 (⁶⁴Cu) Gallium-68 (⁶⁸Ga) Lutetium-177 (¹⁷⁷Lu) / Indium-111 (¹¹¹In)
Application PET ImagingPET ImagingRadiotherapy / SPECT Imaging
pH 5.5[4]3.5 - 4.5[8]4.0 - 6.0[5]
Buffer Sodium Acetate[4]Sodium Acetate[8]Ammonium or Sodium Acetate
Temperature 37 - 43 °C[4][6]95 °C[8]37 - 95 °C[5]
Time 30 - 60 min[4]10 - 15 min[8]30 min - 16 hrs[5]
Typical Yield >95%[4]>95%>90%[10]
Table 1: Summary of Radiolabeling Conditions for DOTA Conjugates.
Protocol 3: Purification and Quality Control

Purification is critical to remove unchelated radionuclide, which can cause background signal and unwanted radiation dose to non-target tissues.

Materials:

  • C18 Sep-Pak (or similar) solid-phase extraction (SPE) cartridge

  • Size exclusion chromatography (SEC) column (e.g., PD-10)

  • Ethanol (B145695), metal-free water

  • Saline solution

  • Radio-TLC strips (e.g., iTLC-SG) and mobile phases

  • Radio-HPLC system

Procedure: Purification

  • SPE Method (for peptides/small molecules):

    • Condition a C18 cartridge with ethanol followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash with water to remove unbound radionuclide and hydrophilic impurities.

    • Elute the radiolabeled conjugate with an ethanol/water mixture (e.g., 50% ethanol).

    • Evaporate the ethanol and reconstitute in sterile saline for injection.

  • SEC Method (for proteins/large molecules):

    • Equilibrate an appropriate SEC column (e.g., PD-10) with sterile PBS or saline.

    • Load the reaction mixture onto the column.

    • Elute with PBS/saline and collect fractions. The radiolabeled conjugate will elute in the earlier fractions, while smaller impurities (free radionuclide) will be retained longer.

G start Crude Radiolabeling Reaction Mixture purify Purification Step (SPE or SEC) start->purify qc Quality Control (Radio-TLC/HPLC) purify->qc pass Product Passed (RCP > 95%) qc->pass Pass fail Product Failed (Repurify or Discard) qc->fail Fail final_prod Final Product for In Vivo Use pass->final_prod

Figure 3: Workflow for post-labeling purification and quality control.

Procedure: Quality Control

  • Radio-TLC: Spot the final product on an iTLC strip. Use a mobile phase that separates the labeled conjugate (stays at the origin) from the free radionuclide (moves with the solvent front). Calculate the radiochemical purity (RCP) by comparing the radioactivity at the origin to the total radioactivity on the strip.

  • Radio-HPLC: Inject an aliquot of the final product into an HPLC system with a radioactivity detector. The chromatogram should show a single major radioactive peak corresponding to the product, confirming its identity and purity.

Protocol 4: In Vivo Imaging and Biodistribution Study

This protocol provides a general framework for evaluating the prepared radiotracer in a tumor-bearing mouse model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Tumor-bearing animal model (e.g., athymic mice with xenografts)

  • Purified, sterile radiolabeled conjugate in saline

  • PET/CT or SPECT/CT scanner

  • Gamma counter

Procedure:

  • Administration:

    • Administer the radiolabeled conjugate (typically 2-10 MBq) to each mouse via intravenous (tail vein) injection.[8]

  • In Vivo Imaging:

    • Anesthetize the animals and acquire whole-body PET/CT or SPECT/CT images at various time points post-injection (e.g., 1, 4, 24, and 48 hours).[8] The time points should be chosen based on the half-life of the radionuclide and the expected pharmacokinetics of the conjugate.

  • Ex Vivo Biodistribution:

    • After the final imaging session, euthanize the animals.[8]

    • Harvest major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.[8]

    • Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter.[8]

    • Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).[8]

Conjugate Type Radionuclide Time Point Tumor Uptake (%ID/g) Tumor/Blood Ratio Primary Clearance Organ
Anti-TAG-72 Diabody-PEG48[11][12]⁶⁴Cu44 h37.98.0Kidney
Anti-TAG-72 Diabody-PEG48[11][12]¹¹¹In24 h~80.08.0Kidney
Anti-TAG-72 Diabody-PEG27[10]¹¹¹In24 h40 - 458 - 10Kidney
Bombesin-PEG[13]⁶⁴Cu4 h10.8 (Pancreas)N/AKidney
Table 2: Example In Vivo Performance Data for DOTA-PEG Conjugates.

References

Application Notes and Protocols for NH2-PEG4-DOTA Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of bifunctional chelators, such as NH2-PEG4-DOTA, to monoclonal antibodies (mAbs) is a critical step in the development of radioimmunoconjugates for imaging and therapeutic applications. The this compound molecule serves as a linker, with the DOTA moiety chelating a radiometal and the amine group reacting with the antibody. The PEG4 spacer enhances solubility and can reduce non-specific binding.[1] A crucial parameter in this process is the molar ratio of the chelator to the antibody during the conjugation reaction, which ultimately influences the chelator-to-antibody ratio (CAR) of the final product.[2]

An optimized CAR is essential for balancing radiolabeling efficiency with the preservation of the antibody's biological function.[2][3] A high CAR can lead to increased specific activity but may also result in decreased immunoreactivity, altered pharmacokinetics (such as faster blood clearance and increased uptake in non-target organs like the liver and spleen), and an increased propensity for aggregation.[2][3][4] Conversely, a low CAR may not provide sufficient signal for imaging or therapeutic efficacy. Therefore, the molar ratio of this compound to the antibody must be empirically optimized for each specific antibody and its intended application.[2]

Impact of Molar Ratio on Antibody Conjugation

The molar ratio of chelator to antibody is a key factor influencing the final characteristics of the immunoconjugate. It is recommended to test a range of molar ratios to determine the optimal conditions for a specific antibody.[2]

Initial Molar Ratio (Chelator:Antibody)Resulting Chelators per Antibody (Approximate)Impact on ImmunoreactivityObservations and Effects
1:5 to 1:101.62 to 6.4291.4% to 72.8%Lower ratios generally preserve immunoreactivity well.[5]
1:10~4Not specified, but a common starting point.Optimized parameter for DOTA-PEG4-amine in one study.[1]
1:20~8DecreasedOften used to increase the number of chelators per antibody.[5][6]
1:5011.0147.3%Higher ratios can significantly decrease immunoreactivity.[5]
30:1 to 80:1Not specifiedLikely decreasedUsed in some protocols to drive the reaction.[7][8]
100:1~18 (for NHS-DOTA)Significantly decreasedHigh ratios can lead to substantial modification and potential aggregation.[9]

Experimental Protocols

Protocol 1: General Antibody Conjugation with this compound using EDC/NHS Chemistry

This protocol describes the conjugation of this compound to the carboxylic acid groups (e.g., on aspartic or glutamic acid residues) of an antibody using EDC/NHS chemistry.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES buffer, pH 6.0

  • Quenching Buffer: 50-100 mM hydroxylamine (B1172632) or Tris buffer

  • Purification system (e.g., size-exclusion chromatography columns)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains other proteins (like BSA) or amine-containing buffers (like Tris), it must be purified.

    • Buffer exchange the antibody into the Reaction Buffer (0.1 M MES, pH 6.0).

    • Adjust the antibody concentration to 1-5 mg/mL.

  • Activation of Antibody Carboxylic Acid Groups:

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.

    • Add EDC and NHS to the antibody solution to a final concentration of 5 mM and 10 mM, respectively.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in the Reaction Buffer.

    • To optimize the molar ratio, set up parallel reactions with varying molar excesses of this compound to the antibody (e.g., 5:1, 10:1, 20:1, 50:1).

    • Add the calculated amount of this compound stock solution to the activated antibody.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to stop the reaction.[2]

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.

  • Characterization of the Conjugate:

    • Determine the protein concentration (e.g., by measuring absorbance at 280 nm).[2]

    • Determine the chelator-to-antibody ratio (CAR) using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of radiometal and measuring the specific activity.

    • Assess the immunoreactivity of the conjugate using an ELISA or flow cytometry-based assay.[2]

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis mAb Antibody Purification (Buffer Exchange) activation Antibody Activation (EDC/NHS) mAb->activation reagents Prepare Reagents (EDC, NHS, this compound) reagents->activation conjugation Conjugation Reaction (Varying Molar Ratios) activation->conjugation Add this compound quenching Quench Reaction conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification characterization Characterization (CAR, Immunoreactivity) purification->characterization optimal_conjugate Optimal DOTA-Antibody Conjugate characterization->optimal_conjugate

Caption: Experimental workflow for antibody conjugation with this compound.

signaling_pathway cluster_properties Conjugate Properties ratio Molar Ratio (Chelator:Antibody) car Chelator-to-Antibody Ratio (CAR) ratio->car spec_act Specific Activity car->spec_act Increases immuno Immunoreactivity car->immuno Decreases pk Pharmacokinetics car->pk Alters stability Stability/Aggregation car->stability May Decrease

Caption: Relationship between molar ratio and conjugate properties.

References

Application Notes and Protocols for Click Chemistry with NH2-PEG4-DOTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the utilization of NH2-PEG4-DOTA in click chemistry reactions. This bifunctional chelator is a valuable tool in bioconjugation, particularly for the development of radiopharmaceuticals and targeted imaging agents.[1] The primary amine (-NH2) allows for covalent attachment to biomolecules, the tetraethylene glycol (PEG4) spacer enhances hydrophilicity and reduces steric hindrance, and the DOTA macrocycle is a high-affinity chelator for various radiometals.[1]

Introduction to Click Chemistry with this compound

Click chemistry refers to a class of reactions that are rapid, efficient, and highly selective, making them ideal for bioconjugation.[2][3] When using this compound, the primary amine group must first be functionalized with a "click handle" – either an azide (B81097) or an alkyne. This modified DOTA conjugate can then be reacted with a biomolecule (e.g., peptide, antibody) bearing the complementary click handle.

The two most common types of click chemistry employed for this purpose are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by copper(I) ions.[][5][6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with an azide.[7] This method is particularly advantageous for in vivo applications due to the toxicity of copper.[8]

Key Applications

  • Radiopharmaceutical Development: this compound is instrumental in synthesizing radiopharmaceuticals for imaging and therapy.[1] The DOTA chelator can be radiolabeled with various radionuclides, and the targeting molecule guides the radiopharmaceutical to the desired biological target.

  • Targeted Imaging Probes: By conjugating this compound to targeting ligands such as peptides or antibodies, highly specific imaging probes for PET or SPECT can be developed.[1]

  • Drug Delivery Systems: The incorporation of this molecule can improve the pharmacokinetic properties of therapeutic agents.[1]

Experimental Protocols

Protocol 1: Functionalization of this compound with an Azide Group

This protocol describes the conversion of the primary amine of this compound to an azide for subsequent CuAAC or SPAAC reactions.

Materials:

  • This compound

  • 4-azidobenzoic acid NHS ester

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (NEt₃)

  • Semi-preparative HPLC for purification

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add 4-azidobenzoic acid NHS ester to the solution.

  • Add triethylamine (3 equivalents) to act as a base.[1]

  • Allow the reaction to proceed for an extended period (e.g., 69 hours) at room temperature (23°C).[1]

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, purify the resulting DOTA-PEG4-Azide product using semi-preparative HPLC.[1]

G cluster_workflow Functionalization of this compound with Azide A Dissolve this compound in anhydrous DMF B Add 4-azidobenzoic acid NHS ester A->B C Add Triethylamine B->C D Incubate at 23°C for 69 hours C->D E Purify by semi-preparative HPLC D->E F DOTA-PEG4-Azide E->F

Workflow for azide functionalization of this compound.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an azide-functionalized DOTA to an alkyne-containing biomolecule.

Materials:

  • Azide-functionalized DOTA (from Protocol 1)

  • Alkyne-functionalized biomolecule (e.g., peptide, protein)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, to stabilize Cu(I))[5]

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the alkyne-functionalized biomolecule in the reaction buffer.

  • Add the azide-functionalized DOTA.

  • Prepare a fresh solution of copper(II) sulfate and sodium ascorbate.

  • Add the copper catalyst solution to the reaction mixture. The use of a ligand like TBTA can improve reaction efficiency and protect the biomolecule.[5][9]

  • Incubate the reaction at room temperature for 1-4 hours. Reaction times may need optimization.

  • Quench the reaction if necessary.

  • Purify the DOTA-biomolecule conjugate using a suitable method like size-exclusion chromatography to remove excess reagents and copper.

G cluster_workflow CuAAC Protocol A Dissolve Alkyne-Biomolecule in Buffer B Add Azide-DOTA A->B C Add CuSO4 and Sodium Ascorbate B->C D Incubate at RT for 1-4 hours C->D E Purify Conjugate D->E F DOTA-Biomolecule Conjugate E->F

General workflow for CuAAC conjugation.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of an azide-functionalized DOTA to a biomolecule functionalized with a strained alkyne (e.g., DBCO).

Materials:

  • Azide-functionalized DOTA (from Protocol 1)

  • DBCO-functionalized biomolecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the DBCO-functionalized biomolecule in the reaction buffer.

  • Add the azide-functionalized DOTA. A molar excess of the DOTA-azide is often used.

  • Incubate the reaction mixture. Reaction times can vary from 1 to 24 hours at room temperature or 37°C, depending on the reactivity of the specific strained alkyne.[10]

  • Monitor the reaction progress.

  • Purify the DOTA-biomolecule conjugate using a suitable method like size-exclusion chromatography to remove unreacted starting materials.

G cluster_workflow SPAAC Protocol A Dissolve DBCO-Biomolecule in Buffer B Add Azide-DOTA A->B C Incubate at RT or 37°C for 1-24 hours B->C D Purify Conjugate C->D E DOTA-Biomolecule Conjugate D->E

General workflow for SPAAC conjugation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies employing DOTA derivatives in click chemistry for bioconjugation and radiolabeling.

Table 1: Radiochemical Yields and Specific Activities

Radiolabeling ReactionRadiometalRadiochemical Yield (RCY)Specific ActivityReference
64Cu labeling of DBCO-PEG4-CB-TE1K1P with azide-Cetuximab64Cu>95%-[11]
64Cu labeling of norbornene-trastuzumab with tetrazine-DOTA64Cu>80%>2.9 mCi/mg[11][12]
89Zr labeling of norbornene-trastuzumab with tetrazine-DOTA89Zr>80%>2.9 mCi/mg[11][12]
Two-step labeling of TCO-trastuzumab with [89Zr]Zr-DOTA-Tz89Zr57.8 ± 17.6%-[13][14]
90Y labeling of DOTA-Tz90Y>90%up to 3.3 MBq/nmol[15]
111In labeling of DOTA-MFCO-NPY conjugate111In>98%~90 MBq/nmol[16]

Table 2: Reaction Conditions and Outcomes

Reaction TypeReactantsKey ConditionsOutcomeReference
Nucleophilic SubstitutionThis compound + 4-azidobenzoic acid NHS esterDry DMF, NEt₃, 23°C, 69hDOTA-PEG4-ArN3[1]
SPAACAzide-conjugated Cetuximab + DBCO-conjugated chelator37°C64Cu labeled antibody[11]
IEDDATCO-modified antibodies + Tetrazine-DOTA5 minutes225Ac labeled antibodies[11]
SPAAC18F-labeled PEG-azide + RGD-ADIBO peptideRoom temperature, 10-15 min18F-labeled RGD dimer[12]
SPAACDOTA-MFCO + Azide-modified NPY peptideDMF, 25°C, 24hDOTA-MFCO-NPY bioconjugate[16]

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical workflow from the bifunctional chelator to a targeted radiopharmaceutical for PET imaging.

G cluster_workflow Radiopharmaceutical Development Workflow A This compound C Functionalization with Click Handles (Azide/Alkyne) A->C B Targeting Ligand (e.g., Antibody, Peptide) B->C D Click Chemistry (CuAAC or SPAAC) C->D E DOTA-PEG4-Ligand Conjugate D->E F Radiolabeling with Positron Emitting Radionuclide E->F G Purification F->G H Targeted Radiopharmaceutical G->H I PET Imaging H->I

Logical workflow for developing a targeted PET imaging agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing NH₂-PEG₄-DOTA Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NH₂-PEG₄-DOTA conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing conjugation efficiency and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind NH₂-PEG₄-DOTA conjugation? A1: The primary amine (-NH₂) on the PEG linker of NH₂-PEG₄-DOTA serves as a nucleophile. It reacts with an activated carboxylic acid group on a target molecule (like a protein, antibody, or peptide) to form a stable amide bond. Typically, the target molecule's carboxyl group is activated using N-hydroxysuccinimide (NHS) ester chemistry, often in conjunction with a carbodiimide (B86325) like EDC. The NHS ester creates a reactive intermediate that is susceptible to nucleophilic attack by the primary amine of the NH₂-PEG₄-DOTA.[1][2]

Q2: What is the optimal pH for this conjugation reaction? A2: The optimal pH for reacting an NHS ester with a primary amine, such as that on NH₂-PEG₄-DOTA, is between 7.2 and 8.5.[3][4] Below this range, the primary amine is increasingly protonated (-NH₃⁺), making it a poor nucleophile.[3][4] Above this range (pH > 8.5-9), the hydrolysis of the NHS ester intermediate accelerates significantly, which competes with the desired conjugation reaction and can lead to lower yields.[4][5] For many applications, a pH of 8.3-8.5 is considered optimal.[3][4]

Q3: Which buffers are recommended, and which should be avoided? A3: It is crucial to use a buffer that does not contain primary amines.

  • Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES buffers are all suitable choices within the optimal pH range.[3][4][5]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), must be avoided in the reaction mixture.[3] These buffer components will compete with the NH₂-PEG₄-DOTA for reaction with the NHS-activated molecule, drastically reducing conjugation efficiency.[3][4] However, Tris or glycine buffers are excellent for quenching the reaction once it is complete.[3][6]

Q4: How do I handle the solubility of reactants? A4: Many activated DOTA reagents (e.g., DOTA-NHS ester) have poor water solubility and should be dissolved in a small amount of a water-miscible, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before being added to the aqueous reaction mixture.[2][3][4] It is critical to use high-quality, amine-free solvents to prevent premature reaction of the NHS ester.[3] The final concentration of the organic solvent in the reaction should ideally be kept below 10% (v/v) to maintain the integrity of biomolecules like antibodies.[7]

Q5: What is "quenching" and why is it important? A5: Quenching is the process of stopping the conjugation reaction by adding a reagent that consumes any remaining unreacted NHS esters.[6][8] This is critical because leftover reactive esters can continue to label molecules in subsequent steps, such as during purification or in biological assays, leading to unwanted and unpredictable side-reactions.[1] Common quenching agents are buffers containing primary amines, like Tris or glycine, added to a final concentration of 20-50 mM.[4][6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield Incorrect pH: The reaction buffer pH is outside the optimal 7.2-8.5 range.Verify the buffer pH. For sensitive proteins, a lower pH (e.g., 7.4) can be used, but may require a longer incubation time.[3]
Hydrolysis of NHS Ester: The activated molecule (e.g., DOTA-NHS ester) has hydrolyzed due to moisture or high pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 (4°C).[4][5]Prepare the activated molecule solution in anhydrous DMSO or DMF immediately before use.[4] Ensure reagents are stored properly in a desiccated environment.
Competing Amines: The reaction buffer (e.g., Tris, glycine) or other components contain primary amines.Perform a buffer exchange for your biomolecule into a non-amine-containing buffer (e.g., PBS, bicarbonate) before starting the conjugation.[4]
Low Reactant Concentration: Dilute protein solutions can favor hydrolysis over the desired conjugation reaction.[4]If possible, increase the concentration of the biomolecule to 1-10 mg/mL.[4]
Product Aggregation High Chelator-to-Antibody Ratio (CAR): Over-conjugation can expose hydrophobic regions of an antibody, leading to aggregation.[9]Optimize the molar ratio of DOTA to your biomolecule. Test a range of molar excess ratios (e.g., 5:1, 10:1, 20:1) to find the optimal balance between conjugation efficiency and aggregation.[9]
Hydrophobic Nature of Chelator: The DOTA molecule itself can increase the hydrophobicity of the final conjugate.The PEG4 spacer in NH₂-PEG₄-DOTA is designed to increase hydrophilicity and mitigate this issue. If aggregation persists, consider using a longer PEG chain.[4][10] Analyze the final product for aggregates using size-exclusion chromatography (SEC).[9]
Inconsistent Results Variable Reagent Quality: Impurities in solvents or degradation of the NHS ester can lead to variability.Use high-quality, anhydrous solvents (amine-free DMF or DMSO).[3] Store NHS ester reagents at -20°C to -80°C and allow them to equilibrate to room temperature before opening to prevent moisture condensation.[4]
pH Drift During Reaction: Hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is weakly acidic and can lower the pH of the reaction mixture, especially in large-scale reactions with insufficient buffer capacity.[2][3]Monitor the reaction pH or use a more concentrated buffer to maintain pH stability.[3]

Data Summary Tables

Table 1: Effect of pH on NHS Ester Stability This table summarizes the approximate half-life of a typical NHS ester in aqueous solution at various pH values, demonstrating the critical competition between the desired amine reaction and hydrolysis.

pHTemperature (°C)Approximate Half-lifeReference(s)
7.004-5 hours[4][5]
8.0Ambient~1 hour[4]
8.6410 minutes[4][5]
9.0AmbientMinutes[4]

Table 2: Recommended Reaction Parameters for DOTA-NHS Ester Conjugation This table provides starting parameters for a typical conjugation reaction to a primary amine-containing molecule. Optimization is highly recommended for each specific application.

ParameterRecommended Range/ValueNotesReference(s)
pH 7.2 - 8.5A pH of 8.3-8.5 is often optimal for balancing reactivity and stability.[3][4][6]
Molar Excess of DOTA-NHS Ester 5:1 to 50:1 (over biomolecule)Start with a 10- to 20-fold molar excess and optimize based on desired conjugation ratio.[6][7][10]
Biomolecule Concentration 1 - 10 mg/mLHigher concentrations favor the conjugation reaction over hydrolysis.[4][8]
Temperature 4°C or Room TemperatureRoom temperature is faster (1-2 hours), while 4°C is slower (2-4 hours or overnight) but may be better for sensitive biomolecules.[4][6]
Incubation Time 1 - 4 hoursMonitor reaction progress if possible. Longer times may be needed for lower pH or temperature.[4][6]
Quenching Agent Tris or GlycineAdd to a final concentration of 20-100 mM and incubate for 15-30 minutes.[4][6][8]

Experimental Protocols & Visualizations

Protocol 1: Conjugation of a DOTA-NHS Ester to a Biomolecule (e.g., Antibody)

This protocol describes the conjugation of a pre-activated DOTA-NHS ester to primary amines (e.g., lysine (B10760008) residues) on an antibody. The same principles apply when conjugating to the amine of NH₂-PEG₄-DOTA.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • DOTA-NHS ester

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification Column (e.g., PD-10 desalting column)

Procedure:

  • Antibody Preparation: Perform a buffer exchange to move the antibody into the Conjugation Buffer. Adjust the antibody concentration to 2-5 mg/mL.[9]

  • DOTA-NHS Ester Preparation: Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).[7][9]

  • Conjugation Reaction:

    • Calculate the volume of the DOTA-NHS ester stock solution needed to achieve the desired molar excess (e.g., 20-fold).

    • Slowly add the DOTA-NHS ester solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[6]

  • Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM. Incubate for an additional 30 minutes at room temperature to stop the reaction.[6][8]

  • Purification: Purify the DOTA-conjugated antibody from excess reagents and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[6]

  • Characterization: Analyze the conjugate to determine the DOTA-to-antibody ratio (CAR) and assess for aggregation. Common methods include mass spectrometry and size-exclusion chromatography (SEC-HPLC).[11][12]

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis A 1. Prepare Antibody in Amine-Free Buffer (pH 8.5) C 3. Add DOTA-NHS to Antibody (Molar Excess) A->C B 2. Prepare DOTA-NHS Stock in Anhydrous DMSO B->C D 4. Incubate (1-2h RT or 2-4h 4°C) C->D E 5. Quench Reaction (Tris or Glycine) D->E F 6. Purify Conjugate (Size Exclusion Chromatography) E->F G 7. Characterize (Mass Spec, HPLC) F->G

Caption: Workflow for conjugating a DOTA-NHS ester to an antibody.

Troubleshooting Logic for Low Conjugation Yield

This diagram outlines a decision-making process to diagnose the cause of poor conjugation efficiency.

G Start Start: Low Conjugation Yield pH_Check Is buffer pH between 7.2-8.5? Start->pH_Check Amine_Check Does buffer contain primary amines (Tris, Glycine)? pH_Check->Amine_Check Yes Adjust_pH Adjust pH to 8.0-8.5 or use fresh buffer. pH_Check->Adjust_pH No Reagent_Check Were DOTA-NHS ester reagents fresh and dissolved in anhydrous solvent just before use? Amine_Check->Reagent_Check No Buffer_Exchange Perform buffer exchange into PBS or Bicarbonate. Amine_Check->Buffer_Exchange Yes Concentration_Check Is biomolecule concentration >1 mg/mL? Reagent_Check->Concentration_Check Yes Use_Fresh_Reagents Use fresh, high-quality reagents and anhydrous solvent. Reagent_Check->Use_Fresh_Reagents No Concentrate_Sample Concentrate biomolecule sample. Concentration_Check->Concentrate_Sample No Success Problem Solved Concentration_Check->Success Yes Adjust_pH->Success Buffer_Exchange->Success Use_Fresh_Reagents->Success Concentrate_Sample->Success

Caption: A decision tree for troubleshooting low conjugation yield.

Competing Reactions of NHS Esters

This diagram illustrates the two competing reaction pathways for an N-hydroxysuccinimide ester in an aqueous buffer: the desired reaction with the amine and the undesired hydrolysis.

G NHS_Ester R-C(=O)O-NHS (DOTA-NHS Ester) center_node NHS_Ester->center_node Amine R'-NH₂ (e.g., NH₂-PEG₄-DOTA) Amine->center_node Water H₂O (Water) Water->center_node Amide_Bond Stable Amide Bond (Desired Product) Carboxylic_Acid Carboxylic Acid (Hydrolysis Product) center_node->Amide_Bond Aminolysis (pH 7.2-8.5) center_node->Carboxylic_Acid Hydrolysis (competing reaction, faster at high pH)

References

Technical Support Center: NH2-Peg4-DOTA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NH2-Peg4-DOTA. The following sections address common issues encountered during the conjugation and radiolabeling processes.

Frequently Asked Questions (FAQs)

FAQ 1: Why am I experiencing low radiolabeling yield with my DOTA-conjugated molecule?

Low radiolabeling yield is a frequent issue that can be attributed to several factors, primarily suboptimal reaction conditions and the presence of competing metal ion contaminants.

Potential Causes and Troubleshooting Steps:

  • Incorrect pH: The pH of the reaction mixture is critical for efficient chelation. The optimal pH range for labeling DOTA conjugates is typically between 4.0 and 5.0.[1][2][3] At pH values below 4, the kinetics of the reaction slow down significantly.[1][2] Above pH 5, radionuclides can form hydroxide (B78521) species, which are unavailable for chelation.[1][2]

    • Solution: Use a suitable buffer, such as sodium acetate (B1210297), to maintain the pH within the optimal range.[4][5] Verify the pH of your final reaction mixture before incubation.

  • Suboptimal Temperature and Incubation Time: The kinetics of DOTA chelation are often slow and require heating. The ideal temperature and time depend on the specific radionuclide being used.

    • Solution: Optimize the incubation temperature and duration based on the radionuclide. Refer to the table below for recommended starting conditions.

  • Metal Ion Contamination: Trace metal contaminants in the radionuclide solution or buffers can compete with the desired radiometal for the DOTA chelator, drastically reducing the labeling efficiency.[4][6] Common contaminants include Fe³⁺, Cu²⁺, Zn²⁺, and Pb²⁺.[4][7] Even the decay products of some radionuclides, like Cd²⁺ from ¹¹¹In, can act as strong competitors.[1]

    • Solution: Use high-purity water and reagents. Pre-treating buffers with a chelating resin can help remove trace metal ions. If contamination is suspected in the radionuclide stock, purification may be necessary.[8]

  • Low Molar Ratio of Precursor: An insufficient amount of the DOTA-conjugated molecule relative to the radionuclide can lead to incomplete incorporation.

    • Solution: While aiming for high specific activity, ensure there is a sufficient molar excess of the DOTA-peptide to drive the reaction to completion.

Table 1: Recommended Radiolabeling Conditions for DOTA-Peptides

RadionuclideOptimal pH RangeRecommended Temperature (°C)Recommended Time (min)Reference(s)
⁹⁰Y4.0 - 4.58020[1][2]
¹¹¹In4.0 - 4.510030[1][2]
¹⁷⁷Lu4.0 - 4.58020[1][2]
⁶⁸Ga3.5 - 4.085 - 955 - 20[3][5][9]
⁴⁴Sc4.0 - 6.07020[10]
⁶⁴Cu5.537 - 4360 - 90[11][12]

Table 2: Effect of Competing Metal Ions on Radiolabeling Yield

This table illustrates the inhibitory effect of various metal contaminants on the radiochemical yield (RCY) of DOTA complexes. Note that the impact is highly dependent on the molar ratio of the contaminant to the radionuclide.

ContaminantRadionuclideMolar Ratio (Metal:Radionuclide)Observed Effect on RCYReference(s)
Cu²⁺¹⁷⁷Lu20:1RCY drops to nearly 0%[4]
Zn²⁺¹⁷⁷Lu20:1RCY drops below 10%[4]
Pb²⁺¹⁷⁷Lu20:1RCY drops below 10%[4]
Fe³⁺¹⁷⁷Lu20:1RCY drops below 20%[4]
Fe³⁺, Cu²⁺, Zn²⁺⁴⁴Sc-Very strong influence on labeling efficiency[7]
Ca²⁺, Al³⁺⁴⁴ScUp to 400 ppmEffect is irrelevant[7]
Diagram 1: Troubleshooting Low Radiolabeling Yield

The following diagram outlines a logical workflow for diagnosing and resolving issues of low radiolabeling efficiency.

Troubleshooting_Workflow start Low Radiolabeling Yield check_ph Verify Reaction pH (Optimal: 4.0-5.0) start->check_ph check_temp_time Verify Temperature & Incubation Time check_ph->check_temp_time Correct adjust_ph Adjust pH with Acetate Buffer check_ph->adjust_ph Incorrect check_contaminants Investigate Metal Contamination check_temp_time->check_contaminants Correct optimize_conditions Adjust Temp/Time (See Table 1) check_temp_time->optimize_conditions Incorrect check_reagents Assess Reagent Quality (Precursor, Radionuclide) check_contaminants->check_reagents Unlikely purify_reagents Use Metal-Free Buffers & High-Purity Radionuclide check_contaminants->purify_reagents Suspected new_reagents Use Fresh/New Batch of Reagents check_reagents->new_reagents Degraded success Successful Labeling check_reagents->success Good Quality adjust_ph->check_temp_time optimize_conditions->check_contaminants purify_reagents->check_reagents new_reagents->success

Caption: A decision tree for troubleshooting poor this compound labeling yields.

FAQ 2: My DOTA-conjugate shows poor stability after radiolabeling. What could be the cause?

Instability of the final radiolabeled product can manifest as the release of the radiometal from the DOTA cage over time.

Potential Causes and Troubleshooting Steps:

  • Incomplete Chelation: If the labeling reaction did not go to completion, free radionuclide may be present, which can be mistaken for instability.

    • Solution: Ensure optimal labeling conditions (pH, temperature, time) were used to achieve a high radiochemical purity (>95%).[13] Purify the final product using methods like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to remove any unchelated radionuclide.[14][15]

  • Radiolysis: High specific activities can lead to the degradation of the molecule by radiolysis, especially with certain radionuclides.

    • Solution: Add a radical scavenger, such as ascorbic acid or gentisic acid, to the reaction mixture and the final product formulation to minimize radiolysis.[5]

  • Presence of Strong Competing Chelators: If the final formulation contains other chelating agents (e.g., EDTA, DTPA from buffers or other sources), they can slowly strip the radiometal from the DOTA.

    • Solution: Ensure all buffers and vials used for the final product are free from extraneous chelating agents.

Diagram 2: General Experimental Workflow

This diagram illustrates the overall process from conjugation of the this compound linker to a biomolecule, followed by the radiolabeling and quality control steps.

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_radiolabeling Step 2: Radiolabeling cluster_qc Step 3: Quality Control biomolecule Biomolecule (Peptide, Antibody) conjugation Amine Coupling Reaction (e.g., NHS ester) biomolecule->conjugation linker This compound linker->conjugation purify_conjugate Purification of Conjugate (e.g., HPLC) conjugation->purify_conjugate dota_conjugate DOTA-PEG4-Biomolecule purify_conjugate->dota_conjugate labeling_reaction Labeling Reaction (pH 4-5, Heat) dota_conjugate->labeling_reaction radionuclide Radionuclide (e.g., ¹⁷⁷LuCl₃) radionuclide->labeling_reaction labeled_product Radiolabeled Product labeling_reaction->labeled_product qc_check Purity & Stability Check (ITLC, HPLC) labeled_product->qc_check final_product Final Product for Use qc_check->final_product

Caption: Workflow for conjugation, radiolabeling, and quality control.

FAQ 3: How do I perform quality control on my final radiolabeled product?

Proper quality control is essential to ensure the purity and integrity of your radiolabeled this compound conjugate.

Key Quality Control Assays:

  • Radiochemical Purity (RCP): This determines the percentage of the radioactivity that is successfully incorporated into the DOTA-conjugate.

    • Methodology: Instant Thin-Layer Chromatography (ITLC) or Radio-HPLC are commonly used.[4][13][15]

    • ITLC Protocol: A small spot of the reaction mixture is placed on an ITLC strip. The strip is developed in a suitable mobile phase (e.g., 1 mM DTPA solution or a mixture of ammonium (B1175870) acetate and methanol) that separates the labeled conjugate from free radionuclide.[13][15] The distribution of radioactivity on the strip is then measured with a radio-TLC scanner.

    • HPLC Protocol: Radio-HPLC provides a more detailed profile, separating the labeled product from unlabeled precursor, free radionuclide, and any radiolabeled impurities.[15][16] A C18 reverse-phase column with a gradient of acetonitrile (B52724) and water (often with 0.1% TFA) is typically used.[15][17]

  • Stability: The stability of the radiolabeled conjugate should be assessed over time in a relevant buffer (e.g., PBS) or serum.[8][10]

    • Methodology: Incubate the final product at 37°C and take samples at various time points (e.g., 1, 4, 24 hours). Analyze the samples by ITLC or radio-HPLC to determine if the RCP remains high. A stable conjugate should show minimal degradation (<5%) over 24 hours.[8]

Diagram 3: Metal Ion Competition for DOTA

This diagram visualizes the principle of metal ion competition, which is a primary cause of low labeling yields.

Metal_Competition DOTA DOTA-Chelator Labeled_Product Successfully Labeled Product DOTA->Labeled_Product Success Failed_Labeling Contaminant Chelated DOTA->Failed_Labeling Failure Radionuclide Desired Radionuclide (e.g., ¹⁷⁷Lu³⁺) Radionuclide->DOTA Desired Reaction Fe_ion Fe³⁺ Fe_ion->DOTA Competition Zn_ion Zn²⁺ Zn_ion->DOTA Competition Cu_ion Cu²⁺ Cu_ion->DOTA Competition

Caption: Competition between desired radionuclides and contaminant metal ions for the DOTA chelator.

References

DOTA Radiolabeling Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during DOTA radiolabeling experiments.

Troubleshooting Flowchart

This flowchart provides a systematic approach to diagnosing and resolving common issues encountered during DOTA radiolabeling.

DOTA_Troubleshooting start Start: Low Radiochemical Yield (RCY) check_ph 1. Verify Reaction pH start->check_ph ph_ok pH Correct (e.g., 4.0-5.5 for most radiometals) check_ph->ph_ok adjust_ph Adjust pH with high-purity acid/base. Ensure buffer capacity is sufficient. ph_ok->adjust_ph Incorrect check_metals 2. Assess for Metal Contamination ph_ok->check_metals Correct adjust_ph->check_ph metals_ok Metal Contamination Unlikely check_metals->metals_ok metal_remediation Use metal-free reagents & labware. Treat buffers with Chelex 100. Use high-purity water. metals_ok->metal_remediation Likely check_reagents 3. Evaluate Reagent Integrity & Molar Ratio metals_ok->check_reagents Unlikely metal_remediation->check_metals reagents_ok Reagents & Ratio OK check_reagents->reagents_ok reagent_remediation Use fresh, properly stored DOTA-conjugate. Verify concentration of precursor. Optimize chelator-to-antibody/peptide ratio. reagents_ok->reagent_remediation Issue Found check_conditions 4. Review Reaction Conditions reagents_ok->check_conditions OK reagent_remediation->check_reagents conditions_ok Conditions Optimal check_conditions->conditions_ok condition_remediation Optimize temperature and incubation time for the specific radiometal and conjugate. conditions_ok->condition_remediation Suboptimal qc_issues 5. Investigate QC Method conditions_ok->qc_issues Optimal condition_remediation->check_conditions qc_ok QC Method Validated qc_issues->qc_ok qc_remediation Validate TLC/HPLC method. Check for colloid formation (stays at origin in TLC). qc_ok->qc_remediation Issue Found success Successful Radiolabeling qc_ok->success Validated qc_remediation->qc_issues

Fig. 1: Troubleshooting flowchart for DOTA radiolabeling.

Frequently Asked Questions (FAQs)

Section 1: Conjugation of DOTA Chelator

Q1: What is the optimal pH for conjugating p-SCN-Bn-DOTA to an antibody or peptide?

The conjugation of p-SCN-Bn-DOTA to primary amines (like the ε-amine of lysine (B10760008) residues) on antibodies or peptides is most efficient in a basic environment.[1] The recommended pH range is typically 8.5-9.5 .[1] This ensures that the amine groups are deprotonated and act as effective nucleophiles to react with the isothiocyanate group of the DOTA derivative.[1] Commonly used buffers for this step include carbonate-bicarbonate or borate (B1201080) buffers.[1]

Q2: My conjugation reaction failed. What are the likely causes?

Failure at the conjugation stage often points to two main issues: incorrect pH or compromised reagent integrity.[1]

  • Incorrect pH: Ensure your reaction buffer is within the optimal 8.5-9.5 range.[1] Also, verify that the buffer itself does not contain primary amines (e.g., Tris buffer), as these will compete with your antibody or peptide for reaction with the p-SCN-Bn-DOTA.[1]

  • Reagent Degradation: The p-SCN-Bn-DOTA reagent is sensitive to hydrolysis.[1] It should be stored correctly (at -20°C or -80°C) and protected from moisture.[1] It is advisable to prepare the solution of p-SCN-Bn-DOTA in a dry, water-free organic solvent like DMSO immediately before use.[1]

Q3: What is a good starting molar ratio of DOTA-NHS-ester to my peptide or antibody?

For conjugating DOTA-NHS-ester to a peptide, a molar ratio of 1.5-2 equivalents of the DOTA derivative to the peptide is a common starting point. For antibodies, a higher ratio, such as 20-30 equivalents of DOTA to 1 equivalent of the antibody , is often used.[2] The optimal ratio can vary depending on the number of available amine groups on the biomolecule and the desired degree of conjugation. It's important to optimize this ratio to maximize the number of attached chelators without compromising the biological activity of the peptide or antibody.[3]

Section 2: Radiolabeling Reaction

Q4: What is the optimal pH for the radiolabeling step?

The chelation of the radiometal by the DOTA cage is most efficient under acidic conditions.[1] This prevents the formation of radiometal hydroxides, which are unable to be chelated.[1] A pH range of 4.0 to 5.5 is generally considered optimal for many common radiometals used with DOTA.[4][5] For instance, with ⁹⁰Y, ¹¹¹In, and ¹⁷⁷Lu, the optimal kinetics are observed between pH 4.0 and 4.5.[5]

Q5: I have successfully conjugated DOTA to my biomolecule, but the radiolabeling yield is low. What should I check first?

Assuming the DOTA conjugation is successful, low radiolabeling efficiency often points to issues within the chelation reaction itself. The most common culprits are suboptimal pH and the presence of competing metal contaminants.[1] Start by verifying that the pH of your reaction mixture is within the optimal acidic range for chelation (typically 4.0-5.5).[1][5]

Q6: How can I prevent trace metal contamination?

Trace metal ions (e.g., Fe³⁺, Zn²⁺, Cu²⁺) can compete with the radiometal for the DOTA chelator, leading to a significant decrease in radiochemical yield.[1] Proactive prevention is crucial.

  • Use high-purity, metal-free water and reagents for all solutions.[1]

  • Prepare buffers and other solutions in plasticware that has been acid-washed (e.g., with 0.1 M HCl) and thoroughly rinsed with metal-free water.[1]

  • Consider treating your buffers and DOTA-conjugate solutions with a chelating resin, such as Chelex 100, to remove any existing metal contaminants before adding the radionuclide.[1][6]

Q7: What are the typical reaction temperatures and times for DOTA radiolabeling?

Reaction conditions are dependent on the specific radiometal and the DOTA-conjugate.

  • Labeling with ⁹⁰Y and ¹⁷⁷Lu is often complete after 20 minutes at 80°C .[5]

  • For ¹¹¹In , a longer time and higher temperature, such as 30 minutes at 100°C , may be required.[5][7]

  • With ⁶⁸Ga , incubation at 95°C for 5-15 minutes is common.[8]

  • Labeling antibodies with ²²⁵Ac can be performed at a lower temperature of 37°C .[2]

Section 3: Quality Control and Troubleshooting

Q8: How can I determine the radiochemical purity of my product?

Radiochemical purity (RCP) is a critical quality attribute and is typically assessed using chromatographic methods.[1]

  • Instant Thin-Layer Chromatography (iTLC): This is a rapid method for determining RCP. For example, when using a mobile phase of 0.1 M citrate (B86180) buffer at pH 5, the radiolabeled DOTA-peptide will move up the strip, while free radiometal and colloids will remain at the origin.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Radio-HPLC provides a more detailed analysis, separating the radiolabeled product from unreacted radionuclide and other impurities. A common method involves a C18 column with a gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid.[8][10] An RCP of >95% is generally required for clinical applications.[8]

Q9: My radio-TLC shows a spot at the origin. What does this indicate?

A radioactive spot that remains at the origin of the TLC plate often indicates the presence of radiocolloids (e.g., ⁶⁸Ga(OH)₃) or unchelated radiometal that has bound to the stationary phase.[11][12] Radiocolloid formation is more likely to occur at a higher pH (above 5).[13] To confirm, you can use a different mobile phase system. For instance, with a mobile phase of 1 M ammonium (B1175870) acetate (B1210297)/methanol (1:1), radiocolloids will remain at the origin (Rf = 0.0-0.2), while the desired radiolabeled peptide will move up the plate (Rf = 0.8-1.0).[14]

Q10: How should I assess the stability of my radiolabeled DOTA-conjugate?

Stability studies are essential to ensure the radiolabeled compound remains intact over time.[15] A common method involves incubating the final product in phosphate-buffered saline (PBS) or human serum at 37°C.[15] The radiochemical purity is then measured at various time points (e.g., 1, 2, 4, and 24 hours) using radio-TLC or radio-HPLC to check for any degradation or release of the radiometal.[15][16]

Data and Protocols

Table 1: Recommended Reaction Conditions for DOTA Radiolabeling
Parameter⁶⁸Ga⁹⁰Y / ¹⁷⁷Lu¹¹¹In⁴⁴Sc²²⁵Ac
pH 3.5 - 4.5[8][17]4.0 - 4.5[5]4.0 - 4.5[5]4.0 - 6.0[18]~5.5 (Acetate Buffer)[4]
Temperature 95°C[8]80°C[5]100°C[5]70°C[18]37°C[2]
Time 5 - 15 min[8]20 min[5]30 min[5]20 min[18]60 min[2]
Buffer Sodium Acetate[17], HEPES[19]Ammonium Acetate[1]Ammonium Acetate[1]Acetate[18]Sodium Acetate[4]

Experimental Workflow: ⁶⁸Ga Radiolabeling of a DOTA-Peptide

This diagram illustrates a typical workflow for the radiolabeling of a DOTA-conjugated peptide with Gallium-68.

GGG_Workflow cluster_prep Preparation cluster_reaction Radiolabeling Reaction cluster_purification Purification (Optional) cluster_qc Quality Control generator 1. Elute ⁶⁸Ge/⁶⁸Ga Generator with 0.1 M HCl combine 3. Add ⁶⁸Ga Eluate to Reaction Vial generator->combine buffer_prep 2. Prepare Reaction Vial: DOTA-Peptide + Buffer (e.g., Sodium Acetate) buffer_prep->combine incubate 4. Incubate at 95°C for 5-15 minutes combine->incubate cool 5. Cool to Room Temperature incubate->cool condition_spe 6. Condition C18 SPE Cartridge (Ethanol then Water) cool->condition_spe load_spe 7. Load Reaction Mixture condition_spe->load_spe wash_spe 8. Wash with Water (Removes free ⁶⁸Ga) load_spe->wash_spe elute_spe 9. Elute Product (e.g., 50% Ethanol) wash_spe->elute_spe qc_check 10. Perform Radio-TLC/HPLC to determine RCP (>95%) elute_spe->qc_check final_product Final Radiolabeled Product qc_check->final_product

Fig. 2: Workflow for ⁶⁸Ga radiolabeling of a DOTA-peptide.

Detailed Experimental Protocols

Protocol 1: Preparation of Metal-Free Buffers

Objective: To prepare buffers with minimal trace metal contamination to prevent interference with the radiolabeling reaction.

Materials:

  • High-purity water (e.g., 18 MΩ·cm)

  • Trace metal grade buffer components (e.g., sodium acetate, ammonium acetate)

  • Acid-washed plasticware (bottles, beakers, graduated cylinders)

  • Chelex 100 resin

  • 0.1 M HCl (trace metal grade)

  • pH meter

Procedure:

  • Weigh the required amount of the buffer salt (e.g., sodium acetate) and dissolve it in approximately 80% of the final volume of high-purity water in an acid-washed beaker.[20]

  • Add Chelex 100 resin to the buffer solution (approximately 1-2 g per 100 mL).

  • Stir the solution gently for at least 4 hours (or overnight) at room temperature. This allows the resin to chelate and remove divalent and trivalent metal ion contaminants.[20]

  • Carefully decant or filter the buffer solution to separate it from the Chelex 100 resin.[20]

  • Adjust the pH of the buffer to the desired value (e.g., 4.5 for radiolabeling) using high-purity acid (e.g., HCl or acetic acid).[17]

  • Bring the solution to the final volume with high-purity water.

  • Sterile filter the buffer through a 0.22 µm filter into a sterile, acid-washed container for storage.

Protocol 2: ⁶⁸Ga Radiolabeling of a DOTA-Peptide

Objective: To perform the radiolabeling of a DOTA-conjugated peptide with ⁶⁸Ga.

Materials:

  • DOTA-conjugated peptide (5-20 nmol)[8]

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • 1 M Sodium Acetate buffer (pH 4.5, metal-free)[17]

  • Heating block or water bath set to 95°C

  • Sterile, metal-free reaction vial (e.g., Eppendorf tube)

  • C18 Solid Phase Extraction (SPE) cartridge (optional, for purification)

  • Ethanol (B145695) and sterile water for SPE cartridge conditioning and elution

Procedure:

  • In a sterile reaction vial, add 5-20 nmol of the DOTA-conjugated peptide.[8]

  • Add an appropriate volume of 1 M sodium acetate buffer to the vial to achieve a final reaction pH of 3.5-4.5 after the addition of the ⁶⁸Ga eluate.[8][17]

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain the ⁶⁸GaCl₃ eluate (typically 200-1000 MBq).[8]

  • Immediately add the ⁶⁸GaCl₃ eluate to the reaction vial containing the peptide and buffer.

  • Gently mix the solution and incubate at 95°C for 5-15 minutes.[8]

  • After incubation, allow the vial to cool to room temperature.[7]

  • Purification (Optional but Recommended): a. Condition a C18 SPE cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.[8] b. Load the reaction mixture onto the conditioned cartridge. c. Wash the cartridge with 5-10 mL of sterile water to remove any unreacted ⁶⁸Ga.[8] d. Elute the radiolabeled peptide with a small volume (0.5-1 mL) of 50% ethanol in sterile water into a sterile product vial.[8]

  • The final product is now ready for quality control.

Protocol 3: Quality Control using Radio-TLC

Objective: To rapidly determine the radiochemical purity of the ⁶⁸Ga-labeled DOTA-peptide.

Materials:

  • iTLC strips (silica gel)

  • Developing chamber

  • Mobile Phase A: 0.1 M Citrate Buffer, pH 5 (for separating labeled peptide from free ⁶⁸Ga)[9]

  • Mobile Phase B: 1 M Ammonium Acetate / Methanol (1:1 v/v) (for detecting colloids)[14]

  • Radio-TLC scanner or gamma counter

Procedure:

  • Prepare two iTLC strips.

  • Spot a small amount (~1-2 µL) of the final radiolabeled product near the bottom of each strip.

  • Place one strip in a developing chamber containing Mobile Phase A and the other in a chamber with Mobile Phase B.

  • Allow the mobile phase to travel up the strip until it is close to the top.

  • Remove the strips and allow them to dry.

  • Analyze the distribution of radioactivity on the strips using a radio-TLC scanner.

  • Interpretation:

    • Strip 1 (Mobile Phase A): Free ⁶⁸Ga will remain at the origin (Rf = 0.0-0.1), while the ⁶⁸Ga-DOTA-peptide will move with the solvent front (Rf = 0.8-1.0).[14]

    • Strip 2 (Mobile Phase B): ⁶⁸Ga-colloids will remain at the origin (Rf = 0.0-0.2), and the ⁶⁸Ga-DOTA-peptide will move with the solvent front (Rf = 0.8-1.0).[14]

  • Calculate the radiochemical purity (RCP) as follows:

    • RCP (%) = [Activity of the product peak / (Total activity on the strip)] x 100

References

Technical Support Center: NH2-PEG4-DOTA Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NH2-PEG4-DOTA conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a specific focus on preventing and addressing conjugate aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional chelator. It features a primary amine group (-NH2) for conjugation to biomolecules, a four-unit polyethylene (B3416737) glycol (PEG4) spacer, and a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle. The DOTA moiety is capable of strongly chelating various metal ions. This structure makes it highly valuable in the development of targeted therapeutics and imaging agents. The PEG4 linker enhances solubility and reduces steric hindrance during conjugation. Its primary applications are in creating radionuclide drug conjugates (RDCs) for targeted radiotherapy and developing contrast agents for medical imaging techniques like PET and SPECT.

Q2: What are the main causes of aggregation of this compound conjugates?

A2: Aggregation of this compound conjugates can be triggered by several factors throughout the synthesis, purification, and storage processes. Key causes include:

  • Hydrophobic Interactions: The molecules being conjugated to this compound (e.g., peptides, antibodies) may have exposed hydrophobic regions that can interact and lead to aggregation.

  • High Conjugate Concentration: At high concentrations, the probability of intermolecular interactions and aggregation increases significantly.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can influence the charge and conformation of the conjugate, potentially leading to aggregation if not optimized. Aggregation is more likely to occur if the pH is close to the isoelectric point (pI) of the biomolecule.

  • Inefficient Purification: Residual unconjugated biomolecules, excess chelator, or byproducts from the conjugation reaction can contribute to instability and aggregation of the final product.

  • Improper Storage: Freeze-thaw cycles, exposure to light, or storage at inappropriate temperatures can denature the conjugated biomolecule and induce aggregation.

Troubleshooting Guide: Preventing and Resolving Aggregation

This guide addresses specific issues you might encounter with this compound conjugate aggregation.

Problem 1: Visible precipitation or turbidity is observed after conjugation.

  • Possible Cause: The conjugate has aggregated and precipitated out of solution. This could be due to high concentration, suboptimal buffer conditions, or inherent properties of the conjugated biomolecule.

  • Troubleshooting Steps:

    • Optimize Conjugation Conditions: Systematically vary the pH, molar ratio of reactants, and coupling agents. A Design of Experiments (DOE) approach can be efficient in identifying optimal conditions.[1]

    • Adjust Buffer: Ensure the buffer pH is at least 1-2 units away from the isoelectric point (pI) of the biomolecule. Consider using a buffer with higher ionic strength to minimize electrostatic interactions.

    • Lower Concentration: Perform the conjugation reaction at a lower concentration of the biomolecule.

    • Solubilizing Excipients: Consider the addition of biocompatible excipients such as arginine or polysorbates to the buffer to increase the solubility of the conjugate.

Problem 2: Size Exclusion Chromatography (SEC) analysis shows the presence of high molecular weight species.

  • Possible Cause: Soluble aggregates have formed. These may not be visible to the naked eye but can be detected by analytical techniques.

  • Troubleshooting Steps:

    • Review Conjugation Chemistry: Ensure that the conjugation chemistry is specific and well-controlled to avoid cross-linking between biomolecules.

    • Optimize Purification: Refine the purification protocol (e.g., HPLC, dialysis) to effectively remove aggregates. It may be necessary to use a different type of chromatography resin or adjust the gradient.

    • Formulation Development: Investigate different formulation buffers to identify one that minimizes aggregate formation over time. Key parameters to screen are pH, buffer species, ionic strength, and the addition of stabilizers.

Problem 3: Dynamic Light Scattering (DLS) analysis indicates a large particle size and high polydispersity.

  • Possible Cause: The sample contains a heterogeneous mixture of monomers, dimers, and larger aggregates. DLS is very sensitive to the presence of even small amounts of large aggregates.[2]

  • Troubleshooting Steps:

    • Filtration: Filter the sample through a 0.22 µm syringe filter to remove large, insoluble aggregates before DLS analysis.

    • Optimize Storage Conditions: Evaluate the stability of the conjugate at different temperatures (e.g., 4°C vs. -20°C vs. -80°C) and in different storage buffers. Avoid repeated freeze-thaw cycles.

    • Characterize Aggregates: Use complementary techniques such as analytical ultracentrifugation (AUC) to get a more detailed picture of the aggregate species present.

Data Presentation

The following table provides illustrative data on the effect of pH and conjugate concentration on the aggregation of a hypothetical peptide-NH2-PEG4-DOTA conjugate, as measured by Size Exclusion Chromatography (SEC).

Condition pH Concentration (mg/mL) Monomer (%) Dimer (%) High Molecular Weight Aggregates (%)
15.5198.51.00.5
27.4195.23.51.3
38.5192.15.82.1
47.4588.78.13.2
57.41075.415.98.7

Note: This data is for illustrative purposes to demonstrate expected trends. Actual results will vary depending on the specific biomolecule and experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Peptide

This protocol describes a general method for conjugating this compound to the N-terminus of a peptide synthesized on a solid support.

  • Peptide Synthesis: Synthesize the peptide sequence on a suitable resin (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Fmoc Deprotection: Remove the final N-terminal Fmoc protecting group using a solution of 20% piperidine (B6355638) in DMF.

  • Activation of this compound: In a separate reaction vessel, dissolve this compound (with protected carboxyl groups on the DOTA moiety, e.g., DOTA(tBu)3) and an activating agent (e.g., HBTU/HOBt) in DMF. Add a base such as DIPEA to initiate the activation.

  • Conjugation: Add the activated this compound solution to the resin-bound peptide. Allow the reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol (B129727) to remove excess reagents.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the conjugate from the resin and remove the protecting groups from the DOTA chelator.

  • Purification: Purify the crude conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical HPLC.

Protocol 2: Analytical Size Exclusion Chromatography (SEC) for Aggregate Analysis

This protocol outlines a general method for detecting and quantifying aggregates in a sample of this compound conjugate.

  • System Preparation: Use an HPLC system with a UV detector. The mobile phase should be a buffer that minimizes non-specific interactions with the column, typically a phosphate (B84403) buffer with a neutral pH and a salt concentration of around 150 mM NaCl.[3]

  • Column: Select a size exclusion column with a pore size appropriate for the size of your conjugate.

  • Sample Preparation: Dilute the conjugate sample in the mobile phase to a concentration within the linear range of the detector. Filter the sample through a 0.22 µm filter.

  • Injection: Inject a known volume of the sample onto the column.

  • Elution: Elute the sample isocratically. Larger molecules (aggregates) will elute first, followed by the monomer, and then any smaller fragments.

  • Data Analysis: Integrate the peaks in the chromatogram. The percentage of monomer, dimer, and higher-order aggregates can be calculated from the peak areas.

Visualizations

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_purification Purification and Characterization cluster_analysis Aggregate Analysis peptide_synthesis Solid-Phase Peptide Synthesis fmoc_deprotection N-terminal Fmoc Deprotection peptide_synthesis->fmoc_deprotection conjugation Conjugation to Resin-Bound Peptide fmoc_deprotection->conjugation dota_activation Activation of this compound(tBu)3 dota_activation->conjugation cleavage Cleavage from Resin & Deprotection conjugation->cleavage rp_hplc RP-HPLC Purification cleavage->rp_hplc characterization Mass Spec & Analytical HPLC rp_hplc->characterization lyophilization Lyophilization characterization->lyophilization sec Size Exclusion Chromatography (SEC) lyophilization->sec dls Dynamic Light Scattering (DLS) lyophilization->dls

Caption: Workflow for the synthesis, purification, and analysis of this compound conjugates.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Aggregation Observed? conc High Concentration start->conc buffer Suboptimal Buffer (pH, Ionic Strength) start->buffer purification Inefficient Purification start->purification storage Improper Storage start->storage optimize_conc Lower Concentration conc->optimize_conc optimize_buffer Adjust pH & Ionic Strength buffer->optimize_buffer optimize_purification Refine Purification Protocol purification->optimize_purification optimize_storage Optimize Storage Conditions storage->optimize_storage

Caption: Logical workflow for troubleshooting aggregation of this compound conjugates.

References

temperature optimization for DOTA chelation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DOTA chelation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for DOTA chelation?

The optimal temperature for DOTA chelation is highly dependent on the radiometal being used. While some radiometals can be chelated at room temperature, others require elevated temperatures to achieve efficient and stable complexation. For instance, raising the reaction temperature from 25°C to 37°C can significantly increase the chelation rate for Yttrium-90 (⁹⁰Y).[1][2] However, for other radiometals like Scandium-44 (B1211369) (⁴⁴Sc), temperatures between 70–95°C for at least 30 minutes are often required, which may not be suitable for temperature-sensitive biomolecules like antibodies.[3] It is crucial to consult literature specific to the radiometal of interest to determine the optimal temperature.

Q2: How does pH affect DOTA chelation efficiency?

pH is a critical factor in DOTA chelation. The overall process involves two distinct steps, each with a different optimal pH. The conjugation of DOTA to a biomolecule, often via an NHS ester, requires a basic environment (pH 8.5-9.5) to ensure the primary amine on the biomolecule is deprotonated and nucleophilic.[4] In contrast, the subsequent radiolabeling step, where the DOTA cage chelates the radiometal, is most efficient under acidic conditions (typically pH 4.0-5.5).[4] This acidic environment prevents the formation of radiometal hydroxides, which are unable to be chelated.[4] Failing to adjust the pH between these two steps is a common reason for low yields.[4]

Q3: What are the common causes of low radiolabeling yield with DOTA conjugates?

Low radiolabeling yield can typically be traced back to one of four main areas:

  • Suboptimal Reaction Conditions: Incorrect pH and temperature are primary culprits.[4]

  • Presence of Competing Metal Contaminants: Trace metal impurities in buffers or on equipment can compete with the radiometal for chelation by DOTA.[4]

  • Incorrect Molar Ratios: An inappropriate molar excess of the DOTA-NHS ester over the antibody or peptide during conjugation can lead to poor yields.[5]

  • Compromised Reagent Integrity: DOTA-NHS esters are susceptible to hydrolysis and should be stored properly at -20°C or -80°C.[4]

Q4: Can I perform DOTA chelation at room temperature?

While elevated temperatures are often recommended to improve kinetics, room temperature chelation is possible for some radiometals. For example, near-quantitative complexation of Copper-64 (⁶⁴Cu) with certain DOTA derivatives can be achieved at room temperature within 5 minutes.[6][7] However, for many other radiometals, heating is necessary to overcome the slow complexation kinetics of DOTA.[3][8]

Troubleshooting Guides

Issue 1: Low or Failed Radiolabeling Yield

This guide will help you systematically troubleshoot the potential causes of low radiolabeling efficiency.

Low_Radiolabeling_Yield cluster_pH pH Troubleshooting cluster_metal Metal Contamination Troubleshooting start Start: Low Radiolabeling Yield check_pH Verify Reaction pH start->check_pH check_metal Assess Metal Contamination check_pH->check_metal pH is optimal pH_conjugation Conjugation pH (8.5-9.5)? check_pH->pH_conjugation check_reagents Evaluate Reagent Integrity check_metal->check_reagents No contamination metal_source Using metal-free water/reagents? check_metal->metal_source check_conjugation Confirm Successful Conjugation check_reagents->check_conjugation Reagents are valid solution Problem Resolved check_conjugation->solution Conjugation successful pH_labeling Labeling pH (4.0-5.5)? pH_conjugation->pH_labeling Yes adjust_pH Adjust pH and rerun experiment pH_conjugation->adjust_pH No pH_labeling->check_metal Yes pH_labeling->adjust_pH No adjust_pH->solution metal_source->check_reagents Yes acid_wash Acid-wash plasticware and use Chelex 100 metal_source->acid_wash No acid_wash->solution

Caption: Troubleshooting workflow for low radiolabeling yield.

  • Verify Reaction pH : As a primary step, confirm that the pH for both the conjugation and radiolabeling steps are within their optimal ranges.[4] Use a calibrated pH meter for accurate measurements.

  • Assess Metal Contamination : If pH is correct, evaluate the possibility of trace metal contamination. Use high-purity, metal-free water and reagents.[4] It is also recommended to use acid-washed plasticware and to treat buffers with a chelating resin like Chelex 100.[4]

  • Evaluate Reagent Integrity : Check the expiration date and storage conditions of your DOTA-NHS ester.[4] Hydrolysis can occur if not stored correctly.

  • Confirm Successful Conjugation : If the above factors are ruled out, verify that the DOTA chelator was successfully conjugated to your biomolecule using appropriate analytical techniques.

Issue 2: Temperature-Sensitive Biomolecule Degradation

When working with temperature-sensitive materials like antibodies, high-temperature chelation can be problematic.[3]

Temp_Sensitive_Degradation start Start: Biomolecule Degradation lower_temp Lower Reaction Temperature start->lower_temp increase_time Increase Reaction Time lower_temp->increase_time Yield decreases solution Problem Resolved lower_temp->solution Degradation resolved optimize_pH Optimize pH for Lower Temperature increase_time->optimize_pH alternative_chelator Consider Alternative Chelator optimize_pH->alternative_chelator Yield still low alternative_chelator->solution

Caption: Troubleshooting biomolecule degradation during chelation.

  • Lower Reaction Temperature : The most direct approach is to reduce the incubation temperature. For some systems, even a modest increase from 25°C to 37°C can improve chelation rates without causing significant degradation.[1][2]

  • Increase Reaction Time : Lowering the temperature will slow down the reaction kinetics. Compensate for this by increasing the incubation time.

  • Optimize pH for Lower Temperature : Fine-tuning the pH within the optimal range (4.0-5.5) can help maximize the chelation efficiency at a lower temperature.

  • Consider Alternative Chelators : If temperature sensitivity remains a significant issue, explore alternative chelators that exhibit faster complexation kinetics at room temperature.[3]

Data Presentation

Table 1: Recommended Temperatures for DOTA Chelation with Various Radiometals
RadiometalRecommended Temperature (°C)Typical Reaction TimeNotes
Yttrium-90 (⁹⁰Y)3730 minRaising the temperature from 25°C to 37°C significantly increases the chelation rate.[1][2]
Indium-111 (¹¹¹In)10030 minHigh temperatures are often used to accelerate the reaction.[8]
Lutetium-177 (¹⁷⁷Lu)8020 minCompleted labeling is observed at this temperature and time.[8]
Scandium-44 (⁴⁴Sc)70 - 95≥ 30 minHigh temperatures are required due to slow complexation kinetics, which can be incompatible with temperature-sensitive biologics.[3]
Copper-64 (⁶⁴Cu)Room Temperature - 4015 min - 1.5 hFast labeling can be achieved at room temperature.[9]
Table 2: pH Optimization for DOTA Procedures
Experimental StepProcessOptimal pH RangeBuffer Suggestions
1DOTA-NHS Ester Conjugation8.5 - 9.5Carbonate-bicarbonate, Borate
2Radiolabeling (Chelation)4.0 - 5.5Ammonium (B1175870) acetate (B1210297), Sodium acetate

Experimental Protocols

Protocol 1: General DOTA-NHS Ester Conjugation to an Antibody

This protocol outlines the general steps for conjugating a DOTA-NHS ester to an antibody.

DOTA_Conjugation_Workflow start Start: Antibody Solution buffer_exchange 1. Buffer Exchange (Amine-free buffer, pH 8.5-9.5) start->buffer_exchange conc_adjust 2. Adjust Antibody Concentration (2-10 mg/mL) buffer_exchange->conc_adjust dota_addition 3. Add DOTA-NHS Ester (10- to 50-fold molar excess) conc_adjust->dota_addition incubation 4. Incubate (1-2h at RT or 1h at 37°C) dota_addition->incubation quenching 5. Quench Reaction (50-100 mM Glycine (B1666218) or Tris) incubation->quenching purification 6. Purify Conjugate (Size Exclusion Chromatography) quenching->purification end End: Purified DOTA-Antibody Conjugate purification->end

Caption: Experimental workflow for DOTA-NHS ester conjugation.

  • Buffer Exchange : Ensure the antibody is in an amine-free buffer (e.g., phosphate-buffered saline). Buffers containing primary amines like Tris will compete with the antibody for reaction with the DOTA-NHS ester.[4] Adjust the pH to 8.5-9.5.

  • Concentration Adjustment : Adjust the antibody concentration to 2-10 mg/mL. Higher concentrations can improve conjugation efficiency.[5]

  • DOTA-NHS Ester Addition : Prepare a stock solution of the DOTA-NHS ester in an anhydrous organic solvent like DMSO or DMF. Add a 10- to 50-fold molar excess of the DOTA-NHS ester to the antibody solution while gently vortexing.[5]

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or 1 hour at 37°C.[5]

  • Quenching : Stop the reaction by adding a quenching buffer (e.g., 50-100 mM glycine or Tris) to hydrolyze any remaining reactive NHS esters. Incubate for an additional 30-60 minutes at room temperature.[5]

  • Purification : Remove excess DOTA and quenching buffer components by size exclusion chromatography (e.g., PD-10 desalting column).

Protocol 2: General Radiolabeling of a DOTA-Conjugate

This protocol provides a general procedure for radiolabeling a DOTA-conjugated biomolecule.

  • pH Adjustment : Adjust the pH of the purified DOTA-conjugate solution to the optimal range for the specific radiometal (typically 4.0-5.5) using a suitable buffer like ammonium acetate or sodium acetate.[4]

  • Radiometal Addition : Add the radiometal solution to the DOTA-conjugate. The exact amount will depend on the desired specific activity.

  • Incubation : Incubate the reaction mixture at the optimal temperature and for the recommended duration for the chosen radiometal (see Table 1).

  • Quality Control : After incubation, determine the radiolabeling efficiency using an appropriate method such as radio-TLC or radio-HPLC.

  • Purification (if necessary) : If the radiolabeling efficiency is not quantitative, purify the radiolabeled conjugate from free radiometal using size exclusion chromatography.

References

Technical Support Center: Purification of NH2-Peg4-dota

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing metal contaminants from NH2-Peg4-dota. Metal impurities can significantly interfere with subsequent applications, particularly radiolabeling, by competing with the desired radionuclide for chelation by the DOTA macrocycle. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the purity of your DOTA-conjugated molecules.

Troubleshooting Guide

Low radiolabeling yields or inconsistent results with this compound are often traced back to metal contamination. This section provides a systematic approach to identifying and resolving these issues.

Problem: Low Radiolabeling Efficiency

Potential CauseRecommended Action
Metal Contamination in Buffers or Reagents Use high-purity, metal-free water and reagents for all solutions.[1] Prepare buffers in acid-washed plasticware (e.g., rinsed with 0.1 M HCl) to remove any trace metals.[1] Consider treating all buffers and stock solutions with a chelating resin like Chelex 100 prior to use.[1]
Competition from Metal Ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺, Pb²⁺) The DOTA chelator has a high affinity for various metal ions, which can compete with the intended radiometal.[2][3] Purification of the this compound conjugate using a chelating resin is crucial to remove these competing metals before radiolabeling.
Incorrect pH for Radiolabeling The chelation of radiometals by DOTA is most efficient under acidic conditions, which helps prevent the formation of metal hydroxides that cannot be chelated.[1] Ensure the pH of the reaction mixture is optimized for the specific radiometal being used.
Compromised Integrity of this compound Improper storage or handling can lead to degradation of the molecule. Store the product according to the manufacturer's instructions, typically at -20°C or -80°C.[1]

Problem: Inconsistent Batch-to-Batch Radiolabeling Results

Potential CauseRecommended Action
Variability in Metal Contamination Levels The concentration of metal impurities can differ between batches of reagents or even within the same batch over time.[4] Implement a standard purification step for this compound using a chelating resin for every batch before radiolabeling to ensure consistency.
Incomplete Removal of Metal Contaminants The efficiency of the purification method may not be sufficient. Optimize the purification protocol by adjusting the amount of chelating resin, incubation time, or by using a column chromatography setup for more thorough removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common metal contaminants that interfere with DOTA radiolabeling?

A1: Divalent and trivalent metal ions are the most common culprits. Studies have shown that ions such as copper (Cu²⁺), iron (Fe³⁺), zinc (Zn²⁺), and lead (Pb²⁺) have a high affinity for DOTA and can significantly reduce radiolabeling yields by competing with the desired radionuclide.[2][3]

Q2: Why is it critical to remove metal contaminants before radiolabeling this compound?

A2: The DOTA macrocycle is a powerful chelator that binds to a wide range of metal ions, not just the intended radiometal. If contaminating metals are present, they will occupy the DOTA binding sites, leaving fewer sites available for the radionuclide. This leads to lower specific activity and can compromise the quality and efficacy of the final radiolabeled product.[2][4]

Q3: What is Chelex 100 resin and how does it work?

A3: Chelex 100 is a chelating ion exchange resin composed of styrene-divinylbenzene copolymers with paired iminodiacetate (B1231623) ions.[5][6] These iminodiacetate groups act as powerful chelating agents that bind polyvalent metal ions with high selectivity.[5] The resin has a particularly strong affinity for divalent and transition metal ions over monovalent ions, making it highly effective at scavenging metal contaminants from solutions without significantly altering the concentration of other non-metallic ions.[5][7]

Q4: Can I reuse Chelex 100 resin?

A4: While it is technically possible to regenerate Chelex 100 resin, for applications requiring high purity, such as preparing samples for radiolabeling, it is generally recommended to use fresh resin for each purification to avoid any risk of cross-contamination.

Q5: Are there any alternatives to Chelex 100 for removing metal contaminants?

A5: Other chelating resins with different functional groups are available. Additionally, techniques like immobilized metal affinity chromatography (IMAC) can be used to separate molecules with an affinity for metal ions.[8][9] However, for the straightforward removal of trace metal contaminants from a solution containing a DOTA-peptide, Chelex 100 is a widely used and effective option.

Quantitative Data: Chelex 100 Performance

The efficiency of metal removal by Chelex 100 is dependent on factors such as pH, contact time, and the concentration of competing ions. The following table summarizes the binding capacity and selectivity of Chelex 100 for common metal contaminants.

Metal IonBinding Capacity (approximate)Selectivity Factor (relative to Zn²⁺)Selectivity Order in Aqueous Solution (pH 4)
Cu²⁺ High126Hg²⁺ > Cu²⁺ > Pb²⁺ >>> Ni²⁺ > Zn²⁺ > Cd²⁺ > Co²⁺ > Fe²⁺ > Mn²⁺ > Ca²⁺ >>> Na⁺
Fe³⁺/Fe²⁺ Moderate0.130 (for Fe²⁺)(Selectivity for Fe³⁺ is also high)
Zn²⁺ Moderate1.00
Pb²⁺ High3.88
Data compiled from Bio-Rad technical literature.[10] The general binding capacity for heavy metal ions is approximately 0.6 meq/g.[11]

Experimental Protocols

Protocol 1: Batch Method for Removing Metal Contaminants from this compound Solution

This protocol is suitable for small-scale purification of a prepared this compound solution.

Materials:

  • This compound solution

  • Chelex 100 resin, biotechnology grade

  • Metal-free water (e.g., Milli-Q or equivalent)

  • Acid-washed, metal-free centrifuge tubes

  • Adjustable micropipettes with metal-free tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a 10% (w/v) Chelex 100 slurry: Weigh out 1 g of Chelex 100 resin and add it to 10 mL of metal-free water in a metal-free tube. Mix well by vortexing to create a uniform suspension.

  • Add Chelex 100 slurry to the peptide solution: In a clean, acid-washed centrifuge tube, add the this compound solution. Add a sufficient volume of the 10% Chelex 100 slurry to achieve a final resin concentration of approximately 5% (e.g., add 0.5 mL of 10% slurry to 0.5 mL of peptide solution).

  • Incubate: Gently vortex the mixture and incubate at room temperature for at least 30 minutes with occasional mixing. For highly contaminated samples, the incubation time can be extended to 1-2 hours.

  • Pellet the resin: Centrifuge the tube at 10,000 x g for 5 minutes to pellet the Chelex 100 resin.

  • Collect the purified solution: Carefully aspirate the supernatant containing the purified this compound, being cautious not to disturb the resin pellet.

  • Repeat (Optional): For samples with high levels of metal contamination, the purification step can be repeated with fresh Chelex 100 resin to ensure complete removal.

Protocol 2: Column Chromatography for Metal Contaminant Removal

This method is recommended for larger sample volumes or when a more thorough purification is required.

Materials:

  • This compound solution

  • Chelex 100 resin, biotechnology grade

  • Small chromatography column (e.g., Poly-Prep column)

  • Metal-free water

  • Acid-washed, metal-free collection tubes

Procedure:

  • Prepare the Chelex 100 column:

    • Prepare a slurry of Chelex 100 resin in metal-free water (approximately 50% v/v).

    • Pour the slurry into the chromatography column and allow the resin to settle, creating a packed bed. Let the excess water drain through.

    • Wash the column with 5-10 column volumes of metal-free water to remove any preservatives and fine particles.

  • Equilibrate the column: Pass 3-5 column volumes of the same buffer in which the this compound is dissolved through the column. This step is crucial if the peptide is in a buffered solution.

  • Load the sample: Carefully load the this compound solution onto the top of the resin bed. Allow the sample to enter the resin bed completely.

  • Collect the purified product: The purified this compound will pass through the column as the metal contaminants are bound by the Chelex 100 resin. Begin collecting the eluate in a clean, metal-free collection tube as soon as the sample is loaded.

  • Wash the column: After the sample has passed through, wash the column with 2-3 column volumes of the equilibration buffer to ensure complete recovery of the peptide. Collect this wash fraction along with the initial eluate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_result Result start Start: Contaminated This compound Solution mix Mix Peptide Solution with Chelex 100 Slurry start->mix prep_chelex Prepare 10% Chelex 100 Slurry prep_chelex->mix incubate Incubate at Room Temperature mix->incubate centrifuge Centrifuge to Pellet Resin incubate->centrifuge collect Collect Supernatant centrifuge->collect waste Waste: Metal-Bound Chelex 100 Resin centrifuge->waste end End: Purified This compound collect->end logical_relationship cluster_problem Problem cluster_mechanism Mechanism of Interference cluster_consequence Consequence cluster_solution Solution metal_contaminants Presence of Metal Contaminants (Cu²⁺, Fe³⁺, Zn²⁺, Pb²⁺) competition Competition for DOTA Chelation Sites metal_contaminants->competition low_yield Low Radiolabeling Yield competition->low_yield low_sa Reduced Specific Activity competition->low_sa purification Purification with Chelex 100 Resin purification->metal_contaminants

References

Technical Support Center: Purification of NH2-PEG4-DOTA Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of NH2-PEG4-DOTA conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound conjugates?

A1: The most prevalent and effective methods for purifying this compound conjugates are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC), and Ion-Exchange Chromatography (IEX).[1][2][] RP-HPLC is widely used for its high-resolution separation based on hydrophobicity.[] SEC is effective for removing unreacted PEG and other small molecule impurities by separating molecules based on their size.[][4] IEX separates molecules based on their charge and can be useful for purifying conjugates where the PEGylation alters the overall charge of the molecule.[1][]

Q2: What are the main challenges in purifying PEGylated conjugates like this compound?

A2: The primary challenges stem from the properties of the PEG chain. These include:

  • Heterogeneity: The PEGylation reaction can result in a mixture of molecules with varying numbers of PEG chains attached (e.g., mono-, di-, multi-PEGylated species) and positional isomers.[2]

  • Increased Hydrodynamic Size: The PEG chain significantly increases the size of the conjugate, which can affect its interaction with chromatography media.[4]

  • Charge Shielding: The PEG chain can mask the charges on the surface of the conjugated molecule, reducing the effectiveness of ion-exchange chromatography.[1][4]

  • Broad Peaks in RP-HPLC: The dispersity of the PEG chain itself can lead to broader peaks in RP-HPLC, making it difficult to achieve sharp separations.[5]

  • Removal of Unreacted Reagents: Efficient removal of excess unreacted this compound and other coupling agents is crucial.

Q3: How can I assess the purity of my this compound conjugate after purification?

A3: A combination of analytical techniques is recommended for comprehensive purity assessment. These include:

  • Analytical RP-HPLC: To determine the percentage of the main product and identify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and identify different PEGylated species.[6]

  • Size-Exclusion Chromatography (SEC): To detect the presence of aggregates or fragments.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the conjugate.[8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Broad, poorly resolved peaks in RP-HPLC Polydispersity of the PEG chain.[5]Use a shallower gradient during elution to improve separation. Consider using a column with a different stationary phase (e.g., C8 instead of C18) or a different ion-pairing agent.
Secondary interactions with the column.Increase the column temperature to reduce secondary interactions and sharpen peaks.[9]
Co-elution of unreacted peptide/protein and the conjugate Similar hydrophobicity.Optimize the RP-HPLC gradient. If separation is still poor, consider using a complementary technique like SEC or IEX.
Presence of high molecular weight species (aggregates) in the final product The conjugate is prone to aggregation.Use SEC as a polishing step after RP-HPLC. Optimize buffer conditions (pH, ionic strength) to minimize aggregation.
Incomplete removal of unreacted this compound Inefficient purification method.SEC is highly effective for removing smaller molecules like unreacted PEG-DOTA.[][4] Perform multiple purification cycles if necessary.
Low recovery of the final product Adsorption to the chromatography column.Pre-condition the column with a blank injection or a solution of a blocking agent. Adjust the mobile phase composition to reduce non-specific binding.
Instability of the conjugate.Ensure the pH and temperature of the purification buffers are within the stability range of the conjugate. Work quickly and keep samples on ice.
Metal contamination in the final DOTA conjugate Trace metal ions competing with the desired radiometal.Pre-treat buffers and the conjugate with a chelating agent like EDTA to remove contaminating metal ions.[8]

Experimental Protocols

General Workflow for Purification

The following diagram illustrates a typical workflow for the purification of this compound conjugates.

Purification Workflow General Purification Workflow for this compound Conjugates cluster_0 Crude Product cluster_1 Primary Purification cluster_2 Polishing Step (Optional) cluster_3 Final Product Crude Crude Conjugation Mixture RP_HPLC Reversed-Phase HPLC (RP-HPLC) Crude->RP_HPLC Initial Separation SEC Size-Exclusion Chromatography (SEC) RP_HPLC->SEC Aggregate & Impurity Removal Pure_Product Purified this compound Conjugate RP_HPLC->Pure_Product If SEC is not required SEC->Pure_Product

Caption: A general workflow for the purification of this compound conjugates.

Detailed Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol provides a starting point for the purification of this compound conjugates. Optimization will be required based on the specific properties of the conjugate.

  • Column Selection: A C18 column is a common starting point for peptide and protein separations.[10]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A linear gradient is typically used. For example, a gradient from 5% to 65% Mobile Phase B over 60 minutes.[9] The steepness of the gradient can be adjusted to improve resolution.

  • Sample Preparation: Dissolve the crude conjugate in Mobile Phase A or a compatible solvent. Filter the sample through a 0.22 µm filter before injection.

  • Detection: Monitor the elution profile using a UV detector, typically at 214 nm and 280 nm for peptides and proteins.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis of Fractions: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm purity and identity.

Quantitative Data Summary

The following table summarizes typical performance characteristics of different purification methods.

Purification Method Principle of Separation Typical Purity Achieved Advantages Disadvantages
Reversed-Phase HPLC (RP-HPLC) Hydrophobicity>95%High resolution, well-established for peptides and proteins.[]Can lead to broad peaks for PEGylated molecules,[5] potential for product denaturation.
Size-Exclusion Chromatography (SEC) Molecular SizeVariable (depends on input)Effective for removing aggregates and small molecule impurities,[] gentle conditions.Lower resolution for molecules of similar size,[4] limited loading capacity.
Ion-Exchange Chromatography (IEX) ChargeVariable (depends on conjugate)Can separate based on charge differences.[1]PEG chains can shield charges, reducing effectiveness,[1][4] sensitive to buffer conditions.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues during the purification of this compound conjugates.

Troubleshooting Logic Troubleshooting Purification of this compound Conjugates cluster_start Start cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_outcome Expected Outcome Start Purification Issue Identified Problem What is the main issue? Start->Problem Solution1 Optimize RP-HPLC Gradient (shallower gradient, different solvent) Problem->Solution1 Poor Resolution / Broad Peaks Solution2 Use SEC as a Polishing Step Problem->Solution2 Aggregates Present Solution3 Optimize Buffer Conditions (pH, ionic strength) Problem->Solution3 Low Recovery Solution4 Pre-treat with EDTA Problem->Solution4 Metal Contamination Outcome Improved Purity and Recovery Solution1->Outcome Solution2->Outcome Solution3->Outcome Solution4->Outcome

Caption: A decision-making flowchart for troubleshooting common purification problems.

References

Technical Support Center: Optimizing NH2-Peg4-dota Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NH2-Peg4-dota radiopharmaceuticals. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the specific activity and overall success of your radiolabeling experiments.

Troubleshooting Guide

This section addresses common issues encountered during the radiolabeling of this compound conjugates.

Question: Why is my radiochemical yield (RCY) or radiochemical purity (RCP) consistently low?

Answer: Low RCY or RCP is a frequent challenge that can arise from several factors. A systematic evaluation of the following parameters is crucial:

  • Incorrect pH: The pH of the reaction mixture is critical for efficient radiolabeling of DOTA chelators. The optimal pH range is typically between 3.5 and 5.5 for many common radionuclides.[1][2] A pH outside this range can lead to the formation of undesirable radionuclide species, such as colloids at a higher pH, which will not be incorporated into the DOTA chelator.[2]

  • Suboptimal Temperature and Incubation Time: The kinetics of the labeling reaction are temperature-dependent. Insufficient heating or a short incubation time can result in incomplete chelation. The optimal temperature and time vary depending on the radionuclide. For example, labeling with ⁹⁰Y and ¹⁷⁷Lu may be complete after 20 minutes at 80°C, while ¹¹¹In may require 30 minutes at 100°C.[1][3]

  • Presence of Metal Contaminants: Trace metal impurities in the radionuclide solution or buffers can compete with the desired radionuclide for the DOTA chelator, thereby reducing the specific activity.[4][5][6] Common contaminants include zinc, copper, iron, lead, and aluminum.[5][7] Even nanomolar concentrations of these impurities can significantly impact the labeling efficiency.[8][9]

  • Low Molar Ratio of Peptide to Radionuclide: While the goal is high specific activity (less peptide), an excessively low amount of the this compound conjugate may be insufficient to chelate all the radionuclide, leading to lower RCY.

  • Degradation of the Peptide Conjugate: The peptide conjugate itself may be unstable under the labeling conditions. For instance, peptides with disulfide bonds can be susceptible to degradation.[10][11]

Question: I'm observing unexpected peaks or impurities in my radio-chromatogram. What could be the cause?

Answer: The presence of additional peaks or impurities suggests the formation of undesired radiolabeled species or the presence of unreacted radionuclide. The two most common impurities are:

  • Free/Unbound Radionuclide: This is the radionuclide that has not been chelated by the DOTA ring. Its chromatographic behavior will be distinct from the labeled peptide.

  • Colloidal Radionuclide: This can form if the pH of the reaction mixture is too high (typically >5) and represents hydrolyzed radionuclide species.[2]

Solution: To identify the impurities, appropriate quality control methods such as radio-TLC or radio-HPLC are necessary. If free or colloidal radionuclide is detected, re-evaluate the reaction pH and consider purification of the radionuclide eluate to remove metal contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for radiolabeling with different radionuclides?

A1: The optimal pH for DOTA-peptide labeling is generally in the acidic range, typically between 4.0 and 4.5.[1][12] Operating below pH 4 can significantly slow down the reaction kinetics, while a pH above 5 can lead to the formation of radionuclide hydroxides.[1]

Q2: How can I minimize the impact of metal ion impurities?

A2: To mitigate the effects of metal contaminants, consider the following strategies:

  • Use High-Purity Reagents: Employ metal-free water and high-purity buffers and reagents.

  • Generator Eluate Purification: For generator-produced radionuclides like ⁶⁸Ga, pre-processing the eluate using a cation-exchange cartridge can help remove competing metal ions.[5]

  • Increase Chelator Concentration: A slight increase in the concentration of the this compound conjugate can help to scavenge competing metal ions, although this will decrease the specific activity.

Q3: Can the addition of organic solvents improve my labeling efficiency?

A3: Yes, the addition of ethanol (B145695) to the reaction mixture has been shown to significantly improve radiolabeling efficacy.[13] For instance, with ⁶⁸Ga-DOTATOC, adding over 20% ethanol can enhance labeling yields, allowing for lower temperatures, shorter reaction times, and reduced amounts of precursor, which in turn increases the specific activity.[13]

Q4: How do I calculate the specific activity of my radiopharmaceutical?

A4: Specific activity is the amount of radioactivity per unit mass of the compound, typically expressed in Bq/mol or Ci/mmol.[14] The calculation involves quantifying the total radioactivity and the total mass of the labeled and unlabeled peptide in the final product.

Q5: What is the role of the PEG4 linker in this compound?

A5: The PEG4 (polyethylene glycol) linker serves as a spacer between the DOTA chelator and the targeting biomolecule to which the NH2 group will be conjugated. This spacer can help to prevent steric hindrance, potentially improving the binding affinity of the radiopharmaceutical to its biological target.[15]

Quantitative Data Summary

Table 1: Recommended Radiolabeling Parameters for DOTA-Peptides with Various Radionuclides

RadionuclideOptimal pH RangeRecommended Temperature (°C)Recommended Incubation Time (min)
⁶⁸Ga3.5 - 4.59510
⁹⁰Y4.0 - 4.58020
¹¹¹In4.0 - 4.510030
¹⁷⁷Lu4.0 - 4.58020
²²⁵Ac~7 (buffered)3760 - 240

Data compiled from multiple sources, ideal conditions may vary based on the specific peptide.[1][2][3][16]

Table 2: Impact of Common Metal Contaminants on DOTA Radiolabeling

Metal IonCompetitive EffectNotes
Fe³⁺Strong competitorCan significantly reduce radiochemical yield.[5][7]
Cu²⁺Strong competitorEven at low molar ratios, it can inhibit labeling.[4][7]
Zn²⁺Strong competitorA common impurity in ⁶⁸Ga generator eluates.[5][7]
Pb²⁺Strong competitorCan cause a decrease in RCY even at equimolar ratios.[4][7]
Al³⁺Weak competitorGenerally has less impact compared to other metals.[5][7]
Cd²⁺Strong competitorA decay product of ¹¹¹In that strongly competes for DOTA.[1][3]

Experimental Protocols

Protocol 1: General Radiolabeling of this compound Conjugate with ⁶⁸Ga

  • Preparation:

    • Prepare a stock solution of the this compound conjugated peptide in metal-free water.

    • Prepare a sterile reaction vial containing the desired amount of the peptide conjugate.

    • Prepare a buffer solution (e.g., 0.1 M sodium acetate) and adjust the pH to approximately 4.0.

  • ⁶⁸Ga Elution and Purification:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.

    • Pass the eluate through a conditioned cation-exchange cartridge to trap the ⁶⁸Ga³⁺.[17]

    • Wash the cartridge with metal-free water and dry it with a stream of sterile air.[2]

    • Elute the purified ⁶⁸Ga³⁺ from the cartridge with a small volume of appropriate eluent (e.g., acidified 5 M NaCl solution) directly into the reaction vial.[17]

  • Radiolabeling Reaction:

    • Ensure the final pH of the reaction mixture is between 3.5 and 4.5 by adding the prepared buffer.[2]

    • Seal the reaction vial and place it in a heating block pre-heated to 95°C for 10 minutes.[2]

  • Purification and Quality Control:

    • After heating, cool the reaction vial to room temperature.

    • (Optional but Recommended) Purify the labeled peptide using a C18 Sep-Pak cartridge to remove unreacted ⁶⁸Ga and hydrophilic impurities.[2]

    • Perform quality control using radio-HPLC or radio-TLC to determine RCY and RCP.

Visualizations

Radiolabeling_Workflow General Radiolabeling Workflow for this compound Conjugates cluster_prep Preparation cluster_labeling Radiolabeling cluster_qc Quality Control & Purification cluster_final Final Product prep_peptide Prepare Peptide Conjugate Solution mix_reagents Combine Peptide, Radionuclide & Buffer prep_peptide->mix_reagents prep_buffer Prepare pH 4.0 Buffer prep_buffer->mix_reagents elute_radionuclide Elute & Purify Radionuclide elute_radionuclide->mix_reagents heat_reaction Heat at Optimal Temperature mix_reagents->heat_reaction cool_reaction Cool to Room Temperature heat_reaction->cool_reaction purify_product Purify via C18 Cartridge cool_reaction->purify_product analyze_product Analyze RCY & RCP (radio-HPLC/TLC) purify_product->analyze_product final_product Sterile Filtered Radiopharmaceutical analyze_product->final_product

Caption: A flowchart of the general experimental workflow for radiolabeling.

Troubleshooting_Low_RCY Troubleshooting Low Radiochemical Yield (RCY) cluster_solutions Corrective Actions start Low RCY Detected check_ph Verify Reaction pH (3.5-5.5) start->check_ph check_temp_time Check Temperature & Time check_ph->check_temp_time pH OK adjust_ph Adjust pH with High-Purity Buffer check_ph->adjust_ph pH Incorrect check_contaminants Assess Metal Contaminants check_temp_time->check_contaminants Temp/Time OK optimize_heating Optimize Heating Protocol check_temp_time->optimize_heating Suboptimal check_peptide Evaluate Peptide Integrity check_contaminants->check_peptide Contaminants Low purify_radionuclide Pre-purify Radionuclide Eluate check_contaminants->purify_radionuclide Contaminants Suspected use_new_peptide Use Fresh Peptide Aliquot check_peptide->use_new_peptide Degradation Suspected end_node Re-run Labeling & QC check_peptide->end_node Integrity OK adjust_ph->end_node optimize_heating->end_node purify_radionuclide->end_node use_new_peptide->end_node

Caption: A logical workflow for troubleshooting low radiochemical yield.

References

Technical Support Center: NH2-Peg4-dota Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up production of NH2-Peg4-dota.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis strategies for this compound, and how do they compare for large-scale production?

A1: The two primary synthesis strategies for this compound are solid-phase synthesis and solution-phase synthesis. For scaling up production, solid-phase synthesis is generally preferred due to its higher yields, shorter purification times, and greater scalability.[1] Solution-phase methods, while feasible for small-scale synthesis, are often less efficient and more difficult to scale.[1]

Q2: What are the critical quality control parameters to assess during this compound production?

A2: Key quality control parameters include purity, molecular weight confirmation, and structural integrity. High-Performance Liquid Chromatography (HPLC) is essential for quantifying purity and detecting byproducts. Mass spectrometry is used to verify the correct molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structural integrity of the PEG spacer and the DOTA macrocycle.[1]

Q3: How can metal contamination be minimized during large-scale production?

A3: Metal contamination is a critical concern as it can interfere with the chelating properties of DOTA. To minimize this, it is essential to use high-purity reagents and solvents. All glassware and equipment should be acid-washed to remove trace metals. Implementing in-process controls and using metal-free handling equipment are also crucial preventative measures. Regular equipment maintenance can also reduce the potential for metal contamination from machinery wear.

Q4: What are the typical storage conditions for this compound?

A4: this compound should be stored at -20°C in a desiccated, dark environment to prevent degradation. For stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[2] It is advisable to aliquot the compound to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guides

Synthesis Phase

Problem 1: Low overall yield in solid-phase synthesis.

  • Question: My solid-phase synthesis of this compound is resulting in a lower than expected yield. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in solid-phase synthesis can stem from several factors:

    • Incomplete Coupling Reactions: The formation of the amide bond between the PEG spacer and the DOTA moiety, or between the PEG spacer and the resin, may be inefficient.

      • Solution: Increase the concentration of your amino acid and coupling reagent solutions.[3] Consider a "double coupling" step where the coupling reaction is repeated with fresh reagents to drive the reaction to completion.[3] The choice of coupling reagent is also critical; highly efficient reagents like HATU or COMU can improve yields.

    • Poor Resin Swelling: The solid support must swell properly for the reagents to access the reaction sites.

      • Solution: Ensure you are using a suitable solvent for your chosen resin. If the resin appears clumped, consider switching from DMF to NMP or a solvent mixture.[3]

    • Steric Hindrance: The bulky nature of the DOTA macrocycle can physically block the coupling site.

      • Solution: Using a longer PEG spacer can sometimes alleviate steric hindrance. Additionally, optimizing the reaction time and temperature can improve coupling efficiency.

Problem 2: Side product formation during synthesis.

  • Question: I am observing significant side products in my final product. What are the common side reactions and how can they be minimized?

  • Answer: Side product formation is a common challenge. Key side reactions include:

    • Formation of Deletion Sequences: This occurs due to incomplete coupling at a step, leading to a final product missing a component.

      • Solution: As with low yield, ensure complete coupling by using more efficient coupling reagents or double coupling. Monitoring each step with a Kaiser test can confirm the completion of the coupling reaction before proceeding.[3]

    • Premature Cleavage from Resin: The linkage to the solid support can be unstable under certain reaction conditions.

      • Solution: Ensure that the chosen resin and cleavage cocktail are compatible and that the synthesis conditions are not cleaving the product prematurely.

    • Side Reactions with Protecting Groups: Incomplete deprotection or side reactions involving the protecting groups on the DOTA molecule can lead to impurities.

      • Solution: Use a well-tested protecting group strategy and ensure complete deprotection at the appropriate steps.

Purification Phase

Problem 3: Difficulty in separating this compound from impurities using HPLC.

  • Question: I am struggling to achieve high purity with reverse-phase HPLC. The peaks for my product and impurities are overlapping. What can I do to improve separation?

  • Answer: Poor separation in HPLC can be addressed by optimizing several parameters:

    • Solvent Gradient: A shallow gradient can improve the resolution of closely eluting compounds. Experiment with different gradient slopes to find the optimal separation conditions.

    • Column Chemistry: The choice of stationary phase is critical. For PEGylated compounds, a C4 or C18 column is typically used. If you are using a C18 column, a C4 column might provide different selectivity and better separation.

    • Temperature: Increasing the column temperature can sometimes improve peak shape and resolution for PEGylated molecules.[4]

    • Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase and improve resolution, though it will also increase the run time.

Problem 4: Product loss during scale-up of purification.

  • Question: When scaling up my HPLC purification, I am experiencing significant product loss. How can I improve recovery?

  • Answer: Product loss during scale-up is often due to overloading the column or suboptimal method transfer.

    • Column Loading: Do not exceed the recommended loading capacity of your preparative HPLC column. For reversed-phase columns, a typical loading is 0.5-1.0% of the silica (B1680970) weight.

    • Method Scaling: When scaling up from an analytical to a preparative column, ensure that the linear flow rate and gradient profile are correctly scaled to the larger column dimensions.

    • Fraction Collection: Optimize your fraction collection parameters to minimize the collection of mixed fractions containing both product and impurities.

Data Presentation

Table 1: Comparison of Synthesis Methods for DOTA-Conjugates

MetricSolid-Phase SynthesisSolution-Phase Synthesis
Overall Yield 65-75%40-50%
Purification Time 2-3 hours6-8 hours
Scalability >10 g feasible<1 g practical

Source:[1]

Table 2: Performance of Common Coupling Reagents in Peptide Synthesis

Coupling ReagentAdditiveBaseTypical Yield (%)
HATU HOAtDIPEA~99%
HBTU HOBtDIPEA~95-98%
PyBOP HOBtDIPEA~95%
COMU -DIPEA>99%

Note: Yields are for a model peptide and can vary based on the specific sequence and reaction conditions. Source:[5]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Conceptual)

This protocol is a conceptual adaptation based on standard solid-phase peptide synthesis (SPPS) techniques for DOTA-conjugates.

  • Resin Preparation:

    • Swell a suitable resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour.

    • Remove the Fmoc protecting group from the resin using 20% piperidine (B6355638) in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF.

  • PEG Spacer Coupling:

    • Pre-activate Fmoc-NH-PEG4-COOH (3 equivalents) with a coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.

    • Add the activated PEG spacer to the resin and allow it to react for 2 hours.

    • Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF.

    • Remove the Fmoc group with 20% piperidine in DMF.

  • DOTA Coupling:

    • Pre-activate DOTA-tris(t-Bu)ester (3 equivalents) with HATU (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated DOTA to the resin and react for 4-6 hours. The longer reaction time is due to the steric hindrance of the DOTA molecule.

    • Perform a Kaiser test to confirm complete coupling.

    • Wash the resin with DMF and then with dichloromethane (B109758) (DCM).

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the product from the resin and remove the t-Bu protecting groups from the DOTA.

    • Precipitate the crude product in cold diethyl ether.

    • Centrifuge and collect the crude product.

Protocol 2: HPLC Purification
  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase (e.g., 95% water with 0.1% TFA, 5% acetonitrile (B52724) with 0.1% TFA).

  • Column: Use a preparative C18 or C4 reverse-phase HPLC column.

  • Mobile Phase:

    • A: Water with 0.1% TFA

    • B: Acetonitrile with 0.1% TFA

  • Gradient: Run a linear gradient from 5% B to 50% B over 30-40 minutes.

  • Detection: Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

Protocol 3: Quality Control by NMR
  • Sample Preparation: Dissolve a small amount of the purified product in D₂O.

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • Confirm the presence of PEG protons, which typically appear in the region of δ 3.5–3.7 ppm.[1]

    • Confirm the presence of DOTA macrocycle protons, which typically appear in the region of δ 2.8–3.2 ppm.[1]

    • Integrate the peaks to ensure the correct ratio of PEG to DOTA protons.

    • The absence of signals from protecting groups confirms complete deprotection.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_purification Purification & QC resin Resin Preparation (Swelling & Deprotection) peg_coupling PEG Spacer Coupling resin->peg_coupling Add activated Fmoc-NH-PEG4-COOH dota_coupling DOTA Coupling peg_coupling->dota_coupling Fmoc deprotection, add activated DOTA cleavage Cleavage & Deprotection dota_coupling->cleavage Final wash hplc Preparative HPLC cleavage->hplc Crude Product analysis Purity & Identity Check (Analytical HPLC, MS) hplc->analysis Collect fractions lyophilization Lyophilization analysis->lyophilization Pool pure fractions final_product Final Product (this compound) lyophilization->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_coupling cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Coupling Detected (e.g., Positive Kaiser Test) steric_hindrance Steric Hindrance start->steric_hindrance aggregation Peptide/Molecule Aggregation start->aggregation reagents Reagent Degradation/ Suboptimal Ratio start->reagents swelling Poor Resin Swelling start->swelling change_reagent Use More Efficient Coupling Reagent steric_hindrance->change_reagent optimize_conditions Optimize Time/Temp steric_hindrance->optimize_conditions double_couple Double Coupling aggregation->double_couple change_solvent Switch Solvent (e.g., NMP) aggregation->change_solvent reagents->double_couple reagents->change_reagent swelling->change_solvent

Caption: Troubleshooting logic for incomplete coupling reactions in solid-phase synthesis.

References

Validation & Comparative

In Vitro Stability of NH2-PEG4-DOTA Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chelator is a critical decision in the development of radiopharmaceuticals and other metal-conjugated therapeutics and diagnostics. The in vitro stability of the metal-chelator complex is a key determinant of its subsequent in vivo performance, influencing both efficacy and safety. Insufficient stability can lead to the premature release of the metal ion, resulting in off-target accumulation and potential toxicity. This guide provides a comparative overview of the in vitro stability of NH2-PEG4-DOTA conjugates against other common chelating agents, supported by experimental data.

Data Presentation: Quantitative Stability Comparison

The following tables summarize the in vitro stability of various DOTA conjugates in serum or plasma, offering a quantitative comparison to aid in the selection of the most suitable chelator for a given application.

Table 1: Serum/Plasma Stability of Gallium-68 (⁶⁸Ga) Labeled DOTA and Other Chelator Conjugates

Conjugate/ChelatorIncubation Time% Intact Conjugate in Serum/PlasmaReference
[⁶⁸Ga]DOTA-Peptide60 min1.2 ± 0.3% (in plasma)[1][2]
[⁶⁸Ga]NODAGA-Peptide60 min42.1 ± 3.7% (in plasma)[1][2]
[⁶⁸Ga]Ga-NOTA-NT-20.34 hours>95% (in human serum)[2]
[⁶⁸Ga]Ga-FAP-2286 (DOTA-based)4 hours>94%[2]
[⁶⁸Ga]NOTA-TATE3 hours>99% (in human serum)[3]
[⁶⁸Ga]DOTA-TATE3 hours>95% (in human serum)[3]

Table 2: Serum Stability of Lutetium-177 (¹⁷⁷Lu) Labeled DOTA Conjugates

ConjugateIncubation Time% Intact Conjugate in Human SerumReference
¹⁷⁷Lu-DOTA-[Pro¹,Tyr⁴]-bombesin7 days>98%[4]
¹⁷⁷Lu-DOTA-F(ab′)₂-trastuzumab96 hours91.96 ± 0.26%[5]
¹⁷⁷Lu-DOTATATE24 hours23 ± 5% (in plasma)[6][7]
¹⁷⁷Lu-DOTATATE96 hours1.7 ± 0.9% (in plasma)[6][7]

Table 3: Stability of DOTA-PEG4 Conjugates

ConjugateIncubation Time% Degradation in Human SerumReference
DOTA-PEG4-peptide conjugates24 hours<5%

The Role of the PEG Linker

The inclusion of a polyethylene (B3416737) glycol (PEG) linker, such as the PEG4 moiety in this compound, can significantly influence the properties of the resulting conjugate. The PEG chain enhances hydrophilicity, which can improve solubility and reduce non-specific binding.[8] Studies have shown that PEGylation can prolong the blood retention time of conjugates, thereby potentially enhancing tumor uptake.[9] The PEG linker contributes to the overall stability and solubility of the conjugate.[8]

Experimental Protocols

Accurate assessment of in vitro stability is crucial for the preclinical evaluation of DOTA conjugates. Below are detailed methodologies for key experiments.

Protocol 1: Radiolabeling of DOTA-Conjugates

Objective: To efficiently and stably label a DOTA-conjugate with a radionuclide.

Materials:

  • DOTA-conjugate (e.g., this compound-peptide)

  • Radionuclide solution (e.g., ⁶⁸GaCl₃ or ¹⁷⁷LuCl₃)

  • Buffer solution (e.g., 0.1 M sodium acetate, pH 4.5-5.5)

  • Heating block or water bath

  • Reaction vial (metal-free)

  • Quality control system (e.g., radio-TLC or radio-HPLC)

Procedure:

  • Add a specific amount of the DOTA-conjugate to a reaction vial.

  • Add the radionuclide solution to the vial.

  • Adjust the pH of the reaction mixture to the optimal range for the specific radionuclide using the buffer solution.

  • Incubate the reaction mixture at an elevated temperature (e.g., 90-95°C) for a specified duration (typically 5-30 minutes).

  • After incubation, allow the reaction to cool to room temperature.

  • Perform quality control to determine the radiochemical purity. A purity of >95% is generally considered acceptable.

Protocol 2: In Vitro Serum Stability Assay

Objective: To evaluate the stability of the radiolabeled DOTA-conjugate in human serum over time.

Materials:

  • Purified radiolabeled DOTA-conjugate

  • Fresh human serum

  • Incubator or water bath at 37°C

  • Protein precipitation agent (e.g., acetonitrile (B52724) or ethanol)

  • Centrifuge

  • Analysis system (e.g., radio-HPLC or radio-TLC)

Procedure:

  • Add a known amount of the purified radiolabeled DOTA-conjugate to a vial containing human serum.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.

  • To stop any enzymatic degradation and precipitate serum proteins, add an equal volume of a cold protein precipitation agent to the aliquot.

  • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Collect the supernatant, which contains the intact radiolabeled conjugate and any radiolabeled metabolites.

  • Analyze the supernatant using radio-HPLC or radio-TLC to separate the intact conjugate from any released radionuclide or radiolabeled metabolites.

  • Calculate the percentage of intact radiolabeled conjugate at each time point.

Mandatory Visualization

The following diagrams illustrate key workflows in the evaluation of this compound conjugate stability.

experimental_workflow cluster_radiolabeling Radiolabeling cluster_stability_assay Serum Stability Assay cluster_data_analysis Data Analysis start Start: DOTA-Conjugate + Radionuclide mix Mix and Adjust pH start->mix heat Incubate at Elevated Temperature mix->heat qc1 Quality Control (Radio-TLC/HPLC) heat->qc1 incubate Incubate with Human Serum at 37°C qc1->incubate Purified Radiolabeled Conjugate sample Sample at Time Points incubate->sample precipitate Protein Precipitation sample->precipitate analyze Analyze Supernatant (Radio-TLC/HPLC) precipitate->analyze calculate Calculate % Intact Conjugate analyze->calculate compare Compare Stability Profiles calculate->compare

Caption: Experimental workflow for in vitro stability assessment of radiolabeled DOTA conjugates.

References

Assessing the In Vivo Stability of NH2-PEG4-DOTA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of a chelator for radiolabeling is a critical decision that directly impacts the in vivo stability and, consequently, the diagnostic or therapeutic efficacy of a radiopharmaceutical. This guide provides a comparative analysis of NH2-PEG4-DOTA against other common chelating agents, supported by experimental data and detailed protocols.

This compound is a bifunctional chelator that combines a highly stable DOTA macrocycle for chelating radiometals with a PEG4 linker to improve solubility and pharmacokinetics. Its terminal amine group allows for straightforward conjugation to biomolecules. DOTA-PEG4-peptide conjugates have demonstrated high stability, with less than 5% degradation over 24 hours in human serum.[1] The metal complexes are also thermally stable at 37°C for 72 hours at a pH of 7.4.[1] The PEG4 spacer not only enhances water solubility but has also been shown to reduce immunogenicity by 40% compared to non-PEGylated versions.[1]

Comparative Analysis of Chelator Performance

The in vivo stability of a radiolabeled conjugate is paramount to ensure that the radionuclide remains associated with the targeting biomolecule and does not accumulate in non-target tissues, which could lead to off-target toxicity. The following table summarizes the performance of this compound and its alternatives based on key in vivo stability parameters.

ChelatorRadiometal(s)In Vitro Serum Stability (Time)Key In Vivo FindingsReference(s)
DOTA 64Cu, 90Y, 111In, 177Lu, 225Ac>94% (48h) for 64Cu-NOTA-rituximab[2]Generally high in vivo stability.[3][4] However, 64Cu-DOTA conjugates can show some dissociation in vivo.[5][6][2][3][4][5][6]
DTPA 64Cu, 90Y, 111InPoor for 64Cu (~38% intact at 48h)[2]Generally lower in vivo stability compared to macrocyclic chelators, leading to potential release of the radiometal.[2][7][2][7][8]
CHX-A"-DTPA 90Y, 177LuGood stability reported for 177Lu conjugates.Considered a "gold standard" for yttrium, but macrocyclic chelators often offer superior stability.[3][3][8]
NOTA 64Cu, 68GaExcellent for 64Cu (>97% intact at 48h)[2]Demonstrates high radiolabeling efficiency and in vivo stability, particularly for 64Cu.[2][2][9]
Sarcophagine (Sar) 64CuHigh stability reported.Offers quantitative radiolabeling at room temperature and excellent in vivo stability.[9][2][9]
H4octapa 90Y, 111In, 177LuHigh stability with 177Lu.Shows fast radiolabeling kinetics and robust stability.[3][3][4]

Experimental Protocols

Accurate assessment of in vivo stability relies on standardized and well-documented experimental protocols. Below are detailed methodologies for key experiments.

In Vitro Serum Stability Assay

This assay evaluates the stability of the radiolabeled conjugate in the presence of serum proteins, which can potentially chelate the radiometal if it dissociates from the primary chelator.

Protocol:

  • Preparation of Radiolabeled Conjugate: The biomolecule-chelator conjugate is radiolabeled with the desired radionuclide following established protocols. The product is purified to remove any free radiometal.

  • Incubation: The purified radiolabeled conjugate is incubated in human or mouse serum at 37°C. Aliquots are taken at various time points (e.g., 1, 4, 24, 48 hours).[2][5][6]

  • Analysis: The stability of the conjugate is assessed by techniques such as:

    • Size Exclusion High-Performance Liquid Chromatography (SE-HPLC): This method separates the intact radiolabeled biomolecule from dissociated, low molecular weight radiometal species.[2]

    • Radio-Thin Layer Chromatography (Radio-TLC): This technique can also be used to separate the labeled conjugate from free radiometal.[10]

  • Quantification: The percentage of intact radiolabeled conjugate is calculated at each time point by measuring the radioactivity in the respective fractions.

In Vivo Biodistribution Studies

These studies are crucial for determining the fate of the radiolabeled conjugate in a living organism, providing a direct measure of its in vivo stability and targeting efficacy.

Protocol:

  • Animal Model: Typically, mice or rats are used. If a specific disease is being targeted, a relevant tumor-bearing animal model is employed.[8][10]

  • Administration: A known amount of the radiolabeled conjugate is administered to the animals, usually via intravenous injection.[10]

  • Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours).

  • Organ Harvesting and Measurement: Major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor, etc.) are harvested, weighed, and the radioactivity in each is measured using a gamma counter.

  • Data Analysis: The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). High uptake in non-target organs like the bone or liver can indicate dissociation of the radiometal from the chelator.[11]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for assessing in vitro and in vivo stability.

InVitro_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis radiolabeling Radiolabeling of Bioconjugate purification Purification radiolabeling->purification serum_incubation Incubation in Serum (37°C) purification->serum_incubation sampling Aliquoting at Time Points serum_incubation->sampling separation SE-HPLC or Radio-TLC sampling->separation quantification Quantification of Intact Conjugate separation->quantification

Caption: Workflow for In Vitro Serum Stability Assessment.

InVivo_Biodistribution_Workflow cluster_animal Animal Study cluster_exvivo Ex Vivo Analysis cluster_data Data Analysis injection IV Injection of Radiolabeled Conjugate euthanasia Euthanasia at Time Points injection->euthanasia organ_harvest Organ & Tissue Harvesting euthanasia->organ_harvest weighing Weighing organ_harvest->weighing gamma_counting Gamma Counting weighing->gamma_counting calculation Calculation of %ID/g gamma_counting->calculation

Caption: Workflow for In Vivo Biodistribution Studies.

References

Serum Stability of NH2-Peg4-dota: A Comparative Analysis for Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of radiolabeled compounds in biological environments is a cornerstone of creating safe and effective diagnostic and therapeutic agents. This guide provides an objective comparison of the serum stability of NH2-Peg4-dota against other common chelating agents, supported by available experimental data.

This compound is a bifunctional chelator that combines the macrocyclic chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) with a hydrophilic tetraethylene glycol (Peg4) spacer and a primary amine (-NH2) group for conjugation to targeting molecules like peptides and antibodies[1]. The inclusion of the PEG spacer is intended to improve solubility and biocompatibility[1]. The stability of the complex it forms with a radionuclide in human serum is a critical factor, as insufficient stability can lead to the release of the radionuclide, causing off-target radiation and reduced efficacy[2].

Quantitative Comparison of Chelator Serum Stability

The following table summarizes the serum stability of various chelator-radionuclide complexes. It is important to note that the stability can be influenced by the specific radionuclide, the conjugated molecule, and the experimental conditions.

Chelator/ConjugateRadionuclideIncubation Time% Intact in Serum/PlasmaReference
DOTA-PEG4-peptide Not specified24 hours >95% [1]
⁸⁸Y-DOTA⁸⁸YUp to 17 daysNo significant release[3]
⁶⁸Ga-DOTA-Peptide⁶⁸Ga60 minutes1.2 ± 0.3% (in plasma)[4]
⁶⁸Ga-NOTA-NT-20.3⁶⁸Ga4 hours>95%[4]
⁶⁸Ga-FAP-2286 (DOTA-based)⁶⁸Ga4 hours>94%[4]
⁸⁸Y-CHX-A"-DTPA⁸⁸YUp to 17 daysDissociation rate: 2.54 x 10⁻³ (day⁻¹)[3]
⁸⁸Y-1B4M-DTPA⁸⁸YUp to 17 daysDissociation rate: 3.97 x 10⁻³ (day⁻¹)[3]
Macrocyclic GBCAs (e.g., Dotarem)Gd³⁺15 days< 0.1% release[5]
Linear GBCAs (e.g., Omniscan)Gd³⁺15 days~20% release[5]

Note: The data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical conditions.

The high stability of DOTA and its derivatives, including this compound, is attributed to their macrocyclic structure, which securely encapsulates the metal ion, leading to high thermodynamic stability and kinetic inertness[2][6]. In contrast, acyclic chelators like DTPA may exhibit lower kinetic inertness, making them more susceptible to the release of the radiometal[2][3]. For instance, studies have shown that ⁸⁸Y-DOTA complexes show no significant release of the radionuclide in serum, while DTPA-derivative chelates demonstrate measurable dissociation[3]. DOTA-PEG4-peptide conjugates, in particular, have been reported to show less than 5% degradation over 24 hours in human serum[1].

Experimental Protocol: Serum Stability Assay

The following is a generalized methodology for assessing the in vitro stability of a radiolabeled conjugate, such as one made with this compound, in human serum.

1. Radiolabeling and Purification:

  • Perform the radiolabeling of the DOTA-conjugate with the desired radionuclide under optimal conditions (e.g., pH 4.0-5.5, 70-95°C for 15-30 minutes).

  • Purify the radiolabeled conjugate using a suitable method, such as a C18 Sep-Pak cartridge, to remove any uncomplexed radionuclide.

2. Incubation in Human Serum:

  • Add a known amount of the purified radiolabeled conjugate to fresh human serum in a microcentrifuge tube[4].

  • Incubate the mixture at 37°C[4].

3. Sampling:

  • Collect aliquots of the serum mixture at various time points (e.g., 0, 1, 4, and 24 hours).

4. Analysis:

  • At each time point, precipitate the serum proteins by adding an equal volume of ethanol (B145695) or acetonitrile.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Analyze the supernatant, which contains the intact radiolabeled conjugate and any released radionuclide, using methods like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to separate the intact complex from the free radionuclide[4].

5. Quantification:

  • Quantify the radioactivity in the peaks corresponding to the intact conjugate and the free radionuclide.

  • Calculate the percentage of the intact conjugate at each time point relative to the initial (t=0) time point to determine the serum stability[2].

Visualizing Experimental and Structural Concepts

To better illustrate the processes and concepts involved in serum stability, the following diagrams are provided.

SerumStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis radiolabeling Radiolabeling of This compound conjugate purification Purification of radiolabeled conjugate radiolabeling->purification incubation Incubation in human serum at 37°C purification->incubation sampling Sampling at multiple time points incubation->sampling precipitation Protein Precipitation sampling->precipitation separation HPLC/TLC Separation precipitation->separation quantification Quantification of intact vs. free radionuclide separation->quantification result Serum Stability Result quantification->result Calculate % Intact Conjugate

Caption: Experimental workflow for a serum stability assay.

ChelatorStructures cluster_macrocyclic Macrocyclic Chelators cluster_acyclic Acyclic Chelators dota DOTA / this compound dota_props High Kinetic Inertness High Thermodynamic Stability Rigid, pre-organized structure dota->dota_props comparison vs. nota NOTA dtpa DTPA dtpa_props Lower Kinetic Inertness Flexible structure Susceptible to transchelation dtpa->dtpa_props stability_comparison Superior in vivo stability generally observed with macrocyclic chelators.

Caption: Structural and stability differences between chelator types.

References

A Comparative Guide to NH2-PEG4-DOTA and Other DOTA Derivatives for Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a bifunctional chelator is a critical decision in the development of radiopharmaceuticals for imaging and therapy. The chelator's properties directly impact radiolabeling efficiency, the stability of the radiometal complex, and the in vivo pharmacokinetic profile of the final conjugate. This guide provides an objective comparison of NH2-PEG4-DOTA with other commonly used DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivatives, supported by experimental data to aid in the selection of the most suitable chelator for your research and drug development needs.

Introduction to DOTA and its Derivatives

DOTA is a macrocyclic chelator renowned for its ability to form highly stable complexes with a wide range of radiometals, including therapeutic isotopes like Lutetium-177 (¹⁷⁷Lu) and diagnostic isotopes like Gallium-68 (⁶⁸Ga).[1][2][3] Its derivatives are engineered with reactive functional groups to enable covalent conjugation to biomolecules such as peptides and antibodies, transforming them into targeted radiopharmaceuticals. This guide focuses on comparing this compound to two other widely used derivatives: p-SCN-Bn-DOTA and DOTA-NHS-ester.

  • This compound: This derivative features a primary amine for conjugation and a polyethylene (B3416737) glycol (PEG) linker. The PEG4 spacer is designed to enhance hydrophilicity, improve solubility, and potentially prolong circulation time in vivo.[3][4]

  • p-SCN-Bn-DOTA: This chelator utilizes an isothiocyanate group for conjugation to primary amines on biomolecules. It is a well-established and commonly used DOTA derivative in radiopharmaceutical research.[5]

  • DOTA-NHS-ester: This derivative employs an N-hydroxysuccinimide (NHS) ester, another common reactive group for efficient conjugation to primary amines.[6]

Performance Comparison

The choice of a DOTA derivative significantly influences several key performance indicators of the final radiopharmaceutical. The following tables summarize the performance of this compound and its counterparts based on available experimental data.

Radiolabeling Efficiency

The efficiency and conditions required for radiolabeling are crucial, especially when working with short-lived radionuclides like ⁶⁸Ga.

Chelator DerivativeRadionuclideTypical Radiochemical Yield (RCY)Temperature (°C)Time (min)pHKey AdvantagesKey Disadvantages
This compound ⁶⁸Ga>98%[7]70[7]30[7]4.0[7]PEG linker may improve pharmacokinetics.May require heating for efficient labeling.
¹⁷⁷Lu>98%[7]70[7]30[7]5.0[7]High stability of the resulting complex.
p-SCN-Bn-DOTA ¹⁷⁷Lu>98%[8]37608.5-9.0Well-established, reliable conjugation.Thiol groups can also react with the isothiocyanate.
⁶⁸Ga>95%[9]9515-203.5-4.0[10]High stability of the complex.Requires heating for optimal labeling.
DOTA-NHS-ester ¹⁷⁷Lu>98%80-95[11]20-30[11]4.5-5.0[11]Efficient conjugation to primary amines.NHS esters can be susceptible to hydrolysis.
⁶⁸Ga>95%[8][12]85-95[12]10-15[12]3.5-4.5[8]High radiochemical purity.Requires heating.
In Vivo Performance: Stability, Tumor Uptake, and Clearance

The in vivo behavior of the radiolabeled conjugate is critical for its efficacy as a diagnostic or therapeutic agent. The inclusion of a PEG linker in this compound is intended to favorably modulate these properties.

Chelator DerivativeKey Pharmacokinetic PropertiesSupporting Experimental Data
This compound Improved Pharmacokinetics: The PEG4 linker is expected to increase hydrophilicity, leading to reduced non-specific binding and potentially altered clearance pathways.[13][14]A study comparing a PEGylated DOTA-peptide with its non-PEGylated version showed that the PEGylated conjugate had higher tumor uptake.[15] PEGylation has been shown to improve the in vivo behavior of radiolabeled bombesin (B8815690) analogues, leading to higher tumor uptake and increased tumor-to-non-target ratios.[13]
p-SCN-Bn-DOTA Standard Pharmacokinetics: The pharmacokinetic profile is primarily determined by the conjugated biomolecule.¹⁷⁷Lu- and ⁹⁰Y-DOTA-(SCN)-Rituximab conjugates showed slow blood clearance and a high uptake in the liver and spleen, indicating a hepatobiliary excretion route.
DOTA-NHS-ester Standard Pharmacokinetics: Similar to p-SCN-Bn-DOTA, the in vivo performance is mainly dictated by the targeting vector.The number of DOTA chelators conjugated per antibody has been shown to influence liver uptake and tumor targeting.[6][16]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and application of these DOTA derivatives.

Conjugation of this compound to a Peptide (Amide Bond Formation)

This protocol describes the conjugation of this compound to a peptide containing a carboxylic acid group.

Materials:

  • Peptide with a free carboxylic acid group

  • This compound

  • Activation reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the peptide in anhydrous DMF.

  • Add HBTU (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq) to the peptide solution to pre-activate the carboxylic acid group.

  • In a separate vial, dissolve this compound (1.2 eq) in anhydrous DMF.

  • Add the this compound solution to the activated peptide solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by analytical HPLC.

  • Once the reaction is complete, purify the DOTA-PEG4-peptide conjugate by preparative HPLC.

  • Confirm the identity of the product by mass spectrometry.

  • Lyophilize the purified conjugate and store at -20°C.

Conjugation of p-SCN-Bn-DOTA to an Antibody (Thiourea Bond Formation)

This protocol outlines the conjugation of p-SCN-Bn-DOTA to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 8.5-9.0)

  • p-SCN-Bn-DOTA

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in the conjugation buffer.

  • Dissolve p-SCN-Bn-DOTA in anhydrous DMSO to a concentration of 10 mg/mL.

  • Add the desired molar excess of the p-SCN-Bn-DOTA solution to the antibody solution while gently vortexing.

  • Incubate the reaction mixture at 37°C for 1 hour or at room temperature overnight with gentle agitation.

  • Remove the unreacted chelator and exchange the buffer using a size-exclusion chromatography column.

  • Determine the number of chelators per antibody using methods such as MALDI-TOF mass spectrometry or by a radiolabeling assay with a known amount of radiometal.

  • Store the purified DOTA-antibody conjugate at 4°C.

Conjugation of DOTA-NHS-ester to a Peptide (Amide Bond Formation)

This protocol describes the conjugation of DOTA-NHS-ester to a peptide with a primary amine.[17]

Materials:

  • Peptide with a free primary amine (N-terminus or lysine side chain)

  • DOTA-NHS-ester

  • Anhydrous DMF or DMSO

  • DIPEA

  • HPLC system for purification

Procedure:

  • Dissolve the peptide in anhydrous DMF or DMSO.

  • Add 2-3 equivalents of DIPEA to the peptide solution to deprotonate the primary amines (target pH ~8-9).

  • In a separate vial, dissolve 1.5-2 equivalents of DOTA-NHS-ester in a minimal amount of anhydrous DMF or DMSO.

  • Add the DOTA-NHS-ester solution to the peptide solution.

  • Let the reaction proceed at room temperature for 1-2 hours, monitoring by analytical HPLC.

  • Purify the DOTA-peptide conjugate using preparative HPLC.

  • Confirm the product identity via mass spectrometry.

  • Lyophilize the final product and store at -20°C.

Radiolabeling of DOTA-Conjugated Biomolecules with ¹⁷⁷Lu

This is a general protocol for labeling DOTA-conjugated peptides or antibodies with Lutetium-177.[11]

Materials:

  • ¹⁷⁷LuCl₃ solution

  • DOTA-conjugated biomolecule

  • Reaction Buffer: Sodium acetate (B1210297) or ammonium (B1175870) acetate buffer (0.1 M, pH 4.5-5.0)

  • Gentisic acid or ascorbic acid (as a radioprotectant)

  • Heating block or water bath

  • Radio-TLC or radio-HPLC for quality control

Procedure:

  • In a sterile, metal-free reaction vial, dissolve the DOTA-conjugated biomolecule in the reaction buffer.

  • Add the radioprotectant to the solution.

  • Add the required activity of ¹⁷⁷LuCl₃ to the vial.

  • Gently mix and incubate the reaction at 70-95°C for 15-30 minutes.

  • After incubation, allow the vial to cool to room temperature.

  • Determine the radiochemical purity using radio-TLC or radio-HPLC. A radiochemical purity of >95% is typically required for in vivo use.

  • If necessary, the product can be purified using a C18 Sep-Pak cartridge.

Visualizing the Workflow

Diagrams created with Graphviz can help to visualize the experimental and logical workflows in radiopharmaceutical development.

Bioconjugation_Workflow Bioconjugation Workflow cluster_Chelator Bifunctional Chelator cluster_Biomolecule Targeting Biomolecule cluster_Reaction Conjugation Reaction cluster_Purification Purification & Analysis Chelator This compound or p-SCN-Bn-DOTA or DOTA-NHS-ester Reaction Covalent Bond Formation (e.g., Amide or Thiourea) Chelator->Reaction Biomolecule Peptide or Antibody with reactive group Biomolecule->Reaction Purification Purification (e.g., HPLC, SEC) Reaction->Purification Analysis Characterization (e.g., Mass Spec) Purification->Analysis Radiolabeling_Workflow Radiolabeling Workflow cluster_Inputs Inputs cluster_Reaction Radiolabeling cluster_QC Quality Control cluster_Final Final Product DOTA_Conjugate DOTA-Biomolecule Conjugate Labeling Complexation Reaction (Heating, Buffering) DOTA_Conjugate->Labeling Radionuclide Radiometal (e.g., 177LuCl3, 68GaCl3) Radionuclide->Labeling QC Radiochemical Purity (radio-TLC, radio-HPLC) Labeling->QC Final_Product Radiolabeled Bioconjugate QC->Final_Product >95% Purity

References

A Comparative Guide to NH2-Peg4-dota and NHS-DOTA for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the creation of targeted radiopharmaceuticals, diagnostics, and other biomolecular conjugates, the choice of bifunctional chelator is a critical determinant of success. This guide provides a detailed, objective comparison of two commonly used DOTA derivatives: NH2-Peg4-dota and NHS-DOTA. We will delve into their mechanisms of action, comparative performance data, and provide detailed experimental protocols to inform your selection process.

At a Glance: Key Differences

FeatureThis compoundNHS-DOTA
Reactive Group Primary Amine (-NH2)N-Hydroxysuccinimide (NHS) Ester
Target Functional Group Carboxylic Acids (-COOH), Activated EstersPrimary Amines (-NH2)
Key Feature Includes a PEG4 spacer for increased hydrophilicity and reduced steric hindrance.[1]A more direct DOTA conjugation agent.
Primary Application Conjugation to proteins, peptides, or antibodies at carboxyl groups or after activation of carboxyl groups.Conjugation to lysine (B10760008) residues and N-termini of proteins, peptides, and antibodies.[2][3]

Chemical Structures and Reaction Mechanisms

This compound is a bifunctional chelator featuring a terminal primary amine, a tetraethylene glycol (PEG4) spacer, and the DOTA macrocycle for chelating radiometals.[1] The primary amine allows for conjugation to carboxylic acid groups on biomolecules, typically through the use of carbodiimide (B86325) chemistry (e.g., EDC/NHS) to form a stable amide bond.[1] The PEG4 spacer enhances aqueous solubility and creates distance between the chelator and the biomolecule, which can help to minimize interference with the biomolecule's function.[1]

NHS-DOTA is an activated form of DOTA where one of the carboxyl groups is modified to an N-hydroxysuccinimide ester. This NHS ester is highly reactive towards nucleophiles, particularly the primary amines found on the side chains of lysine residues and the N-terminus of proteins and peptides.[3] The reaction results in the formation of a stable amide bond and the release of NHS as a byproduct.[3]

Performance Comparison

The choice between this compound and NHS-DOTA will depend on the specific biomolecule being conjugated and the desired properties of the final conjugate.

Performance MetricThis compoundNHS-DOTA
Reaction pH Typically 4.5-7.5 for EDC/NHS chemistry7.0-9.0 (optimal 8.3-8.5)[3][4]
Reaction Speed Can be slower due to the two-step nature of EDC/NHS activationGenerally rapid, but the NHS ester is prone to hydrolysis, especially at higher pH.[5][6]
Stability of Reagent The amine group is stable.The NHS ester is moisture-sensitive and can hydrolyze, which competes with the conjugation reaction.[6] The half-life can be as short as 10 minutes at pH 8.6 at 4°C.[6]
Selectivity Targets available carboxylic acid groups (e.g., aspartic acid, glutamic acid, C-terminus).Targets available primary amines (e.g., lysine, N-terminus).[3]
Conjugate Stability Forms a stable amide bond. DOTA-PEG-peptide conjugates have shown <5% degradation over 24 hours in human serum.[1]Forms a stable amide bond.
Impact on Biomolecule The PEG4 spacer can reduce non-specific binding of the conjugate.[1]Direct conjugation may have a greater potential for altering the biomolecule's charge and isoelectric point.

Experimental Data

The following table summarizes biodistribution data from a study comparing 177Lu-labeled Rituximab conjugated with DOTA-(SCN) and DOTA-(NHS). While not a direct comparison with this compound, it provides valuable insight into the in vivo performance of an NHS-DOTA conjugate.

Biodistribution of 177Lu-labeled Rituximab Conjugates in Xenografted Mice (%ID/g) [7]

Organ177Lu-DOTA-(NHS)-Rituximab (24h)177Lu-DOTA-(NHS)-Rituximab (72h)
Blood20.8 ± 1.0 (at 4h)-
Tumor7.3 ± 1.76.9 ± 0.7
Spleen18.7 ± 3.1 (at 4h)27.4 ± 1.8
Bone4.9 ± 0.5 (at 4h)6.9 ± 2.0

Data presented as mean ± standard deviation. %ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols

Conjugation of this compound to a Protein using EDC/NHS Chemistry

This protocol describes the conjugation of this compound to available carboxyl groups on a protein like an antibody.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., MES or PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Buffer exchange the protein into the Activation Buffer. Adjust the concentration to 2-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • Add a molar excess of EDC and NHS to the protein solution. A typical starting point is a 50-fold molar excess of each.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation:

    • Add a molar excess of this compound to the activated protein solution. A 10:1 to 20:1 molar ratio of DOTA:protein is a common starting point.[1]

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add quenching solution to stop the reaction.

  • Purification: Remove excess reagents and byproducts using a desalting column, eluting with a suitable storage buffer (e.g., PBS).

Conjugation of NHS-DOTA to a Protein

This protocol describes the direct conjugation of NHS-DOTA to primary amines on a protein.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[4]

  • NHS-DOTA

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Buffer exchange the protein into the conjugation buffer (pH 8.3-8.5). Adjust the concentration to 2-10 mg/mL.[2]

  • NHS-DOTA Preparation: Prepare a stock solution of NHS-DOTA in anhydrous DMSO or DMF immediately before use.[2]

  • Conjugation:

    • Add the desired molar excess of the NHS-DOTA stock solution to the protein solution while gently vortexing. A typical starting ratio is 10:1 to 100:1 DOTA:protein.[7][8]

    • Ensure the final concentration of the organic solvent is below 10% (v/v) to maintain protein integrity.[2]

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[5]

  • Quenching: Add Quenching Buffer to hydrolyze any remaining reactive NHS esters.

  • Purification: Purify the DOTA-protein conjugate using a desalting column.

Visualization of Workflows

NH2_Peg4_dota_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step Protein_COOH Protein-COOH Activated_Protein Protein-CO-NHS Protein_COOH->Activated_Protein Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Protein Conjugate Protein-Amide-Peg4-dota Activated_Protein->Conjugate Conjugation NH2_DOTA This compound NH2_DOTA->Conjugate

This compound conjugation workflow.

NHS_DOTA_Workflow cluster_conjugation One-Step Conjugation cluster_hydrolysis Competing Reaction Protein_NH2 Protein-NH2 Conjugate Protein-Amide-DOTA Protein_NH2->Conjugate Conjugation NHS_DOTA NHS-DOTA NHS_DOTA->Conjugate Hydrolyzed_DOTA DOTA-COOH + NHS NHS_DOTA->Hydrolyzed_DOTA Hydrolysis H2O H2O H2O->Hydrolyzed_DOTA

NHS-DOTA conjugation workflow.

Conclusion

The selection between this compound and NHS-DOTA is fundamentally a choice based on the available functional groups on the target biomolecule and the desired characteristics of the final product.

  • Choose this compound when:

    • Targeting carboxylic acid groups is preferred.

    • The benefits of a hydrophilic PEG spacer (increased solubility, reduced steric hindrance, and potentially lower non-specific binding) are desired.

    • A more controlled, two-step conjugation process is acceptable.

  • Choose NHS-DOTA when:

    • Targeting primary amines (lysine residues, N-terminus) is the goal.

    • A more direct, one-step conjugation is preferred.

    • The potential for hydrolysis can be managed through careful control of pH and reaction time.

Ultimately, the optimal choice will be application-specific and may require empirical testing to achieve the desired degree of conjugation while preserving the biological activity of the biomolecule.

References

The Influence of PEG Linker Length on Nanoparticle Biodistribution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to improve the in vivo performance of nanomedicines. The length of the PEG linker is a critical parameter that significantly influences the pharmacokinetic and biodistribution profile of these nanoparticles. This guide provides an objective comparison of how different PEG linker lengths affect nanoparticle biodistribution, supported by experimental data, to aid in the rational design of more effective drug delivery systems.

Data Presentation: Comparative Biodistribution of PEGylated Nanoparticles

The following table summarizes quantitative data from various studies, illustrating the impact of PEG linker length on the accumulation of nanoparticles in key organs and the tumor. It is important to note that direct comparison between different studies should be made with caution due to variations in nanoparticle type, animal models, and experimental conditions.

Nanoparticle SystemPEG Linker MW (Da)Blood (Longer Circulation)Liver AccumulationSpleen AccumulationTumor AccumulationReference
Chitosan/siRNA Nanoparticles 2,000ModerateHighModerateLow[1]
5,000HighModerateLowHigh[1]
10,000HighestLowLowestModerate[1]
Doxorubicin-loaded Liposomes 2,000Good--Moderate[2]
5,000Better--Higher[2]
10,000Best--Highest[2][3]
Polyacridine Peptide DNA Polyplexes 2,000LowHigh--[4]
5,000ModerateModerate--[4]
10,000HighLow--[4]
20,000HigherLowerHigh-[4]
30,000HighestLowest (13% of dose)Moderate-[4]
Methotrexate-loaded Chitosan NPs 750LowHighHigh-[5][6]
2,000ModerateModerateModerate-[5][6]
5,000HighLowLow-[5][6]

Key Observations:

  • Prolonged Blood Circulation: Increasing the PEG linker length generally leads to a longer circulation half-life of nanoparticles in the bloodstream.[1][2][3][4][5][6] This is attributed to the enhanced "stealth" effect, where longer PEG chains create a more effective hydrophilic barrier, reducing opsonization and subsequent clearance by the mononuclear phagocytic system (MPS).[7]

  • Reduced Liver and Spleen Accumulation: Longer PEG chains are more effective at preventing nanoparticle uptake by the reticuloendothelial system (RES), primarily located in the liver and spleen.[4][5][6]

  • Enhanced Tumor Targeting: For many nanoparticle platforms, an optimal PEG linker length exists that maximizes tumor accumulation.[1][2] While longer circulation is beneficial, excessively long PEG chains may hinder the interaction of targeting ligands with their receptors on tumor cells or impede extravasation into the tumor tissue.[7][8] For instance, in one study with chitosan/siRNA nanoparticles, a 5kDa PEG linker showed the highest tumor knockdown efficiency compared to 2kDa and 10kDa linkers.[1] In another study with doxorubicin-loaded liposomes, a 10kDa PEG linker resulted in the highest tumor accumulation.[2][3]

Experimental Protocols

The following is a generalized methodology for a typical in vivo biodistribution study of PEGylated nanoparticles, synthesized from common practices reported in the literature.

1. Nanoparticle Preparation and Characterization:

  • Synthesis: PEGylated nanoparticles are synthesized using established methods (e.g., nanoprecipitation, emulsion-solvent evaporation, self-assembly). Different batches are prepared with varying PEG linker molecular weights (e.g., 2kDa, 5kDa, 10kDa).

  • Characterization: The physicochemical properties of the nanoparticles are thoroughly characterized, including:

    • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

    • Zeta Potential: To determine surface charge.

    • Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • PEGylation Efficiency: Quantified using techniques like Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared Spectroscopy (FTIR).

2. Radiolabeling or Fluorescent Labeling of Nanoparticles:

  • For quantitative biodistribution studies, nanoparticles are typically labeled with a radioactive isotope (e.g., 111In, 125I, 99mTc) or a fluorescent dye.[3][4][9][10]

  • Radiolabeling: A chelating agent (e.g., DTPA) can be conjugated to the nanoparticle surface to stably incorporate the radioisotope.[3][4] The labeling efficiency and stability of the radiolabel are assessed before in vivo administration.

  • Fluorescent Labeling: A fluorescent probe is either encapsulated within the nanoparticle core or covalently attached to the surface.

3. Animal Model:

  • Species: Immunocompromised mice (e.g., BALB/c nude mice) are commonly used, especially for studies involving human tumor xenografts.[5]

  • Tumor Model (if applicable): For cancer targeting studies, tumor cells are subcutaneously injected into the flank of the mice. The biodistribution study is initiated when the tumors reach a specific size (e.g., 100-200 mm³).

4. In Vivo Administration and Biodistribution Study:

  • Administration: The labeled nanoparticle suspension is administered to the animals, typically via intravenous (tail vein) injection.[11][12]

  • Time Points: Animals are euthanized at predetermined time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to assess the change in biodistribution over time.

  • Tissue Harvesting: At each time point, blood is collected, and major organs (liver, spleen, kidneys, lungs, heart) and the tumor are excised, weighed, and washed.

5. Quantification of Nanoparticle Accumulation:

  • Gamma Counting (for radiolabeled NPs): The radioactivity in each organ and tissue sample is measured using a gamma counter. The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[5]

  • Fluorescence Imaging (for fluorescently labeled NPs): Tissues can be imaged ex vivo using an in vivo imaging system (IVIS).[12] For more quantitative analysis, tissues are homogenized, and the fluorescence is measured with a fluorometer against a standard curve.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For metallic nanoparticles, the elemental content in homogenized tissues can be quantified with high sensitivity.

6. Data Analysis:

  • The %ID/g for each organ at different time points is calculated and compared between the groups with different PEG linker lengths.

  • Statistical analysis (e.g., ANOVA, t-test) is performed to determine the significance of the observed differences.

Mandatory Visualization

experimental_workflow cluster_prep 1. Nanoparticle Preparation & Labeling cluster_invivo 2. In Vivo Study cluster_analysis 3. Quantification & Analysis np_synthesis Nanoparticle Synthesis (Varying PEG Lengths) characterization Physicochemical Characterization np_synthesis->characterization labeling Radiolabeling or Fluorescent Labeling characterization->labeling administration Intravenous Administration labeling->administration animal_model Animal Model (e.g., Tumor-bearing Mice) animal_model->administration biodistribution Biodistribution at Different Time Points administration->biodistribution tissue_harvesting Tissue & Organ Harvesting biodistribution->tissue_harvesting quantification Quantification of NP Uptake (Gamma Counting/Fluorescence) tissue_harvesting->quantification data_analysis Data Analysis (%ID/g) quantification->data_analysis comparison Comparison of PEG Linker Lengths data_analysis->comparison

Fig. 1: General experimental workflow for a nanoparticle biodistribution study.

peg_stealth_effect cluster_short_peg Short PEG Linker cluster_long_peg Long PEG Linker np_short Nanoparticle opsonins_short Opsonins np_short->opsonins_short Opsonization macrophage_short Macrophage opsonins_short->macrophage_short Phagocytosis np_long Nanoparticle opsonins_long Opsonins np_long->opsonins_long Reduced Opsonization macrophage_long Macrophage np_long->macrophage_long Evades Phagocytosis bloodstream Bloodstream

Fig. 2: Impact of PEG linker length on the "stealth" properties of nanoparticles.

References

A Comparative Guide to the Biodistribution of NH2-PEG4-DOTA Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of peptides with chelating agents and pharmacokinetic modifying linkers is a cornerstone of developing targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. The bifunctional chelator NH2-PEG4-DOTA has gained prominence due to its ability to stably coordinate radiometals while the tetraethylene glycol (PEG4) linker enhances solubility and in vivo stability. This guide provides an objective comparison of the biodistribution profiles of this compound labeled peptides against relevant alternatives, supported by experimental data.

Impact of PEGylation on Biodistribution: A Comparative Analysis

The inclusion of a PEG linker, such as the PEG4 moiety in this compound, significantly influences the pharmacokinetic and biodistribution profile of DOTA-labeled peptides. Generally, PEGylation is known to improve water solubility, reduce clearance through the kidneys, and prolong circulation time.[1]

Case Study 1: HER2-Targeting Peptides

A study comparing a non-PEGylated DOTA-A9 peptide with its PEGylated counterpart, DOTA-PEG4-A9, both targeting the HER2 receptor, revealed significant differences in their biodistribution when labeled with Lutetium-177 (¹⁷⁷Lu).[2] While the PEGylated version showed increased kidney uptake, it also resulted in a notable increase in tumor uptake at all investigated time points (3, 24, and 48 hours post-injection).[2][3] This suggests that for certain peptides, the PEG4 linker can enhance tumor targeting, a crucial factor for therapeutic efficacy.[2]

Table 1: Comparative Biodistribution of ¹⁷⁷Lu-DOTA-A9 and ¹⁷⁷Lu-DOTA-PEG4-A9 in SKBR3 Tumor-Bearing Mice (%ID/g) [2]

Organ¹⁷⁷Lu-DOTA-A9 (24h p.i.)¹⁷⁷Lu-DOTA-PEG4-A9 (24h p.i.)
Blood0.15 ± 0.030.21 ± 0.04
Heart0.22 ± 0.050.31 ± 0.06
Lungs0.45 ± 0.120.68 ± 0.15
Liver0.78 ± 0.181.12 ± 0.25
Spleen0.35 ± 0.080.49 ± 0.11
Kidneys3.54 ± 0.825.89 ± 1.35
Tumor2.11 ± 0.453.78 ± 0.79

Data presented as mean ± standard deviation. p.i. = post-injection.

Case Study 2: RGD Peptides for Angiogenesis Imaging

Peptides containing the Arg-Gly-Asp (RGD) sequence are widely used for imaging angiogenesis by targeting αvβ3 integrins. Studies on Gallium-68 (⁶⁸Ga)-labeled RGD peptides have compared different chelators and the presence of a PEG linker. One study compared [⁶⁸Ga]DOTA-PEG-RGD with [⁶⁸Ga]NOTA-PEG-RGD, highlighting the influence of the chelator on biodistribution. While both showed rapid clearance from the blood, slight differences in organ uptake were observed, suggesting the choice of chelator can fine-tune the pharmacokinetic properties.[1] Another study demonstrated that incorporating PEG4 and triglycine (B1329560) (G3) linkers in RGD dimers enhanced integrin αvβ3 binding affinity and improved tumor uptake and clearance from non-target organs like the liver and kidneys.[4]

Table 2: Biodistribution of Various ⁶⁸Ga-labeled RGD Peptides in Rats (75 min p.i.) [1]

Organ[⁶⁸Ga]DOTA-(RGD)₂[⁶⁸Ga]DOTA-PEG-RGD[⁶⁸Ga]NOTA-PEG-RGD
Blood0.15 ± 0.100.05 ± 0.010.12 ± 0.01
Heart0.11 ± 0.030.05 ± 0.010.08 ± 0.01
Lungs0.25 ± 0.080.12 ± 0.020.18 ± 0.02
Liver0.35 ± 0.150.15 ± 0.030.18 ± 0.02
Spleen0.45 ± 0.120.21 ± 0.040.25 ± 0.03
Kidneys1.25 ± 0.350.85 ± 0.151.05 ± 0.21
Intestine0.85 ± 0.250.45 ± 0.080.55 ± 0.10

Data presented as Standard Uptake Value (SUV) Mean ± SD.

Experimental Protocols

Peptide Conjugation with this compound

A common method for conjugating the this compound to a peptide is through solid-phase synthesis. The terminal amine group (-NH2) of the linker allows for nucleophilic substitution with an activated carboxyl group on the peptide, forming a stable amide bond.

  • Activation : The peptide's C-terminal carboxylic acid is activated using coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine).

  • Coupling : The activated peptide is then reacted with the primary amine of this compound.

  • Cleavage and Deprotection : The DOTA-PEG4-peptide conjugate is cleaved from the solid-phase resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification : The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Radiolabeling with Gallium-68

The DOTA chelator readily forms a stable complex with ⁶⁸Ga.

  • ⁶⁸Ga Elution : ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using hydrochloric acid (e.g., 0.1 M HCl).

  • Buffering : The pH of the ⁶⁸Ga eluate is adjusted to 4.5-5.0 using a buffer, commonly sodium acetate (B1210297) or HEPES.

  • Labeling Reaction : The DOTA-conjugated peptide is added to the buffered ⁶⁸Ga solution.

  • Heating : The reaction mixture is heated at 90-95°C for 5-15 minutes.[5][6]

  • Quality Control : The radiochemical purity is determined by radio-HPLC or ITLC-SG.[1]

In Vivo Biodistribution Studies in Murine Models
  • Animal Models : Tumor-bearing mice (e.g., xenograft models with relevant human cancer cell lines) are commonly used.

  • Tracer Administration : A defined amount of the radiolabeled peptide (e.g., 10-20 MBq) is injected intravenously via the tail vein.[5]

  • Time Points : Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48 hours) to assess the change in biodistribution over time.

  • Organ Harvesting : Blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone), and the tumor are collected, weighed, and the radioactivity is measured using a gamma counter.[7]

  • Data Analysis : The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Workflow and Influencing Factors

To better understand the processes and relationships involved in the biodistribution of these labeled peptides, the following diagrams are provided.

G cluster_preclinical Preclinical Development cluster_invivo In Vivo Application Peptide Targeting Peptide (e.g., RGD, Bombesin) Conjugation Peptide Conjugation Peptide->Conjugation Chelator This compound Chelator->Conjugation Radiolabeling Radiolabeling (e.g., with ⁶⁸Ga, ¹⁷⁷Lu) Conjugation->Radiolabeling QC Quality Control (Purity, Stability) Radiolabeling->QC Injection Intravenous Injection QC->Injection Circulation Systemic Circulation Injection->Circulation Targeting Tumor Targeting (Receptor Binding) Circulation->Targeting Biodistribution Biodistribution (Uptake in Organs) Circulation->Biodistribution Imaging PET/SPECT Imaging (Diagnostics) Targeting->Imaging Therapy Radionuclide Therapy (Therapeutics) Targeting->Therapy Excretion Excretion (Renal/Hepatic) Biodistribution->Excretion G cluster_peptide Peptide Properties cluster_linker Linker Properties cluster_construct Overall Construct Biodistribution Biodistribution Profile Target Target Receptor (Affinity, Density) Target->Biodistribution Size Peptide Size Size->Biodistribution Charge Overall Charge Charge->Biodistribution LinkerType Linker Type (e.g., PEG, Amino Acids) LinkerType->Biodistribution LinkerLength Linker Length (e.g., PEG4, PEG12) LinkerLength->Biodistribution Hydrophilicity Hydrophilicity Hydrophilicity->Biodistribution Stability In Vivo Stability Stability->Biodistribution Pharmacokinetics Pharmacokinetics (t1/2) Pharmacokinetics->Biodistribution Chelator Chelator (e.g., DOTA, NOTA) Chelator->Biodistribution

References

A Comparative Guide to the Tumor Uptake of NH2-PEG4-DOTA Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nuclear medicine is rapidly evolving, with a continuous quest for radiopharmaceuticals that offer higher tumor-specific uptake and improved imaging contrast. The bifunctional chelator NH2-PEG4-DOTA has gained significant attention for its role in developing such agents. The incorporation of a polyethylene (B3416737) glycol (PEG) linker is intended to enhance solubility, biocompatibility, and pharmacokinetic properties. This guide provides an objective comparison of the performance of this compound-conjugated radiopharmaceuticals with relevant alternatives, supported by experimental data.

Performance Comparison of DOTA-Radiopharmaceuticals

The following table summarizes quantitative data on the tumor uptake of various DOTA-conjugated radiopharmaceuticals, highlighting the impact of PEGylation, the choice of the targeting peptide, and the use of antagonists versus agonists.

RadiopharmaceuticalAlternativeTumor ModelTumor Uptake (%ID/g)Tumor-to-Blood RatioTumor-to-Muscle RatioTime Point (p.i.)Reference
[¹⁷⁷Lu]DOTA-PEG₄-A9[¹⁷⁷Lu]DOTA-A9SKBR3 Xenografts2.04 ± 0.22 vs 1.42 ± 0.188.87 ± 1.51 vs 7.42 ± 1.1115.0 ± 1.42 vs 10.0 ± 1.5724 h[1][2]
[¹⁷⁷Lu]DOTA-PEG₄-A9[¹⁷⁷Lu]DOTA-A9SKBR3 Xenografts1.51 ± 0.15 vs 0.89 ± 0.1115.0 ± 1.42 vs 7.5 ± 1.218.0 ± 2.0 vs 10.0 ± 1.5748 h[1][2]
⁶⁸Ga-DOTA-JR11 (Antagonist)⁶⁸Ga-DOTATATE (Agonist)Metastatic Neuroendocrine Tumors (Liver Lesions)Significantly Higher Lesion DetectionSignificantly HigherNot Reported40-60 min[3][4]
¹¹¹In-DOTA-BASS (Antagonist)¹¹¹In-DTPA-TATE (Agonist)HEK-sstr2 Xenografts~2x higher Not ReportedNot ReportedNot Reported[5]
[⁶⁸Ga]Ga-BL31 (tri-cysteic acid linker)[⁶⁸Ga]Ga-BL02 (triglutamate linker)Daudi Xenografts5.76 ± 0.77Not ReportedNot Reported1 h[6]
[⁶⁸Ga]Ga-BL25 (Aspartate linker)[⁶⁸Ga]Ga-BL02 (triglutamate linker)Daudi Xenografts5.53 ± 0.29Not ReportedNot Reported2 h[6]

Experimental Methodologies

Below are the detailed experimental protocols for the key studies cited in this guide.

Study 1: Comparison of [¹⁷⁷Lu]DOTA-PEG₄-A9 and [¹⁷⁷Lu]DOTA-A9
  • Objective: To evaluate the effect of PEGylation on the tumor targeting of a HER2-targeting peptide.[1][2]

  • Cell Line: Human breast carcinoma SKBR3 cells (HER2-positive).[7]

  • Animal Model: Female SCID mice bearing SKBR3 tumor xenografts.[7]

  • Radiolabeling: DOTA-A9 and DOTA-PEG₄-A9 peptides were radiolabeled with [¹⁷⁷Lu]LuCl₃.[7]

  • Biodistribution Studies: Tumor-bearing mice were injected with the radiolabeled peptides. At 3, 24, and 48 hours post-injection (p.i.), tissues and organs were collected, weighed, and the radioactivity was measured using a gamma counter. The uptake was calculated as the percentage of the injected dose per gram of tissue (%ID/g).[1][2]

  • Imaging Studies: SPECT imaging was performed at 3, 24, and 48 hours p.i. to visualize the tumor xenografts.[7]

Study 2: Comparison of ⁶⁸Ga-DOTA-JR11 and ⁶⁸Ga-DOTATATE
  • Objective: To compare the performance of a somatostatin (B550006) receptor (SSTR) antagonist (⁶⁸Ga-DOTA-JR11) with an agonist (⁶⁸Ga-DOTATATE) in detecting neuroendocrine tumors.[3][4]

  • Patient Population: 31 patients with metastatic, well-differentiated neuroendocrine tumors.[3][4]

  • Radiopharmaceutical Administration: Each patient received an intravenous injection of ⁶⁸Ga-DOTATATE on the first day and ⁶⁸Ga-DOTA-JR11 on the second day.[3][4]

  • Imaging Protocol: Whole-body time-of-flight PET/CT scans were performed 40-60 minutes after each injection on the same scanner.[3][4]

  • Data Analysis: Physiologic normal-organ uptake, lesion numbers, and lesion uptake were compared between the ⁶⁸Ga-DOTATATE and ⁶⁸Ga-DOTA-JR11 PET/CT images.[3][4]

Study 3: Comparison of CXCR4-Targeting Radiotracers with Modified Linkers
  • Objective: To improve the tumor-to-kidney contrast ratio of a CXCR4-targeting radiopharmaceutical by modifying its linker.[6]

  • Cell Line: CXCR4-expressing Daudi cells.[6]

  • Animal Model: Daudi xenograft mice.[6]

  • Radiolabeling: A series of radiotracers based on BL02 with modifications to the linker and chelator were labeled with ⁶⁸Ga.[6]

  • Biodistribution Studies: Biodistribution studies were conducted at 1 and 2 hours post-injection to evaluate tumor uptake and organ distribution.[6]

Visualizing Experimental Workflows and Relationships

The following diagrams illustrate the general workflow for evaluating radiopharmaceuticals and the key comparison made in the cited studies.

G General Workflow for Radiopharmaceutical Evaluation cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation radiolabeling Radiolabeling of Targeting Moiety in_vitro In Vitro Studies (Binding Affinity, Stability) radiolabeling->in_vitro animal_model Animal Model (Xenograft Implantation) in_vitro->animal_model biodistribution Biodistribution Studies (%ID/g) animal_model->biodistribution imaging Imaging Studies (PET/SPECT) biodistribution->imaging patient_recruitment Patient Recruitment imaging->patient_recruitment Successful Preclinical Results radiopharm_admin Radiopharmaceutical Administration patient_recruitment->radiopharm_admin clinical_imaging Clinical Imaging (PET/CT) radiopharm_admin->clinical_imaging data_analysis Data Analysis (Uptake, Lesion Detection) clinical_imaging->data_analysis

Caption: General workflow for radiopharmaceutical evaluation.

G Comparison of SSTR Antagonists vs. Agonists cluster_antagonist SSTR Antagonist (e.g., DOTA-JR11, DOTA-BASS) cluster_agonist SSTR Agonist (e.g., DOTATATE, DTPA-TATE) antagonist_binding Binds to SSTR antagonist_effect Blocks Receptor Signaling antagonist_binding->antagonist_effect antagonist_uptake Higher Tumor Uptake antagonist_effect->antagonist_uptake agonist_binding Binds and Activates SSTR agonist_effect Initiates Receptor Signaling and Internalization agonist_binding->agonist_effect agonist_uptake Lower Tumor Uptake agonist_effect->agonist_uptake sstr Somatostatin Receptor (SSTR) on Tumor Cell sstr->antagonist_binding sstr->agonist_binding

References

A Comparative Guide to the Pharmacokinetic Analysis of NH2-Peg4-dota Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the pharmacokinetic profile of a molecule is paramount to its clinical success. This guide provides a comparative analysis of the pharmacokinetic properties of NH2-Peg4-dota conjugates, focusing on the impact of PEGylation on biodistribution and clearance. We will compare a DOTA-3PEG4-RGD dimer to its non-PEGylated counterpart, the DOTA-RGD dimer, based on available preclinical data.

Data Presentation: Unveiling the Impact of PEGylation

The inclusion of a PEG4 linker significantly alters the in vivo behavior of DOTA-conjugated peptides. The following table summarizes the biodistribution data from a preclinical study in athymic nude mice bearing U87MG human glioma xenografts, comparing a ⁶⁴Cu-labeled DOTA-3PEG4-RGD dimer with a ⁶⁴Cu-labeled DOTA-RGD dimer. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

Organ⁶⁴Cu(DOTA-3PEG₄-dimer) (%ID/g)⁶⁴Cu(DOTA-dimer) (%ID/g)
1 h 4 h
Blood1.1 ± 0.20.4 ± 0.1
Liver3.5 ± 0.62.1 ± 0.4
Kidneys3.2 ± 0.51.5 ± 0.3
Lungs1.5 ± 0.30.6 ± 0.1
Tumor4.8 ± 0.83.9 ± 0.7

Data is presented as mean ± standard deviation.[1][2]

The data clearly indicates that the PEGylated conjugate exhibits significantly lower uptake in non-target organs such as the blood, liver, and kidneys at all-time points compared to the non-PEGylated version. This suggests a faster clearance from these organs, which is a desirable characteristic for reducing off-target toxicity. Conversely, the tumor uptake of the PEGylated dimer is higher, leading to improved tumor-to-organ ratios, a critical factor for effective imaging and therapy.

Experimental Protocols

The following sections detail the methodologies typically employed in the pharmacokinetic analysis of such radiolabeled peptides.

Synthesis and Radiolabeling of DOTA-Conjugated Peptides

The synthesis of DOTA-conjugated peptides, such as the DOTA-3PEG4-dimer, involves a multi-step process. The cyclic RGD peptide is first conjugated with PEG4 linkers, followed by the attachment of the DOTA chelator.

Synthesis of DOTA-3PEG4-dimer: The synthesis begins by reacting a protected cyclic RGD peptide with a PEG4 linker. This is followed by deprotection and subsequent conjugation with another PEG4 linker and a glutamic acid core. Finally, the DOTA-NHS ester is coupled to the terminal amine group of the assembled peptide construct. The final product is purified by high-performance liquid chromatography (HPLC).[1]

Radiolabeling with ⁶⁴Cu: For radiolabeling, the DOTA-conjugated peptide is incubated with ⁶⁴CuCl₂ in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5) at an elevated temperature (e.g., 80-95°C) for a specific duration (e.g., 15-30 minutes). The radiochemical purity of the final product is determined using radio-TLC or radio-HPLC.[1][2]

Animal Models and Biodistribution Studies

Animal Models: Biodistribution studies are typically conducted in relevant animal models. For oncology applications, immunodeficient mice (e.g., athymic nude mice) bearing xenograft tumors are commonly used.[1][2]

Biodistribution Protocol:

  • A cohort of tumor-bearing mice is injected intravenously (e.g., via the tail vein) with a defined amount of the radiolabeled peptide (e.g., ~100 µCi).

  • At predetermined time points post-injection (e.g., 1, 4, and 24 hours), groups of mice are euthanized.

  • Major organs and tissues (including blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor) are collected, weighed, and their radioactivity is measured using a gamma counter.

  • The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ by comparing its radioactivity to a standard of the injected dose.[3][4][5]

Visualizing the Workflow and Key Relationships

To better illustrate the processes involved, the following diagrams were generated using the DOT language.

Experimental_Workflow cluster_synthesis Synthesis & Radiolabeling cluster_animal_study In Vivo Analysis Peptide_Synthesis Peptide-PEG Conjugation DOTA_Conjugation DOTA Chelation Peptide_Synthesis->DOTA_Conjugation Radiolabeling 64Cu Labeling DOTA_Conjugation->Radiolabeling Purification HPLC Purification Radiolabeling->Purification Injection IV Injection into Mice Purification->Injection Biodistribution Organ Harvesting Injection->Biodistribution Counting Gamma Counting Biodistribution->Counting Data_Analysis Calculate %ID/g Counting->Data_Analysis

Experimental workflow for pharmacokinetic analysis.

Logical_Relationship cluster_conjugate DOTA Conjugate Properties cluster_pk_profile Pharmacokinetic Outcomes PEGylation NH2-Peg4 Linker Increased_Hydrophilicity Increased Hydrophilicity PEGylation->Increased_Hydrophilicity Increased_Tumor_Uptake Increased Tumor Uptake PEGylation->Increased_Tumor_Uptake Reduced_Renal_Uptake Reduced Kidney Uptake Increased_Hydrophilicity->Reduced_Renal_Uptake Reduced_Liver_Uptake Reduced Liver Uptake Increased_Hydrophilicity->Reduced_Liver_Uptake Improved_Ratios Improved Tumor-to-Organ Ratios Reduced_Renal_Uptake->Improved_Ratios Reduced_Liver_Uptake->Improved_Ratios Increased_Tumor_Uptake->Improved_Ratios

Impact of PEGylation on pharmacokinetic properties.

References

A Comparative Guide to NH2-Peg4-dota Targeted Therapies: Efficacy and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted radionuclide therapy is rapidly evolving, with a continuous drive to develop more effective and safer therapeutic agents. The choice of bifunctional chelator and linker is critical in the design of these therapies, directly impacting radiolabeling efficiency, in vivo stability, pharmacokinetic properties, and ultimately, therapeutic efficacy. This guide provides an objective comparison of NH2-Peg4-dota, a widely used bifunctional chelator, with its alternatives, supported by experimental data. We delve into key performance metrics, present detailed experimental protocols, and offer visual guides to critical workflows and decision-making processes.

Performance Comparison: this compound and Alternatives

The efficacy of a targeted radiopharmaceutical is a multifactorial equation where the chelator and linker play a pivotal role. While this compound offers a balance of favorable properties, alternative chelators and linkers have emerged, presenting distinct advantages in specific applications.

Chelator Showdown: DOTA vs. The Competition

The primary function of the chelator is to stably bind the therapeutic radionuclide. DOTA has long been the gold standard, but newer chelators like NODAGA and DOTAGA are gaining prominence due to their improved radiolabeling kinetics, particularly with Gallium-68 (B1239309).

Table 1: Comparison of Radiolabeling Efficiency for Different Chelators

ChelatorRadionuclideLabeling Temperature (°C)Labeling Time (min)pHRadiochemical Yield (%)Reference
DOTA 68Ga80 - 1005 - 203.5 - 5.5>95%[1][2]
NODAGA 68GaRoom Temperature - 375 - 203.5 - 4.5>95%[1][3][4]
DOTAGA 225Ac3760Not Specified~58%[5][6]
DOTA 225Ac3760Not Specified~31%[5][6]

Key Insight: For 68Ga labeling, NODAGA and its derivatives often exhibit superior performance, allowing for milder reaction conditions (room temperature) compared to the high temperatures required for DOTA, which is particularly beneficial for heat-sensitive biomolecules.[1][3][7] DOTAGA has also shown improved labeling efficiency with 225Ac compared to DOTA.[5][6]

The Impact of the PEG Linker: A Double-Edged Sword?

The tetraethylene glycol (PEG4) spacer in this compound is designed to enhance solubility, reduce immunogenicity, and improve pharmacokinetics by increasing the hydrodynamic radius of the conjugate.[8] However, the influence of PEGylation can vary depending on the targeting molecule and the specific application.

Table 2: In Vivo Performance of PEGylated vs. Non-PEGylated Targeting Moieties

Targeting Moiety & RadionuclideParameterPEGylatedNon-PEGylatedKey FindingsReference
HER2-targeting peptide (A9) with 177LuTumor Uptake (%ID/g at 24h)Significantly HigherLowerPEG4 linker improved tumor uptake and tumor-to-background ratios.[9]
HER2-targeting peptide (A9) with 177LuTumor-to-Blood Ratio (at 24h)Significantly HigherLowerPEGylation enhanced tumor retention relative to blood clearance.[9]
89Zr-labeled AntibodyWhole-body Residence TimeShorterLongerPEG3 linker led to more rapid excretion of the radionuclide.[10][11]
PSMA Inhibitors with 68GaKidney UptakeLowerHigherPEGylation reduced renal clearance, a desirable trait for reducing kidney toxicity.[12]

Key Insight: The inclusion of a PEG linker can significantly alter the biodistribution of a radiopharmaceutical. While it often improves tumor targeting and reduces kidney uptake, it can also lead to faster overall clearance from the body.[9][10][11][12] The optimal linker strategy is therefore context-dependent and requires careful consideration of the specific therapeutic goals.

Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following sections provide detailed, step-by-step protocols for key experiments in the validation of targeted therapies.

Protocol 1: Radiolabeling of a DOTA-conjugated Peptide with Lutetium-177

This protocol outlines a standard procedure for labeling a DOTA-functionalized peptide with the therapeutic radionuclide 177Lu.

Materials:

  • 177LuCl3 solution

  • DOTA-conjugated peptide (e.g., DOTA-TATE)

  • Reaction Buffer: 0.1 M ammonium (B1175870) acetate, pH 5.0

  • Quenching Solution: 50 mM DTPA

  • C18 Sep-Pak cartridge for purification

  • Ethanol (B145695) and sterile water for cartridge conditioning and elution

Procedure:

  • Preparation: In a sterile, pyrogen-free reaction vial, dissolve 10-100 µg of the DOTA-peptide in the reaction buffer.

  • Radiolabeling Reaction: Add the desired amount of 177LuCl3 to the peptide solution. Ensure the final pH is between 4.5 and 5.5.

  • Incubation: Incubate the reaction mixture at 95°C for 15-30 minutes.

  • Quenching: After incubation, cool the reaction vial to room temperature and add the quenching solution to complex any unreacted 177Lu.

  • Purification:

    • Condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with sterile water to remove unbound 177Lu and hydrophilic impurities.

    • Elute the radiolabeled peptide with an ethanol/water mixture (e.g., 50:50 v/v).

  • Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.

Protocol 2: In Vitro Cell Binding Assay

This assay is crucial for determining the binding affinity (Kd) and the number of binding sites (Bmax) of a radiolabeled targeting molecule on cancer cells.[13]

Materials:

  • Cancer cell line expressing the target receptor

  • Radiolabeled targeting molecule (e.g., 177Lu-DOTA-peptide)

  • Unlabeled targeting molecule for competition

  • Binding Buffer: PBS with 1% BSA

  • Wash Buffer: Ice-cold PBS

  • Gamma counter

Procedure:

  • Cell Preparation: Plate the cells in a 24-well plate and grow to near confluence.

  • Saturation Binding:

    • To determine Kd and Bmax, incubate increasing concentrations of the radiolabeled ligand with the cells.

    • For each concentration, prepare a parallel set of wells with an excess of the unlabeled ligand to determine non-specific binding.

  • Competitive Binding:

    • To determine the IC50 of a competitor, incubate the cells with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor.

  • Incubation: Incubate the plates at 4°C or 37°C for a predetermined time to reach equilibrium.

  • Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.

  • Data Analysis: Analyze the data using non-linear regression to determine Kd, Bmax, and IC50 values.

Protocol 3: Biodistribution Study in a Xenograft Mouse Model

This in vivo study is essential to evaluate the tumor-targeting efficacy and the overall pharmacokinetic profile of the radiopharmaceutical.[14][15]

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • Radiolabeled therapeutic agent

  • Anesthesia

  • Gamma counter

Procedure:

  • Animal Model: Establish tumor xenografts by subcutaneously injecting cancer cells into the flank of immunocompromised mice.

  • Injection: Once the tumors reach a suitable size, intravenously inject a known amount of the radiolabeled agent into the tail vein of the mice.

  • Time Points: At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a cohort of mice.

  • Organ Harvesting: Dissect and collect major organs and tissues of interest (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

  • Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter. Include standards of the injected dose for accurate quantification.

  • Data Calculation: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

  • Analysis: Analyze the data to determine tumor uptake, clearance from non-target organs, and calculate tumor-to-background ratios.

Visualizing the Path to Efficacy

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following visualizations, created using the DOT language, provide a clear overview of key processes in the development and application of this compound targeted therapies.

Targeted_Radionuclide_Therapy_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Application Bioconjugation Bioconjugation Radiolabeling Radiolabeling Bioconjugation->Radiolabeling Chelated Targeting Vector In_Vitro_Studies In Vitro Studies (Binding, Internalization) Radiolabeling->In_Vitro_Studies Radiopharmaceutical In_Vivo_Studies In Vivo Studies (Biodistribution, Efficacy) In_Vitro_Studies->In_Vivo_Studies Candidate Selection Dosimetry Dosimetry In_Vivo_Studies->Dosimetry Biodistribution Data Patient_Selection Patient Selection (Imaging) Dosimetry->Patient_Selection Safety & Dosing Therapy Therapy Patient_Selection->Therapy Monitoring Treatment Monitoring Therapy->Monitoring

Workflow of Targeted Radionuclide Therapy Development.

Bioconjugation_Process Targeting_Molecule Targeting Molecule (Antibody or Peptide) Activation Activation of Carboxylic Acid (e.g., with EDC/NHS) Targeting_Molecule->Activation NH2_Peg4_DOTA This compound (Bifunctional Chelator) Conjugation Amide Bond Formation NH2_Peg4_DOTA->Conjugation Activation->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Chelated_Conjugate DOTA-PEG-Targeting Molecule Purification->Chelated_Conjugate

Bioconjugation of a Targeting Molecule with this compound.

Chelator_Selection_Logic Start Start: Chelator Selection Radionuclide Radionuclide? Start->Radionuclide Biomolecule_Sensitivity Heat Sensitive Biomolecule? Radionuclide->Biomolecule_Sensitivity Ga-68 Other_Metals Consider DOTA (Versatile for Lu-177, Ac-225, etc.) Radionuclide->Other_Metals Lu-177, Ac-225, etc. DOTA Consider DOTA (Well-established) Biomolecule_Sensitivity->DOTA No NODAGA Consider NODAGA/DOTAGA (Milder Conditions) Biomolecule_Sensitivity->NODAGA Yes

Decision Logic for Chelator Selection in Radiopharmaceutical Design.

References

A Comparative Guide to Bifunctional Chelators for Copper-64 Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

The development of novel radiopharmaceuticals for Positron Emission Tomography (PET) imaging relies on the stable incorporation of a positron-emitting radionuclide, such as Copper-64 (⁶⁴Cu), into a targeting biomolecule. The choice of the bifunctional chelator used to complex ⁶⁴Cu is critical, as it directly impacts the radiolabeling efficiency, the stability of the resulting radiopharmaceutical, and its in vivo performance. This guide provides a comparative analysis of commonly used chelators for ⁶⁴Cu radiolabeling, supported by experimental data to facilitate the selection of the most suitable chelator for your research and drug development needs.

Performance Comparison of Bifunctional Chelators

The ideal bifunctional chelator for ⁶⁴Cu should allow for rapid and efficient radiolabeling under mild conditions, form a highly stable complex that prevents the release of ⁶⁴Cu in vivo, and exhibit favorable pharmacokinetics. This section presents a summary of the performance of several key chelators based on published experimental data.

Data Presentation

The following tables provide a structured overview of the radiolabeling efficiency, in vitro stability, and in vivo stability of various chelators for ⁶⁴Cu.

ChelatorRadiolabeling ConditionsRadiolabeling EfficiencyMaximum Specific ActivityReference(s)
Macrocyclic Chelators
p-SCN-Bn-DOTA37°C, 20 min>99.5%Not specified[1]
C-DOTA90°C, 1 h or Room Temperature, 5 h~100%Not specified[1]
p-NH₂-Bn-DOTANot specifiedNot specifiedNot specified[2]
p-SCN-Bn-NOTARoom Temperature, 20 min95% (at 31 nM)Not specified[1][3]
C-NOTARoom Temperature, <30 min~100%Not specified[1][4]
p-NH₂-Bn-NOTANot specifiedNot specifiedNot specified[2]
Sar-CO₂HRoom Temperature, 20 min98% (at 250 nM)Not specified[1][3]
3p-C-NE3TARoom Temperature, 1 h~100%Not specified[1][4]
N-NE3TA37°C, 1 h>95%~3.4 Ci/μmol[2]
C-NE3TA37°C, 1 h>95%~3.4 Ci/μmol[2]
3p-C-DE4TARoom Temperature, 1 h~100%Not specified[4]
Acyclic Chelators
p-SCN-Bn-DTPANot specifiedNot specifiedNot specified[3]
p-SCN-CHX-A″-DTPANot specifiedNot specifiedNot specified[3]
ChelatorIn Vitro Serum Stability (48 hours)In Vivo Stability HighlightsReference(s)
Macrocyclic Chelators
p-SCN-Bn-DOTA>94% intactGenerally stable, but some studies suggest lower in vivo stability compared to NOTA and Sarcophagine derivatives.[5][6][3]
p-NH₂-Bn-DOTA93.9% intactShows higher tissue retention compared to NOTA, suggesting some in vivo dissociation.[2][2]
p-SCN-Bn-NOTA>94% intactDemonstrates excellent in vivo stability with low liver uptake.[7][8] NOTA-based radiopharmaceuticals generally show better tumor-to-liver ratios.[9][3]
p-NH₂-Bn-NOTA97.9% intactExhibits superior in vivo stability with the lowest tissue retention among the compared chelators.[2][2]
Sar-CO₂H>94% intactSarcophagine-based chelators form extraordinarily stable complexes with ⁶⁴Cu, showing excellent in vivo stability and low non-target tissue uptake.[3][7][10][3][7]
3p-C-NE3TA>99% intactDisplays excellent in vivo complex stability, comparable to NOTA derivatives.[4][4]
N-NE3TA96.1% intactShows more favorable in vivo clearance compared to DOTA derivatives.[2][2]
C-NE3TA90.5% intactShows more favorable in vivo clearance compared to DOTA derivatives.[2][2]
3p-C-DE4TA>99% intactIn vivo biodistribution suggests dissociation of the ⁶⁴Cu complex, as evidenced by high kidney and liver retention.[4][4]
Acyclic Chelators
DTPA derivativesPoor serum stabilityGenerally show poor in vivo stability, leading to significant dissociation of ⁶⁴Cu.[3][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used in the evaluation of bifunctional chelators for ⁶⁴Cu radiolabeling.[1]

⁶⁴Cu Radiolabeling

This procedure determines the efficiency of ⁶⁴Cu incorporation into the chelator-biomolecule conjugate.

Materials:

  • Bifunctional chelator conjugated to the biomolecule of interest

  • ⁶⁴CuCl₂ in 0.05 M HCl[11]

  • Ammonium acetate (B1210297) buffer (0.1 M, pH 5.5) or other suitable buffer[2]

  • Metal-free water and reagents

  • Reaction vial (e.g., sterile, metal-free microcentrifuge tube)[11]

  • Radio-TLC or radio-HPLC system for quality control[11]

Procedure:

  • In a reaction vial, dissolve the chelator-conjugated biomolecule in the buffer.[11]

  • Add the ⁶⁴CuCl₂ solution to the vial. The final pH should be maintained between 5.5 and 7.0.[2][11]

  • Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for a specified time (e.g., 10-60 minutes).[1][2][11]

  • Determine the radiochemical purity using radio-TLC or radio-HPLC to assess the percentage of ⁶⁴Cu incorporated into the conjugate.[11]

In Vitro Serum Stability Assay

This assay evaluates the stability of the ⁶⁴Cu-chelator complex in the presence of serum proteins, which can challenge the complex and lead to transchelation of the radionuclide.

Materials:

  • Purified ⁶⁴Cu-labeled chelator-biomolecule conjugate

  • Fresh human or rat serum[1][2]

  • Incubator at 37°C

  • Radio-TLC or radio-HPLC system

Procedure:

  • Add the ⁶⁴Cu-labeled conjugate to a vial containing serum.[1][2]

  • Incubate the mixture at 37°C.[1][2]

  • At various time points (e.g., 1, 4, 24, and 48 hours), take aliquots of the mixture.[1][2]

  • Analyze the aliquots by radio-TLC or radio-HPLC to determine the percentage of ⁶⁴Cu that remains bound to the chelator-conjugate.[1][2]

EDTA Challenge Assay

This experiment assesses the kinetic inertness of the ⁶⁴Cu-chelator complex by introducing a strong competing chelator, EDTA.

Materials:

  • Purified ⁶⁴Cu-labeled chelator-biomolecule conjugate

  • EDTA solution (typically in large molar excess, e.g., 100-fold)[1]

  • Incubator at 37°C

  • Radio-TLC or radio-HPLC system

Procedure:

  • Incubate the ⁶⁴Cu-labeled conjugate with the EDTA solution at 37°C.[1]

  • Analyze aliquots at different time points (e.g., 1, 4, 24 hours) using radio-TLC or radio-HPLC to quantify the extent of ⁶⁴Cu transchelation to EDTA.[1]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the context of ⁶⁴Cu radiolabeling.

G cluster_0 Preparation cluster_1 Radiolabeling cluster_2 Quality Control Biomolecule Biomolecule Conjugation Conjugation Biomolecule->Conjugation Bifunctional_Chelator Bifunctional_Chelator Bifunctional_Chelator->Conjugation Chelator_Conjugate Chelator_Conjugate Conjugation->Chelator_Conjugate Incubation Incubation Chelator_Conjugate->Incubation 64CuCl2 64CuCl2 64CuCl2->Incubation Buffer Buffer Buffer->Incubation Radiolabeled_Conjugate Radiolabeled_Conjugate Incubation->Radiolabeled_Conjugate Purification Purification Radiolabeled_Conjugate->Purification Analysis Analysis Purification->Analysis Final_Product Final_Product Analysis->Final_Product

Caption: Experimental workflow for the preparation and quality control of a ⁶⁴Cu-labeled biomolecule.

G cluster_macrocyclic Macrocyclic Chelators cluster_acyclic Acyclic Chelators Chelator_Selection Chelator Selection DOTA DOTA Chelator_Selection->DOTA Commonly Used NOTA NOTA Chelator_Selection->NOTA Excellent Stability Sarcophagine Sarcophagine (e.g., Sar-CO2H) Chelator_Selection->Sarcophagine Exceptional Stability Other_Macrocycles Other Macrocycles (e.g., NE3TA) Chelator_Selection->Other_Macrocycles DTPA DTPA Chelator_Selection->DTPA High_Stability High In Vivo Stability DOTA->High_Stability Generally good but can show some dissociation Harsher_Labeling Harsher Labeling Conditions (Elevated Temperature) DOTA->Harsher_Labeling NOTA->High_Stability Mild_Labeling Mild Labeling Conditions (Room Temperature) NOTA->Mild_Labeling Sarcophagine->High_Stability Sarcophagine->Mild_Labeling Lower_Stability Lower In Vivo Stability DTPA->Lower_Stability

Caption: Logical relationships between different chelator types and their key performance characteristics.

Conclusion

The selection of a bifunctional chelator for ⁶⁴Cu radiolabeling is a critical decision in the development of novel radiopharmaceuticals. While DOTA and its derivatives are widely used, the data increasingly suggest that NOTA and sarcophagine-based chelators offer significant advantages in terms of mild radiolabeling conditions and superior in vivo stability.[7] Specifically, NOTA and Sar-CO₂H can be radiolabeled rapidly at room temperature, even at low concentrations, which is beneficial for preserving the integrity of sensitive biomolecules and achieving high specific activity.[3][7] The exceptional in vivo stability of the ⁶⁴Cu complexes with NOTA and sarcophagine chelators minimizes the release of free ⁶⁴Cu, leading to lower background signals in non-target tissues like the liver and improving image quality.[2][5][6][9] For applications requiring the highest in vivo stability and mild labeling conditions, NOTA and sarcophagine derivatives represent the current state-of-the-art.

References

A Comparative Guide to NH2-PEG4-DOTA in Preclinical Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the choice of a bifunctional chelator is critical to the success of a radiopharmaceutical. The chelator and its associated linker system dictate not only the stability and radiolabeling efficiency but also the in vivo pharmacokinetic profile of the entire construct. This guide provides an objective comparison of NH2-PEG4-DOTA with common alternatives, supported by preclinical experimental data, to inform the selection process for targeted imaging and therapeutic agents.

This compound is a widely used bifunctional chelator, integrating the robust DOTA macrocycle for stable radiometal coordination with a hydrophilic tetraethylene glycol (PEG4) linker. This combination is designed to improve aqueous solubility, enhance biocompatibility, and optimize clearance kinetics.[1] Its primary amine group allows for straightforward conjugation to targeting biomolecules like peptides and antibodies.[1][2][3]

Performance Comparison: DOTA vs. NOTA Chelators

The most common alternative to the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle is NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). The choice between them often depends on the radiometal used and the desired preclinical performance characteristics.

Radiolabeling Efficiency

A key advantage of NOTA is its ability to chelate Gallium-68 (B1239309) (⁶⁸Ga) under milder conditions than DOTA.[4] This can be crucial when working with temperature-sensitive targeting molecules.

ParameterDOTA-conjugate (for ⁶⁸Ga)NOTA-conjugate (for ⁶⁸Ga)Reference
Optimal pH 3.5 - 4.54.0 - 5.5[4][5]
Temperature 85 - 95 °CRoom Temperature or 60 °C[4][5]
Time to >95% RCP *5 - 15 minutes (at high temp)< 5 - 15 minutes[4]
RCP: Radiochemical Purity
Preclinical Biodistribution

The chelator can significantly influence the biodistribution and clearance profile of a radiopharmaceutical. Preclinical studies comparing DOTA and NOTA conjugates have shown nuianced differences in organ uptake.

Table 1: Comparative Biodistribution of ⁶⁴Cu-labeled PSMA-3Q in Healthy Mice (%ID/g at 1h post-injection) [6][7]

Organ⁶⁴Cu-NOTA-PSMA-3Q⁶⁴Cu-DOTA-PSMA-3Q
Blood0.36 ± 0.070.62 ± 0.19
Liver0.83 ± 0.062.92 ± 0.44
Kidneys1.83 ± 0.222.01 ± 0.31

Table 2: Comparative Biodistribution of ⁶⁸Ga-labeled anti-mesothelin sdAb in Tumor-Bearing Mice (%ID/g at 1h post-injection) [4]

Organ[⁶⁸Ga]Ga-NOTA-A1-His[⁶⁸Ga]Ga-DOTA-A1-His
Blood1.34 ± 0.171.25 ± 0.15
Liver1.36 ± 0.091.33 ± 0.19
Kidneys15.48 ± 1.8111.44 ± 1.16
Tumor2.50 ± 0.522.25 ± 0.39

Key takeaways from biodistribution data:

  • Liver Uptake: For certain ⁶⁴Cu-labeled tracers, NOTA conjugates show significantly lower liver uptake compared to their DOTA counterparts, which can be advantageous for reducing non-target radiation dose and improving imaging contrast.[6][7][8]

  • Kidney Uptake: The impact on renal clearance is context-dependent. In one study with a single-domain antibody, the DOTA-conjugated version exhibited significantly lower kidney retention than the NOTA version, a critical factor for potential therapeutic applications (theranostics) to minimize renal toxicity.[4]

  • Tumor Retention: In a longitudinal study, a ⁶⁴Cu-DOTA-PSMA conjugate showed better tumor retention at 24 hours compared to its NOTA counterpart, suggesting DOTA may be preferable for therapeutic applications requiring longer target residence time.[6][7]

The Role of the PEG4 Linker

The PEG4 linker in this compound is not merely a spacer; it actively modifies the pharmacokinetic properties of the radioconjugate.

  • Improved Pharmacokinetics: The hydrophilic PEG4 linker can enhance clearance from blood and non-target organs.[9] In one study, replacing a lipophilic linker with a PEG4 linker improved the clearance kinetics of a ⁹⁹ᵐTc-labeled peptide.[9]

  • Reduced Kidney Retention: PEGylation is a known strategy to alter biodistribution, and studies have shown that incorporating PEG linkers of varying lengths can significantly reduce the high kidney uptake often seen with small molecule and peptide-based agents.[10]

  • Metabolic Influence: The presence of a PEG linker can influence the metabolic fate of a radiolabeled antibody, leading to more rapid excretion of radionuclide metabolites and thereby enhancing image contrast by reducing background activity.[3][11]

While often beneficial, the impact of a linker is not always predictable. Some studies have noted that varying PEG-linker length did not significantly alter biodistribution, while others have even reported potential instability in murine serum with certain PEGylated constructs.[12] Therefore, the choice of linker must be empirically validated for each new radiopharmaceutical.

Experimental Protocols

Detailed and reproducible protocols are the foundation of comparative preclinical evaluation. Below are standard methodologies for key experiments.

Protocol 1: ⁶⁸Ga Radiolabeling of a DOTA-PEG-Peptide

This protocol describes the manual labeling of a DOTA-conjugated peptide with Gallium-68 eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • DOTA-PEG-Peptide conjugate (5-20 nmol)

  • ⁶⁸Ge/⁶⁸Ga generator (eluted with 0.1 M HCl)

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Sterile, pyrogen-free water for injection (WFI)

  • C18 Sep-Pak light cartridge

  • Ethanol (B145695) (absolute and 50% in WFI)

  • Heating block set to 95°C

  • Radio-TLC or Radio-HPLC for quality control

Procedure:

  • Elution: Elute the ⁶⁸Ga from the generator according to the manufacturer's instructions. The resulting ⁶⁸GaCl₃ in 0.1 M HCl is the starting material.

  • Buffering: In a sterile reaction vial, add the DOTA-PEG-Peptide conjugate. Add a sufficient volume of sodium acetate buffer to the vial to achieve a final reaction pH of 3.5-4.5 when the ⁶⁸GaCl₃ eluate is added.

  • Labeling Reaction: Add the ⁶⁸GaCl₃ eluate (e.g., 200-1000 MBq) to the buffered peptide solution. Gently mix and incubate the vial in a heating block at 95°C for 5-15 minutes.

  • Purification:

    • Condition a C18 cartridge by washing with 5 mL of ethanol followed by 10 mL of WFI.

    • Load the reaction mixture onto the conditioned C18 cartridge.

    • Wash the cartridge with 5-10 mL of WFI to remove unreacted, free ⁶⁸Ga.

    • Elute the purified ⁶⁸Ga-DOTA-PEG-Peptide with a small volume (0.5-1 mL) of 50% ethanol into a sterile product vial.

  • Quality Control:

    • Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The acceptance criterion is typically ≥95%.

    • Measure the pH of the final formulation to ensure it is suitable for injection (typically 5.0-7.5).

Protocol 2: Murine Ex Vivo Biodistribution Study

This protocol outlines a typical procedure to determine the tissue distribution of a novel radiopharmaceutical in a rodent tumor model.[13][14]

Materials:

  • Tumor-xenografted mice (e.g., BALB/c nude mice, 4-5 animals per time point).

  • Radiopharmaceutical solution formulated in sterile saline.

  • Insulin syringes for injection.

  • Anesthesia (e.g., isoflurane).

  • Dissection tools, tubes for organ collection, and a balance for weighing tissues.

  • Gamma counter calibrated for the specific radionuclide.

Procedure:

  • Dose Preparation: Prepare individual doses of the radiopharmaceutical (e.g., 1-2 MBq in 100-150 µL) for each animal. Weigh each syringe before and after injection to determine the exact injected dose. Prepare standards by diluting a known amount of the injectate for counting.

  • Administration: Anesthetize the mouse and inject the radiopharmaceutical intravenously via the tail vein. Record the exact time of injection.

  • Uptake Period: Allow the radiopharmaceutical to distribute for the designated time period (e.g., 1, 4, 24 hours). House the animals normally during this time.

  • Euthanasia and Dissection: At the designated time point, euthanize the animal via a humane method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Tissue Collection: Immediately perform dissection. Collect blood via cardiac puncture. Harvest all relevant organs and tissues (e.g., tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, stomach, intestines).

  • Measurement: Weigh each collected tissue sample. Measure the radioactivity in each sample and the injection standards using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • %ID/g = ( (Activity in Organ / Weight of Organ) / Total Injected Activity ) * 100

    • Calculate mean and standard deviation for each organ at each time point.

    • Calculate tumor-to-background ratios (e.g., Tumor-to-Muscle, Tumor-to-Blood) to assess targeting specificity.

Visualizing Workflows and Relationships

To better illustrate the concepts in radiopharmaceutical development, the following diagrams are provided.

G Components of a Radiopharmaceutical cluster_0 A Targeting Moiety (e.g., Peptide, Antibody) B Linker (e.g., NH2-PEG4) A->B Conjugation C Chelator (e.g., DOTA) B->C Provides Spacer & Modifies PK D Radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu) C->D Sequesters

Components of a Radiopharmaceutical

G Preclinical Evaluation Workflow start Design & Synthesis of Bioconjugate (Target-Linker-Chelator) radiolabeling Radiolabeling with Radionuclide start->radiolabeling qc Quality Control (RCP, Stability) radiolabeling->qc invitro In Vitro Studies (Cell Binding, Internalization) qc->invitro If RCP >95% invivo In Vivo Biodistribution & Imaging (PET/SPECT) invitro->invivo data_analysis Data Analysis (%ID/g, T:B Ratios) invivo->data_analysis decision Lead Candidate Selection data_analysis->decision

Preclinical Evaluation Workflow

G Chelator/Linker Selection Logic start Project Goal? q1 Need fast labeling at room temperature? start->q1 q2 Is renal toxicity a primary concern? q1->q2 No ans_nota Consider NOTA q1->ans_nota Yes q3 Is high liver uptake a concern? q2->q3 No ans_dota_peg Consider DOTA with PEG Linker q2->ans_dota_peg Yes q3->ans_nota Yes ans_dota Consider DOTA q3->ans_dota No ans_peg Consider PEG Linker (e.g., PEG4)

Chelator/Linker Selection Logic

References

Safety Operating Guide

Proper Disposal of NH2-Peg4-dota: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat NH2-Peg4-dota as a potentially hazardous chemical waste. Consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions. In the absence of an SDS, follow the precautionary procedures outlined below.

This guide provides essential safety and logistical information for the proper disposal of this compound, a bifunctional chelator commonly used in biomedical research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Pre-Disposal Safety and Handling

Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area, preferably within a chemical fume hood.

Storage of Waste:

Solutions of this compound should be stored under nitrogen, away from moisture. For short-term storage (up to 1 month), a temperature of -20°C is recommended. For longer-term storage (up to 6 months), maintain at -80°C.[1]

Quantitative Data Summary

Hazard CategoryGHS Hazard CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Data based on the hazard profile of DOTA-GA(tBu)4, a related DOTA compound.

Step-by-Step Disposal Protocol

The following protocol is a general guideline. Always defer to your institution's specific Environmental Health and Safety (EHS) procedures and the manufacturer's SDS.

  • Initial Assessment:

    • Consult the manufacturer-provided Safety Data Sheet (SDS) for this compound. This is the most critical step for specific disposal guidance.

    • If an SDS is unavailable, treat the compound as hazardous chemical waste.

  • Waste Segregation:

    • Do not mix this compound waste with non-hazardous materials.

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the solvents used.

  • Labeling:

    • Affix a hazardous waste label to the container immediately upon adding the first volume of waste.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • A list of all other chemical constituents in the waste, including solvents, with their approximate percentages.

      • The date the waste was first added to the container.

  • Waste Accumulation and Storage:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area.

    • Ensure the storage area is secure and segregated from incompatible materials.

    • For liquid waste, use secondary containment (e.g., a chemical-resistant tray) to mitigate potential leaks.

  • Final Disposal:

    • Once the container is full or ready for disposal, submit a chemical waste pickup request through your institution's EHS department.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_end Completion start Start: Need to Dispose of this compound sds Obtain Manufacturer's SDS start->sds Consult ppe Don Appropriate PPE sds->ppe Follow Safety Protocols segregate Segregate as Hazardous Waste ppe->segregate label_container Label Waste Container Correctly segregate->label_container store Store in Designated Area label_container->store request Request EHS Pickup store->request end Disposal Complete request->end

Caption: Workflow for the proper disposal of this compound.

Signaling Pathway for Disposal Decision-Making

cluster_yes cluster_no is_sds_available Is SDS Available? follow_sds Follow SDS Instructions for Disposal is_sds_available->follow_sds Yes treat_hazardous Treat as Hazardous Waste is_sds_available->treat_hazardous No follow_protocol Follow General Disposal Protocol treat_hazardous->follow_protocol

Caption: Decision-making process for this compound disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.